molecular formula C4H5NO2 B140774 Oxazol-5-ylmethanol CAS No. 127232-41-1

Oxazol-5-ylmethanol

Cat. No.: B140774
CAS No.: 127232-41-1
M. Wt: 99.09 g/mol
InChI Key: CRPXMLXYMBLZEP-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanol (CAS 127232-41-1) is a high-purity chemical compound supplied for research and development purposes. This organobuilding block is characterized by its molecular formula of C4H5NO2 and a molecular weight of 99.09 g/mol . It is a versatile scaffold in medicinal chemistry and drug discovery, particularly valued for its structure as a 5-hydroxymethyl-substituted oxazole . The oxazole ring is a privileged structure in the design of novel pharmaceutical candidates, and the hydroxymethyl group at the 5-position provides a handle for further synthetic modification, enabling the construction of more complex molecules . Researchers utilize this compound in the synthesis of various derivatives, such as 2-phenyl-oxazol-5-yl analogues, for biological screening and structure-activity relationship (SAR) studies . Proper handling is essential; this compound has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to store the material sealed in a dry environment, ideally in a freezer at temperatures under -20°C to maintain stability and purity . This product is intended for laboratory research use only and is not classified as a drug, food additive, or approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPXMLXYMBLZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595998
Record name (1,3-Oxazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127232-41-1
Record name (1,3-Oxazol-5-yl)methanol
Source EPA DSSTox
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Record name 1,3-oxazol-5-ylmethanol
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Foundational & Exploratory

"Oxazol-5-ylmethanol" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(1,3-Oxazol-5-yl)methanol is a heterocyclic organic compound that has emerged as a critical building block in the field of medicinal chemistry and materials science. As a bifunctional molecule, it features a stable, electron-deficient 1,3-oxazole ring coupled with a reactive primary alcohol. This unique combination of properties makes it an exceptionally versatile synthon for the construction of complex molecular architectures. The oxazole motif is a prominent pharmacophore found in numerous natural products and synthetic drug candidates, prized for its metabolic stability and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[1][2] This guide offers a comprehensive technical overview of (1,3-Oxazol-5-yl)methanol, detailing its chemical and physical properties, proven synthetic methodologies, characteristic reactivity, and its applications as a strategic intermediate in drug development.

Chapter 1: Molecular Structure and Identification

The structural foundation of (1,3-Oxazol-5-yl)methanol consists of a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. A hydroxymethyl group is attached at the C5 position. This arrangement imparts a distinct electronic character to the molecule; the oxazole ring acts as a weak electron-withdrawing group, while the primary alcohol provides a key site for nucleophilic and electrophilic transformations.

Identifier Value
IUPAC Name (1,3-oxazol-5-yl)methanol[3]
CAS Number 127232-41-1[3][4][5][6]
Molecular Formula C₄H₅NO₂[3][4][5]
Molecular Weight 99.09 g/mol [3][4][5]
PubChem CID 18758985[3][4]
SMILES C1=C(OC=N1)CO[4]
InChIKey CRPXMLXYMBLZEP-UHFFFAOYSA-N[3][4]

Chapter 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic profile of (1,3-Oxazol-5-yl)methanol is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The physical properties of (1,3-Oxazol-5-yl)methanol are summarized below. The data reflects a compound with moderate polarity and a high boiling point, consistent with its ability to engage in intermolecular hydrogen bonding via the hydroxyl group. Notably, a definitive melting point is not consistently reported across major chemical databases.[4][6]

Property Value Source
Boiling Point 212.8 °C (at 760 mmHg)[4]
Density 1.25 g/cm³[4]
Flash Point 82.49 °C[4]
XLogP3 -0.5[3]
Anticipated Spectroscopic Profile

While specific spectra are best obtained empirically, the structure of (1,3-Oxazol-5-yl)methanol allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The two protons on the aromatic oxazole ring should appear as distinct singlets in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the alcohol and the ring would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display four distinct signals. Three signals will correspond to the carbons of the oxazole ring (in the approximate range of δ 120-155 ppm), and one signal for the methylene carbon (-CH₂OH) will be further upfield (typically δ 55-65 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[7] Aromatic C-H stretching may appear around 3100 cm⁻¹. The spectrum will also feature characteristic absorptions for the oxazole ring, including C=N stretching (around 1650-1660 cm⁻¹) and C=C stretching vibrations.[7]

Chapter 3: Synthesis and Reactivity

(1,3-Oxazol-5-yl)methanol is typically prepared via the reduction of a corresponding C5-functionalized oxazole, most commonly an ester. Its reactivity is dominated by the primary alcohol, which serves as a versatile handle for subsequent chemical modifications.

Synthesis Protocol: Reduction of Ethyl Oxazole-5-carboxylate

A reliable and widely applicable method for synthesizing (1,3-Oxazol-5-yl)methanol is the reduction of ethyl oxazole-5-carboxylate.[8] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity; it readily reduces esters while being inert towards the aromatic oxazole ring under these conditions.

Experimental Protocol:

  • To a stirred solution of ethyl oxazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask under an inert argon atmosphere, cool the mixture to 0 °C using an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 16 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with a suitable organic solvent, such as 5% methanol in dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[8]

G start Ethyl Oxazole-5-carboxylate in Ethanol reagent 1. NaBH₄, 0 °C 2. Warm to RT, 16h start->reagent Reduction product (1,3-Oxazol-5-yl)methanol reagent->product

Caption: Synthesis of (1,3-Oxazol-5-yl)methanol via ester reduction.

Key Chemical Reactions: Halogenation

The hydroxyl group of (1,3-Oxazol-5-yl)methanol can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation is pivotal for integrating the oxazole moiety into larger molecules.

Protocol for Synthesis of 5-(Chloromethyl)oxazole:

  • Dissolve (1,3-Oxazol-5-yl)methanol (1.0 eq) in a 1:1 mixture of dichloromethane and n-hexane under an inert argon atmosphere.[8]

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for approximately 3 hours, monitoring by TLC.[8]

  • Upon completion, the reaction mixture can be carefully concentrated to remove excess solvent and reagent, yielding the desired 5-(chloromethyl)oxazole. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.[8]

G start (1,3-Oxazol-5-yl)methanol reagent Thionyl Chloride (SOCl₂) CH₂Cl₂:Hexane, 0 °C start->reagent Halogenation product 5-(Chloromethyl)oxazole (Versatile Electrophile) reagent->product

Caption: Conversion to an electrophile for further synthesis.

Chapter 4: Applications in Medicinal Chemistry

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds.[2][9] Its value stems from its relative metabolic stability and its role as a bioisostere for ester and amide functionalities. The nitrogen atom can act as a hydrogen bond acceptor, facilitating precise interactions with protein targets.

(1,3-Oxazol-5-yl)methanol is a key intermediate for introducing this valuable scaffold. The primary alcohol allows for its incorporation into lead compounds via:

  • Ether Synthesis: Deprotonation followed by reaction with an alkyl halide.

  • Esterification: Reaction with a carboxylic acid or acyl chloride.

  • Nucleophilic Substitution: Following conversion of the alcohol to a halide or sulfonate ester, it can be displaced by various nucleophiles (e.g., amines, thiols) to build more complex structures.

Research into related oxazolone structures has shown potent antitumor activity, highlighting the therapeutic potential of this chemical class.[10] For instance, novel oxazol-5-one derivatives have been developed as inhibitors of Peroxiredoxin 1, a key enzyme in cellular redox homeostasis, demonstrating efficacy in hepatocellular carcinoma models.[10]

Chapter 5: Safety and Handling

(1,3-Oxazol-5-yl)methanol requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

    • Avoid inhalation of dust, fumes, or vapors.[12]

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[13]

  • Storage:

    • Store in a tightly sealed container in a dry, cool place.[5] For long-term stability, it is recommended to store in a freezer at temperatures under -20°C.[5][12]

Conclusion

(1,3-Oxazol-5-yl)methanol is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis and the versatile reactivity of its primary alcohol group make it an indispensable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will remain paramount in the efficient design and synthesis of next-generation drug candidates.

References

  • American Elements. (n.d.). Oxazol-5-ylmethanol.
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  • BLD Pharm. (n.d.). 127232-41-1|this compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:127232-41-1.
  • Ambeed. (n.d.). 127232-41-1 | this compound.
  • Porphyrin-Systems. (n.d.). This compound.
  • Parchem. (n.d.). 1,2,4-Oxadiazol-5-ylmethanol (Cas 6950-32-9).
  • National Center for Biotechnology Information. (n.d.). [5-(1,3-Oxazol-5-yl)-3-pyridinyl]methanol. PubChem Compound Database.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • National Center for Biotechnology Information. (n.d.). (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-. PubChem Compound Database.
  • ChemSynthesis. (n.d.). oxazol-2-yl-oxazol-5-yl-methanol.
  • Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol.
  • Pinho e Melo, T. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
  • CymitQuimica. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. PubChem Compound Database.
  • The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION.
  • Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry, 4(5), 685-694.
  • ResearchGate. (n.d.). Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis) (C).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from Indian Journal of Pharmaceutical Sciences.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. European Journal of Medicinal Chemistry, 255, 115389.
  • DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2446-2453.
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An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1,3-Oxazol-5-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of (1,3-Oxazol-5-yl)methanol, covering its precise chemical identity, physicochemical properties, synthesis, and strategic application in drug development. We will explore the causality behind synthetic choices, present a robust experimental protocol for its preparation via the Van Leusen oxazole synthesis, and illustrate its potential for creating diverse compound libraries through chemical derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. (1,3-Oxazol-5-yl)methanol is a simple yet versatile molecule featuring a 5-membered aromatic oxazole ring substituted with a hydroxymethyl group at the C5 position.

  • IUPAC Name : (1,3-Oxazol-5-yl)methanol[4]

  • CAS Number : 127232-41-1[4]

  • Synonyms : Oxazole-5-methanol, 5-(Hydroxymethyl)-1,3-oxazole

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound, which are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₄H₅NO₂PubChem[4]
Molecular Weight 99.09 g/mol PubChem[4]
Appearance White to off-white solid (typical)N/A
Boiling Point 212.8 °C at 760 mmHg (Predicted)American Elements[5]
Density 1.25 g/cm³ (Predicted)American Elements[5]
Flash Point 82.5 °C (Predicted)American Elements[5]
SMILES C1=C(OC=N1)COPubChem[4]
InChIKey CRPXMLXYMBLZEP-UHFFFAOYSA-NPubChem[4]

Significance in Medicinal Chemistry

The oxazole nucleus is a cornerstone of modern medicinal chemistry. Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, allows it to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[3][5][6] This structural feature contributes to favorable pharmacokinetic properties and metabolic stability.

The value of (1,3-Oxazol-5-yl)methanol lies in its dual functionality:

  • The Privileged Oxazole Core : Provides a stable, aromatic scaffold known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][7]

  • The Reactive Hydroxymethyl Handle : The -CH₂OH group at the C5 position serves as a critical attachment point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This combination makes (1,3-Oxazol-5-yl)methanol a highly sought-after starting material for building diverse libraries of drug candidates.

Synthesis of (1,3-Oxazol-5-yl)methanol

Strategic Approach: The Van Leusen Oxazole Synthesis

For the construction of 5-substituted oxazoles, the Van Leusen oxazole synthesis is a robust and widely adopted method.[8][9] This reaction is prized for its reliability, mild conditions, and the commercial availability of its key reagent, p-Tolylsulfonylmethyl isocyanide (TosMIC).

Causality of Method Selection : The Van Leusen reaction is chosen for its directness. It facilitates a [3+2] cycloaddition between an aldehyde and TosMIC to form the oxazole ring in a single, often high-yielding, step.[5][10] The mechanism is driven by the unique properties of the TosMIC reagent, which contains an acidic methylene group, an isocyanide for cyclization, and a tosyl group that functions as an excellent leaving group to drive the final aromatization step.[8][11]

To synthesize (1,3-Oxazol-5-yl)methanol, the required aldehyde precursor is glycolaldehyde (HOCH₂CHO) or a protected equivalent. Using a protected form, such as 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (derived from glyceraldehyde), is often preferable to avoid self-condensation of the unprotected glycolaldehyde.

Synthesis Mechanism Workflow

The following diagram illustrates the key steps in the Van Leusen synthesis to yield a 5-substituted oxazole.

van_leusen_synthesis cluster_reactants TosMIC TosMIC (p-Tolylsulfonylmethyl isocyanide) Anion TosMIC Anion TosMIC->Anion Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Aldehyde Aldehyde (R-CHO) (e.g., protected Glycolaldehyde) Adduct Alkoxide Adduct Aldehyde->Adduct Nucleophilic Attack Anion->Adduct Oxazoline Intermediate 4,5-dihydrooxazole Adduct->Oxazoline Intramolecular Cyclization (5-endo-dig) Product 5-Substituted Oxazole (e.g., protected Oxazol-5-ylmethanol) Oxazoline->Product Elimination of Tos-H (Aromatization)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of (1,3-Oxazol-5-yl)methanol

This protocol is a representative procedure based on the general principles of the Van Leusen reaction. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • p-Tolylsulfonylmethyl isocyanide (TosMIC) (1.0 eq)

  • 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (protected glycolaldehyde) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (e.g., 3M HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.

  • Addition of Reagents : Add potassium carbonate (2.0 eq) to the methanol and stir to create a suspension. Add TosMIC (1.0 eq) and 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.1 eq).

  • Reaction : Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup (Part 1 - Isolation of Protected Product) :

    • Cool the reaction mixture to room temperature.

    • Remove methanol under reduced pressure.

    • Partition the residue between water and dichloromethane (DCM).

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate: (2,2-dimethyl-1,3-dioxolan-4-yl)oxazole.

  • Deprotection :

    • Dissolve the purified intermediate in a suitable solvent like tetrahydrofuran (THF) or acetone.

    • Add aqueous hydrochloric acid (e.g., 3M HCl) and stir at room temperature until TLC indicates complete conversion.

  • Workup (Part 2 - Isolation of Final Product) :

    • Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1,3-Oxazol-5-yl)methanol.

Spectroscopic Characterization

Validation of the final product structure is non-negotiable. The identity and purity of (1,3-Oxazol-5-yl)methanol should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton NMR) : Expected signals would include:

    • A singlet for the proton at the C2 position of the oxazole ring (highly deshielded).

    • A singlet for the proton at the C4 position.

    • A singlet or doublet for the methylene protons (-CH₂-).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR) : Key signals would correspond to:

    • Two distinct carbons for the C2 and C4 positions of the oxazole ring.

    • A signal for the quaternary C5 carbon.

    • A signal for the methylene carbon (-CH₂OH).

  • FT-IR (Infrared Spectroscopy) : A characteristic broad absorption band for the O-H stretch of the alcohol group (approx. 3300 cm⁻¹), along with C-H and C=N/C=C stretching frequencies for the aromatic ring.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the compound (C₄H₅NO₂).

Application in Drug Discovery: Derivatization Workflow

The primary value of (1,3-Oxazol-5-yl)methanol in a drug discovery campaign is its utility as a scaffold for building chemical libraries. The hydroxyl group is a versatile functional handle for a range of subsequent reactions.

derivatization_workflow cluster_reactions cluster_products Start (1,3-Oxazol-5-yl)methanol Esterification Esterification (R-COCl, Base) Start->Esterification Etherification Etherification (R-Br, NaH) Start->Etherification Oxidation Oxidation (PCC, MnO₂) Start->Oxidation Halogenation Halogenation (SOCl₂) Start->Halogenation Ester Ester Library (Oxazol-5-ylmethyl esters) Esterification->Ester Ether Ether Library (5-(Alkoxymethyl)oxazoles) Etherification->Ether Aldehyde Oxazole-5-carbaldehyde Oxidation->Aldehyde Halide 5-(Chloromethyl)oxazole Halogenation->Halide Nucleophilic Substitution\n(e.g., Amines, Thiols) Nucleophilic Substitution (e.g., Amines, Thiols) Halide->Nucleophilic Substitution\n(e.g., Amines, Thiols) Amine/Thioether Library Amine/Thioether Library Nucleophilic Substitution\n(e.g., Amines, Thiols)->Amine/Thioether Library

Caption: Derivatization pathways for (1,3-Oxazol-5-yl)methanol.

This workflow demonstrates how a single, well-characterized starting material can be rapidly elaborated into four or more distinct classes of compounds. Each of these libraries can then be screened for biological activity, enabling an efficient exploration of the chemical space around the privileged oxazole core.

Safety and Handling

(1,3-Oxazol-5-yl)methanol should be handled with care, following standard laboratory safety procedures.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage : Store in a cool, dry, well-ventilated area, sealed in a tightly closed container.

Conclusion

(1,3-Oxazol-5-yl)methanol is more than just a chemical reagent; it is a strategic entry point into the synthesis of novel therapeutics. Its chemical identity is well-defined, and its synthesis is achievable through reliable and scalable methods like the Van Leusen reaction. The true power of this molecule is realized in its application as a foundational building block, where the combination of a biologically relevant oxazole core and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool for lead discovery and optimization. Understanding the synthesis, properties, and derivatization potential of this compound is essential for any research program focused on developing next-generation heterocyclic drugs.

References

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information.
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  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
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An In-Depth Technical Guide to the Synthesis of Oxazol-5-ylmethanol from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Oxazole Moiety

The oxazole ring system is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[2] Among the diverse family of oxazole-containing compounds, oxazol-5-ylmethanol stands out as a versatile building block, particularly in the construction of more complex molecules through solid-phase synthesis and combinatorial chemistry.[3][4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound from simple, readily available precursors, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly approached via two primary strategies:

  • Construction of the Oxazole Ring with a Pre-installed or Masked Hydroxymethyl Group: This approach often utilizes the powerful Van Leusen oxazole synthesis, a reliable method for forming 5-substituted oxazoles.[1][2][6]

  • Functional Group Interconversion on a Pre-formed Oxazole Ring: This strategy typically involves the reduction of an oxazole-5-carboxylic acid ester to the desired primary alcohol.[7]

This guide will delve into the intricacies of both methodologies, providing the necessary details for their successful implementation in a research and development setting.

Part 1: The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][8][9] This reaction is prized for its operational simplicity and broad substrate scope.[2]

The Underlying Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a [3+2] cycloaddition pathway.[2] The key steps are as follows:

  • Deprotonation of TosMIC: In the presence of a base, the acidic methylene protons of TosMIC are abstracted to form a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Cyclization: The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline intermediate.

  • Elimination: A base-promoted elimination of the tosyl group results in the formation of the aromatic oxazole ring.[6]

Van_Leusen_Mechanism Base Base Anion Anion Base->Anion Deprotonation Alkoxide Alkoxide TosMIC TosMIC Aldehyde Aldehyde Aldehyde->Alkoxide Nucleophilic Attack Oxazoline Oxazoline Alkoxide->Oxazoline Intramolecular Cyclization Oxazole Oxazole Oxazoline->Oxazole Elimination of Tos-H Byproduct Byproduct

Experimental Protocol: Synthesis of a 5-Aryl-oxazole (A Precursor Model)

While the direct synthesis of this compound using a protected hydroxyacetaldehyde can be envisioned, a more common approach involves the synthesis of a related 5-substituted oxazole. The following protocol, adapted from literature procedures for the synthesis of 5-aryl-oxazoles, illustrates the general methodology.[2]

Materials:

  • Aryl aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aryl aldehyde in anhydrous methanol, add TosMIC and potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-oxazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a commonly used base that is effective for the deprotonation of TosMIC without promoting significant side reactions.[2]

  • Solvent: Methanol is a suitable solvent for this reaction, and it can also act as a proton source during the workup.

  • Workup: The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble impurities.

Part 2: Reduction of Oxazole-5-Carboxylates: A Functional Group Interconversion Strategy

An alternative and highly effective route to this compound involves the reduction of a pre-formed oxazole-5-carboxylate ester. This two-step approach first requires the synthesis of the ester, followed by its reduction.

Step 1: Synthesis of Ethyl Oxazole-5-carboxylate

The synthesis of the precursor, ethyl oxazole-5-carboxylate, can be achieved through various methods for constructing the oxazole ring, often starting from derivatives of aminomalonate.

Step 2: Reduction to this compound

The reduction of the ester to the primary alcohol is a standard organic transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[7]

Reduction_Synthesis cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Reduction Ester Ethyl oxazole-5-carboxylate Alcohol This compound Ester->Alcohol NaBH₄, EtOH

Experimental Protocol: Reduction of Ethyl Oxazole-5-carboxylate

The following protocol is based on a reported procedure for the synthesis of this compound.[7]

Materials:

  • Ethyl oxazole-5-carboxylate (1.0 equiv)

  • Sodium borohydride (2.0 equiv)

  • Ethanol (EtOH)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • 5% Methanol in Dichloromethane (MeOH/CH₂Cl₂)

Procedure:

  • Dissolve ethyl oxazole-5-carboxylate in ethanol in a round-bottom flask under an argon atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with 5% methanol in dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Trustworthiness and Self-Validation:

  • The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar alcohol product.

  • The use of a mild reducing agent like sodium borohydride ensures the stability of the oxazole ring, which can be sensitive to harsher reducing conditions.

Quantitative Data Summary

Synthetic RouteKey ReagentsSolventTemperatureReported YieldReference
Van Leusen Synthesis Aldehyde, TosMIC, K₂CO₃MethanolRefluxGood to High[2]
Ester Reduction Ethyl oxazole-5-carboxylate, NaBH₄Ethanol0 °C to RTNot specified, but implied to be effective[7]

Alternative Approaches and Future Perspectives

The use of bio-renewable feedstocks is a growing area of interest in chemical synthesis. 5-Hydroxymethylfurfural (5-HMF), a platform chemical derived from biomass, can be converted into an oxazole derivative via the Van Leusen reaction, offering a sustainable route to related structures.[10][11]

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is readily achievable through well-established and reliable synthetic methodologies. The Van Leusen oxazole synthesis provides a direct route to the oxazole core, while the reduction of oxazole-5-carboxylates offers a straightforward functional group interconversion. The choice of synthetic strategy will depend on the availability of starting materials and the desired scale of the synthesis. Both routes provide robust and reproducible methods for accessing this valuable building block for further elaboration in drug discovery and development programs.

References

  • Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles.
  • 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles - ACS Publications. (n.d.).
  • Van Leusen Reaction | NROChemistry. (n.d.).
  • Van Leusen Reaction - Organic Chemistry Portal. (n.d.).
  • Van Leusen reaction - Wikipedia. (n.d.).
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  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.).
  • versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed. (2000).
  • The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles - Thieme E-Books & E-Journals. (n.d.).
  • The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles | Semantic Scholar. (n.d.).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (2024). Biological and Molecular Chemistry, 1(2), 118-126. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of (Oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of (Oxazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this molecule is not clearly documented, its history is intrinsically linked to the broader development of oxazole synthesis methodologies. This guide will delve into the key synthetic strategies that enable the construction of this versatile scaffold, with a particular focus on the causality behind experimental choices. We will explore its critical role as a molecular linchpin in the synthesis of complex drug candidates and provide detailed, field-proven protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Silent Rise of a Key Building Block

The history of (Oxazol-5-yl)methanol is not one of a sudden, groundbreaking discovery, but rather a story of gradual emergence, its importance growing in lockstep with the increasing sophistication of synthetic and medicinal chemistry. The oxazole ring itself, a five-membered heterocycle containing nitrogen and oxygen, has been a subject of chemical investigation since the late 19th century. Early methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for accessing this important heterocyclic core.[1][2]

However, the specific functionalized derivative, (Oxazol-5-yl)methanol, gained prominence as chemists sought versatile and readily modifiable building blocks for the construction of complex molecular architectures, particularly in the realm of drug discovery. Its bifunctional nature—a stable aromatic oxazole core coupled with a reactive primary alcohol—makes it an ideal starting point for introducing diverse functionalities. A pivotal moment in recognizing its utility can be seen in the work of Grabowska et al. (2000), who demonstrated the use of 5-(hydroxymethyl)oxazoles as versatile scaffolds for combinatorial solid-phase synthesis, enabling the rapid generation of libraries of diverse 5-substituted oxazoles.[3][4] This work underscored the strategic importance of (Oxazol-5-yl)methanol as a gateway to a vast chemical space.

Foundational Synthetic Strategies: Building the Oxazole Core

The synthesis of (Oxazol-5-yl)methanol relies on the fundamental principles of oxazole ring formation. Several classical and modern methods can be adapted to produce this specific target. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.

The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction, first reported in 1972, is a powerful and widely employed method for the synthesis of 5-substituted oxazoles.[5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The versatility and reliability of this method have made it a go-to strategy for accessing a wide array of 5-substituted oxazoles, including precursors to (Oxazol-5-yl)methanol.

Diagram 1: The Van Leusen Oxazole Synthesis

A logical workflow illustrating the key steps in the Van Leusen reaction for the formation of a 5-substituted oxazole.

Van_Leusen_Oxazole_Synthesis Start Aldehyde (R-CHO) + Tosylmethyl isocyanide (TosMIC) Base Base (e.g., K2CO3) Start->Base Reaction Initiation Intermediate1 Formation of Oxazoline Intermediate Base->Intermediate1 [3+2] Cycloaddition Elimination Elimination of Toluenesulfinic acid Intermediate1->Elimination Base-mediated Product 5-Substituted Oxazole Elimination->Product Aromatization

Synthesis from Carboxylic Acid Derivatives

Another common and adaptable strategy involves the construction of the oxazole ring from carboxylic acid derivatives. This can be achieved through various condensation and cyclization reactions. A particularly efficient modern approach involves the direct conversion of carboxylic acids to oxazoles.[6] For the synthesis of (Oxazol-5-yl)methanol, a protected form of a hydroxy-acid or a precursor that can be readily reduced is typically employed.

Experimental Protocol: Synthesis of (Oxazol-5-yl)methanol

The following protocol is a representative procedure for the synthesis of (Oxazol-5-yl)methanol, adapted from established methodologies for the preparation of 5-substituted oxazoles and the subsequent reduction of an ester functionality.

Step 1: Synthesis of Ethyl 2-(benzyloxy)acetate

This initial step prepares a key building block where the hydroxyl group is protected as a benzyl ether.

Materials:

  • 2-Hydroxyacetic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone

  • Ethanol

Procedure:

  • To a solution of 2-hydroxyacetic acid in a mixture of acetone and water, add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature and stir the mixture overnight.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(benzyloxy)acetate.

Step 2: Synthesis of Ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate

This step utilizes an adaptation of the Van Leusen reaction to form the oxazole ring.

Materials:

  • Ethyl 2-(benzyloxy)acetate (1.0 eq)

  • Ethyl 2-isocyanoacetate (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • Methanol

Procedure:

  • To a solution of ethyl 2-(benzyloxy)acetate and ethyl 2-isocyanoacetate in methanol, add potassium carbonate portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate.

Step 3: Reduction and Deprotection to (Oxazol-5-yl)methanol

The final step involves the reduction of the ester and removal of the benzyl protecting group.

Materials:

  • Ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Palladium on carbon (10 mol%)

  • Hydrogen gas

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • To a cooled (0 °C) suspension of LiAlH₄ in anhydrous THF, add a solution of ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate in THF dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate.

  • Dissolve the crude product in methanol and add palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere overnight.

  • Filter the catalyst through celite and concentrate the filtrate to yield (Oxazol-5-yl)methanol.

Diagram 2: Synthetic Pathway to (Oxazol-5-yl)methanol

A flowchart detailing the multi-step synthesis of (Oxazol-5-yl)methanol.

Synthesis_Pathway Start 2-Hydroxyacetic acid Step1 Protection of Hydroxyl Group (Benzylation) Start->Step1 Intermediate1 Ethyl 2-(benzyloxy)acetate Step1->Intermediate1 Step2 Oxazole Ring Formation (Van Leusen type reaction) Intermediate1->Step2 Intermediate2 Ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate Step2->Intermediate2 Step3 Reduction of Ester and Deprotection of Benzyl Ether Intermediate2->Step3 Product (Oxazol-5-yl)methanol Step3->Product

Physicochemical Properties and Characterization

A thorough characterization of (Oxazol-5-yl)methanol is crucial for its use in subsequent synthetic steps. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₄H₅NO₂
Molecular Weight 99.09 g/mol
Appearance White to off-white solid or colorless oil
CAS Number 127232-41-1
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in methanol, ethanol, chloroform

Table 1: Physicochemical Properties of (Oxazol-5-yl)methanol

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the oxazole ring protons and the hydroxymethyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the alcohol and C=N and C-O stretches of the oxazole ring.

Applications in Drug Discovery and Development

The true significance of (Oxazol-5-yl)methanol lies in its application as a versatile building block in the synthesis of pharmaceutically active compounds. The oxazole moiety is a common feature in many bioactive natural products and synthetic drugs, contributing to their pharmacological profiles through various interactions with biological targets.

The hydroxymethyl group at the 5-position serves as a convenient handle for further chemical elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.

A notable example of its utility is in the synthesis of inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis and a target for immunosuppressive and antiviral drugs.[7] The (oxazol-5-yl)methanol core provides a stable and synthetically tractable platform for the construction of these complex inhibitors.

Diagram 3: Role of (Oxazol-5-yl)methanol in Drug Discovery

A diagram illustrating the central role of (Oxazol-5-yl)methanol as a scaffold for generating diverse molecular libraries.

Drug_Discovery_Role Core (Oxazol-5-yl)methanol (Core Scaffold) Oxidation Oxidation Core->Oxidation Substitution Nucleophilic Substitution Core->Substitution Coupling Coupling Reactions Core->Coupling Derivatives1 Aldehydes, Carboxylic Acids Oxidation->Derivatives1 Derivatives2 Ethers, Esters, Amines Substitution->Derivatives2 Derivatives3 Biaryl Structures, Complex Scaffolds Coupling->Derivatives3 Library Diverse Chemical Library Derivatives1->Library Derivatives2->Library Derivatives3->Library Screening High-Throughput Screening Library->Screening Leads Lead Compounds Screening->Leads

Conclusion

(Oxazol-5-yl)methanol stands as a testament to the enabling power of synthetic chemistry. While its discovery may not be a singular event, its history is a narrative of the relentless pursuit of versatile and efficient tools for molecular construction. From its conceptual roots in classical oxazole syntheses to its modern applications as a linchpin in combinatorial and medicinal chemistry, this seemingly simple molecule has proven to be an invaluable asset. The synthetic strategies and protocols outlined in this guide provide a practical framework for its preparation, empowering researchers to leverage its unique properties in the design and synthesis of the next generation of therapeutic agents.

References

  • WIPO (2000). Method for preparing 5-substituted oxazoles. WO2000073288A1.
  • Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles.
  • Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • Google Patents. (2015). Method for producing oxazole compound. US9181205B2.
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  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • Google Patents. (2017).
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  • Google Patents. (2000).
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A Technical Guide to Oxazol-5-ylmethanol: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1][2][3] This guide provides an in-depth examination of oxazol-5-ylmethanol, a bifunctional building block that combines the rich chemistry of the oxazole ring with the versatile reactivity of a primary alcohol. We will explore its synthesis, key chemical transformations, and strategic applications, offering researchers, chemists, and drug development professionals a comprehensive resource. This document is designed to bridge foundational principles with practical, field-proven insights, explaining not just the protocols but the underlying chemical logic that drives experimental choices.

The Strategic Value of the Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceuticals and functional materials.[4][5] Among them, the five-membered oxazole ring, containing nitrogen and oxygen atoms in a 1,3-relationship, presents a unique scaffold. Its aromatic system is electron-deficient, which influences its reactivity and imparts a degree of metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, while the overall planar structure allows it to serve as a bioisosteric replacement for other groups, such as phenyl or ester moieties, often improving physicochemical properties like solubility.[2][3]

This compound (CAS: 127232-41-1) is a particularly valuable derivative.[6] It offers two distinct points for chemical modification:

  • The Hydroxymethyl Group (-CH₂OH): A nucleophilic handle that can be readily converted into a vast array of functional groups (aldehydes, carboxylic acids, ethers, esters, halides), making it an ideal linker for connecting to other molecular fragments.

  • The Oxazole Ring: The C2 and C4 positions are susceptible to functionalization, allowing for the introduction of additional substituents to modulate steric and electronic properties.

This dual reactivity makes this compound a powerful tool for systematically exploring chemical space in lead optimization campaigns and for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 127232-41-1[6][7]
Molecular Formula C₄H₅NO₂[7][8]
Molecular Weight 99.09 g/mol [8][9]
Boiling Point 212.8 °C at 760 mmHg[8]
Density 1.25 g/cm³[8]
SMILES C1=C(OC=N1)CO[8]
InChI Key CRPXMLXYMBLZEP-UHFFFAOYSA-N[9]

Spectroscopic Signatures:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the methylene protons of the -CH₂OH group (around 4.5-4.8 ppm), the hydroxyl proton (a broad singlet), and the two aromatic protons on the oxazole ring at the C2 and C4 positions (typically between 7.0 and 8.5 ppm).

  • ¹³C NMR: Key signals would include the methylene carbon (~55-65 ppm) and the carbons of the oxazole ring, with the C=N carbon appearing further downfield.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-O stretching, and C=N stretching (around 1500-1600 cm⁻¹).[10]

Synthesis of the this compound Core

The construction of 5-substituted oxazoles is efficiently achieved through several named reactions. Among the most robust and widely used is the van Leusen Oxazole Synthesis , a powerful [3+2] cycloaddition strategy.[1] This method is favored for its operational simplicity and tolerance of various functional groups.

The core principle involves the reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). TosMIC is a critical reagent that serves as a three-atom synthon, providing the C2, N3, and C4 atoms of the final oxazole ring. The reaction proceeds through an intermediate oxazoline, which then eliminates the tosyl group to form the aromatic oxazole.[1]

To synthesize this compound, a protected form of hydroxyacetaldehyde, such as 2,2-dimethoxyethanal, is often used as the aldehyde component. The protecting group prevents unwanted side reactions involving the hydroxyl group and is removed in a subsequent step.

G start Protected Hydroxyacetaldehyde (e.g., 2,2-dimethoxyethanal) intermediate Intermediate Oxazoline start->intermediate + TosMIC, Base Step 1: Cycloaddition tosmic Tosylmethyl Isocyanide (TosMIC) base Base (e.g., K₂CO₃) in Methanol protected_oxazole Protected this compound intermediate->protected_oxazole Elimination of Tos-H Step 2: Aromatization product This compound protected_oxazole->product Step 3: Deprotection Final Step deprotection Acidic Hydrolysis (e.g., aq. HCl)

Caption: Van Leusen synthesis pathway for this compound.

Experimental Protocol: Van Leusen Synthesis

This protocol is a representative, self-validating procedure. Proper reaction monitoring (e.g., by TLC or LC-MS) is crucial to validate completion at each step.

  • Objective: To synthesize 5-(dimethoxymethyl)oxazole as a protected precursor.

  • Step 1: Reaction Setup

    • To a stirred solution of 2,2-dimethoxyethanal (1.0 eq) in dry methanol, add Tosylmethyl isocyanide (TosMIC) (1.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The base deprotonates the active methylene group of TosMIC, initiating the nucleophilic attack on the aldehyde. A slow, cooled addition prevents runaway reactions and side product formation.

  • Step 2: Reaction and Monitoring

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 3: Workup and Isolation

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-(dimethoxymethyl)oxazole. Purification can be achieved via column chromatography if necessary.

  • Step 4: Deprotection

    • Dissolve the crude protected oxazole in a mixture of acetone and 1M aqueous HCl.

    • Stir at room temperature for 2-4 hours, monitoring by TLC. Causality: The acidic conditions hydrolyze the acetal protecting group to reveal the aldehyde, which exists in equilibrium with its hydrate form but is readily converted to the final alcohol in the next step.

  • Step 5: Reduction to Alcohol

    • Cool the acidic solution to 0 °C and carefully add sodium borohydride (NaBH₄) (1.2 eq) in small portions. Causality: NaBH₄ is a mild reducing agent suitable for converting the intermediate aldehyde to the primary alcohol without affecting the oxazole ring.

    • After the addition is complete, stir for an additional 1 hour.

    • Quench the reaction by slowly adding acetone, then neutralize with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford this compound.

Chemical Reactivity and Strategic Functionalization

The utility of this compound stems from its predictable and selective reactivity at two distinct sites.

Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile handle for extension and linkage. The choice of reagent is critical to achieve the desired outcome without compromising the integrity of the oxazole ring.

G start This compound aldehyde Oxazole-5-carbaldehyde start->aldehyde PCC, DMP (Mild Oxidation) acid Oxazole-5-carboxylic Acid start->acid PDC, Jones (Strong Oxidation) ester Ester Derivative (R-CO-O-CH₂-Ox) start->ester RCOCl, Pyridine (Esterification) ether Ether Derivative (R-O-CH₂-Ox) start->ether NaH, R-X (Williamson Ether Synthesis) halide 5-(Halomethyl)oxazole (X-CH₂-Ox) start->halide SOCl₂, PBr₃ (Halogenation)

Caption: Key transformations of the hydroxymethyl group on the oxazole core.

  • Oxidation:

    • To Aldehyde: Mild conditions using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are essential to stop the oxidation at the aldehyde stage. This intermediate is highly valuable for reductive amination, Wittig reactions, and other carbonyl chemistry.

    • To Carboxylic Acid: Stronger oxidizing agents such as Jones reagent or Pyridinium dichromate (PDC) will fully oxidize the alcohol to the corresponding carboxylic acid. This acid can then be converted to amides, esters, or used in coupling reactions.

  • Esterification & Etherification:

    • Standard Fischer esterification (with a carboxylic acid and acid catalyst) or reaction with an acyl chloride in the presence of a base (like pyridine) yields esters.

    • Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (R-X), provides access to a wide range of ethers.

  • Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. These halo-derivatives are excellent electrophiles for substitution reactions.

Functionalization of the Oxazole Ring

The oxazole ring itself can be modified, although it is less reactive than more electron-rich heterocycles. The C2 position is the most common site for functionalization.

G start This compound (Protected -OH) deprotonation C2-Deprotonation (n-BuLi, -78 °C) start->deprotonation intermediate 2-Lithiated Oxazole Intermediate deprotonation->intermediate Forms reactive anion product 2-Substituted-Oxazol-5-ylmethanol (Protected -OH) intermediate->product + E⁺ electrophile Electrophile (E⁺) (e.g., R-X, CO₂, Aldehyde)

Caption: C2-Functionalization pathway via directed ortho-metalation.

  • C-H Functionalization: The proton at the C2 position is the most acidic on the ring. Under strongly basic conditions (e.g., with n-butyllithium at low temperatures), this position can be deprotonated to form a 2-lithiooxazole species. This potent nucleophile can then react with a variety of electrophiles (alkyl halides, carbon dioxide, aldehydes) to install a substituent at C2. It is critical to protect the hydroxymethyl group (e.g., as a silyl ether) before attempting this chemistry to prevent the base from simply deprotonating the alcohol.[11]

Applications in Drug Discovery

The this compound motif is found in numerous patented chemical entities, where it serves several strategic roles.[9][12][13]

  • As a Constrained Linker: The rigid, planar oxazole ring connected to the flexible -CH₂- group provides a well-defined spatial orientation for substituents, which is critical for optimizing binding interactions with biological targets like enzymes and receptors.

  • As a Bioisostere: The oxazole ring can mimic the steric and electronic properties of other groups, such as a phenyl ring or an ester, while offering improved metabolic stability or different solubility profiles. For example, replacing an easily hydrolyzed ester linkage with an oxazole can significantly prolong the half-life of a drug candidate.

  • As a Handle for Prodrugs: The primary alcohol can be esterified with a promoiety that is cleaved in vivo to release the active parent drug. This is a common strategy to improve oral bioavailability or modify pharmacokinetic profiles.

Stability, Storage, and Handling

While generally stable, oxazoles and their derivatives require proper handling to ensure their integrity.

  • Storage: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[14][15] For long-term storage, refrigeration or freezing is recommended.[16]

  • Stability: The oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[15][17] Most synthetic manipulations are performed under neutral or mildly acidic/basic conditions to avoid this degradation pathway. The compound is generally stable under standard purification techniques like silica gel chromatography.

  • Safety: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound may cause skin and eye irritation.[8][9]

Conclusion

This compound is more than just another heterocyclic compound; it is a highly strategic building block that offers a powerful combination of stability, predictable reactivity, and synthetic versatility. Its bifunctional nature allows for the independent and controlled modification of both the core heterocycle and a flexible linker element. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to novel molecular designs with finely tuned properties, accelerating the development of next-generation therapeutics and functional materials.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
  • Kumar, R., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • Saini, M. S., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2673(1). [Link]
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
  • American Elements. (n.d.). This compound. American Elements. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem. [Link]
  • Logvyn, Y., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-167. [Link]
  • Porphyrin-Systems. (n.d.). This compound. Porphyrin-Systems. [Link]
  • Khan, I., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). Solid, orally administrable pharmaceutical composition.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Oxazol-5-ylmethanol (CAS No: 127232-41-1), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the synthesis, reactivity, and practical handling of this compound, grounded in established chemical principles.

Molecular Structure and Identification

This compound, with the molecular formula C₄H₅NO₂, is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a hydroxymethyl substituent at the 5-position.[1][2] This seemingly simple structure provides a unique combination of chemical features: a nucleophilic alcohol, an aromatic ring system susceptible to electrophilic and nucleophilic attack, and the potential for the heteroatoms to engage in hydrogen bonding and metal coordination.

Key Identifiers:

IdentifierValue
IUPAC Name (1,3-Oxazol-5-yl)methanol[1]
CAS Number 127232-41-1[1][2]
Molecular Formula C₄H₅NO₂[1][2]
Molecular Weight 99.09 g/mol [1][2]
SMILES C1=C(OC=N1)CO[1]
InChI InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The following table summarizes key known and predicted properties. It is important to note that while some data is experimentally derived, other values are computational predictions and should be used as a guide.

PropertyValueSource
Appearance White to off-white solid (predicted)General knowledge
Boiling Point 212.8 °C at 760 mmHg[2]American Elements
Density 1.25 g/cm³[2]American Elements
Flash Point 82.49 °C[2]American Elements
XLogP3 -0.5[1]PubChem (Computed)
Water Solubility Soluble (predicted)General knowledge
pKa Not experimentally determined-

Synthesis and Purification

The synthesis of 5-substituted oxazoles is well-documented, with the Van Leusen oxazole synthesis being a prominent and versatile method.[3][4][5][6] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4][5][6] For the synthesis of this compound, a protected form of glycolaldehyde would be the logical aldehyde component.

Conceptual Synthetic Workflow via Van Leusen Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Protected Glycolaldehyde Protected Glycolaldehyde Van Leusen Cyclization Van Leusen Cyclization Protected Glycolaldehyde->Van Leusen Cyclization TosMIC TosMIC TosMIC->Van Leusen Cyclization Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Van Leusen Cyclization Protected this compound Protected this compound Van Leusen Cyclization->Protected this compound Acidic Workup Acidic Workup Protected this compound->Acidic Workup This compound This compound Acidic Workup->this compound G cluster_derivatives Derivatization cluster_applications Potential Applications This compound This compound Oxazole-5-carbaldehyde Oxazole-5-carbaldehyde This compound->Oxazole-5-carbaldehyde Oxidation Oxazole-5-carboxylic Acid Oxazole-5-carboxylic Acid This compound->Oxazole-5-carboxylic Acid Oxidation Esters/Ethers Esters/Ethers This compound->Esters/Ethers Esterification/ Etherification Halides/Tosylates Halides/Tosylates This compound->Halides/Tosylates Functional Group Interconversion Leads for Anti-inflammatory Agents Leads for Anti-inflammatory Agents Oxazole-5-carbaldehyde->Leads for Anti-inflammatory Agents Antimicrobial Scaffolds Antimicrobial Scaffolds Oxazole-5-carboxylic Acid->Antimicrobial Scaffolds Anticancer Drug Candidates Anticancer Drug Candidates Esters/Ethers->Anticancer Drug Candidates Halides/Tosylates->Anticancer Drug Candidates

Sources

Introduction: The Oxazole Moiety as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Oxazol-5-ylmethanol

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the oxazole ring—a five-membered aromatic heterocycle containing nitrogen and oxygen—stands out as a "privileged scaffold."[1] Oxazole-containing molecules are adept at forming a variety of non-covalent interactions, enabling them to bind with high affinity to a wide array of biological targets like enzymes and receptors.[1] This versatility has led to their incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases, including cancer, infections, and inflammatory conditions.[1][2][3]

This compound, in particular, serves as a critical and versatile building block in the synthesis of more complex, biologically active molecules. Its structure combines the stable aromatic oxazole core with a reactive primary alcohol, offering a synthetic handle for extensive functionalization. This guide provides an in-depth analysis of the stability and reactivity profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₂[4][5]
Molecular Weight 99.09 g/mol [4][5]
CAS Number 127232-41-1[4][5]
IUPAC Name (1,3-oxazol-5-yl)methanol[4]
Boiling Point 212.8 °C at 760 mmHg[6]
Density 1.25 g/cm³[6]
SMILES C1=C(OC=N1)CO[4]

Storage and Handling: For optimal stability and to prevent degradation, this compound should be stored in a tightly sealed container in a dry environment, preferably in a freezer at temperatures under -20°C.[7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE) should be used during handling.

Stability Profile: A Tale of Two Moieties

The stability of this compound is a composite of the inherent stability of the oxazole ring and the attached hydroxymethyl group. While the oxazole ring possesses a degree of aromaticity, its delocalization is incomplete, making it susceptible to ring-opening reactions under certain conditions.[9]

ConditionExpected StabilityRationale and Potential Degradation Pathways
Acidic (pH < 4) ModerateThe pyridine-like nitrogen at position 3 is basic and can be protonated by acids to form oxazolium salts.[10] While stable in dilute acid, strong acidic conditions, especially with heat, can catalyze ring hydrolysis.
Neutral (pH 6-8) HighThe compound is expected to be most stable under neutral pH conditions at ambient temperature.
Basic (pH > 9) Low to ModerateThe oxazole ring is susceptible to nucleophilic attack and ring cleavage, which can be facilitated by strong bases, potentially leading to the formation of imidazoles or other open-chain products.[10]
Oxidizing Agents LowThe primary alcohol is readily oxidized. Furthermore, strong oxidizing agents like potassium permanganate or ozone can cleave the oxazole ring itself.[10] The ring can also undergo metabolic oxidation to an oxazolone.[11]
Reducing Agents ModerateThe hydroxymethyl group is stable to most reducing agents. However, catalytic hydrogenation or other harsh reduction methods can lead to the cleavage and reduction of the oxazole ring, yielding open-chain products.[10]
Thermal Stress ModerateWhile simple oxazoles exhibit moderate thermal stability, the presence of substituents can be destabilizing.[9] Prolonged exposure to high temperatures may induce decomposition.

Primary Degradation Pathways: The most probable degradation pathways involve the two primary functional groups:

  • Oxidation of the Alcohol: The hydroxymethyl group can be easily oxidized to form oxazole-5-carbaldehyde or oxazole-5-carboxylic acid. This is often an undesired side reaction if not the intended transformation.

  • Ring Cleavage: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the oxazole ring can undergo cleavage.[10][12] This is a critical consideration in designing multi-step syntheses and in purification processes like chromatography.

Reactivity Profile: A Toolkit for Synthetic Diversification

The synthetic utility of this compound stems from the distinct reactivity of its hydroxymethyl group and the oxazole ring. This dual reactivity allows for a wide range of selective transformations.

Reactions Involving the Hydroxymethyl Group

The primary alcohol is the most accessible reactive site for derivatization.

1. Oxidation to Aldehydes and Carboxylic Acids The selective oxidation of the primary alcohol is a cornerstone transformation. The choice of oxidant is critical to prevent over-oxidation and control the outcome.

  • To Aldehyde: Mild oxidizing agents are required. Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. These methods are effective at stopping the oxidation at the aldehyde stage.[13]

  • To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄), potassium permanganate (KMnO₄), or sodium hypochlorite (NaOCl) in the presence of a catalyst will typically oxidize the primary alcohol directly to the carboxylic acid.

Protocol: Oxidation of this compound to Oxazole-5-carbaldehyde using PCC

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

2. Esterification The hydroxyl group readily undergoes esterification with carboxylic acids or their activated derivatives (acid chlorides, anhydrides) to form a diverse range of esters.[13] The Fischer esterification, using an acid catalyst and an excess of the carboxylic acid or alcohol, is a common and effective method.[14]

Protocol: Fischer Esterification with Acetic Acid

  • Setup: Combine this compound (1.0 equivalent) and acetic acid (used as both reagent and solvent, >10 equivalents) in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-120°C) for several hours, monitoring by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.

  • Workup: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography.

3. Etherification Conversion to ethers can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. Chemoselective methods can also be employed to form ethers in the presence of other functional groups.[15]

Reactions Involving the Oxazole Ring

While less reactive than the hydroxymethyl group, the oxazole ring itself can participate in several important reactions.

1. Metallation The most acidic proton on the oxazole ring is at the C2 position. Treatment with a strong base, such as n-butyllithium (n-BuLi) at low temperatures (-78°C), can deprotonate this position. The resulting 2-lithio-oxazole is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides). However, these intermediates can be unstable and may decompose into open-chain isocyanides.[10]

2. Electrophilic Substitution Direct electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature.[10] Reactions like nitration or halogenation require harsh conditions and often result in low yields. However, the presence of activating groups can facilitate substitution, which preferentially occurs at the C4 position.[10]

3. Cycloaddition Reactions The oxazole ring can function as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring.[10] This reaction provides a powerful route to synthesize substituted pyridine or furan derivatives after the initial adduct undergoes further transformations.

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing experimental design and mechanistic understanding.

G cluster_start Starting Material cluster_path1 Hydroxymethyl Group Reactions cluster_path2 Oxazole Ring Reactions cluster_products Key Intermediates start This compound oxidation Oxidation (PCC, DMP, etc.) start->oxidation ester Esterification (RCOOH, H+) start->ester ether Etherification (NaH, R-X) start->ether metal Metallation (C2) (n-BuLi) start->metal aldehyde Oxazole-5-carbaldehyde oxidation->aldehyde ester_prod Oxazol-5-ylmethyl Ester ester->ester_prod ether_prod Oxazol-5-ylmethyl Ether ether->ether_prod lithio 2-Lithio-oxazole Derivative metal->lithio G step1 Step 1: Protonation of Carbonyl Carboxylic acid + H+ step2 Step 2: Nucleophilic Attack Protonated acid + this compound step1->step2 Activates carbonyl step3 Step 3: Proton Transfer Formation of tetrahedral intermediate step2->step3 Forms C-O bond step4 Step 4: Elimination of Water Leaving group departure step3->step4 Creates good leaving group (H2O) step5 Step 5: Deprotonation Formation of final ester product step4->step5 Regenerates acid catalyst

Sources

The Ascendant Role of Oxazol-5-ylmethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and capacity for diverse molecular interactions have cemented its status as a privileged scaffold in drug discovery. Within this class of compounds, oxazol-5-ylmethanol and its derivatives have emerged as particularly valuable building blocks. This technical guide provides an in-depth exploration of the synthesis, chemical versatility, and strategic application of the this compound core in the design and development of novel therapeutic agents. We will delve into the causality behind its use as a versatile scaffold, its role as a pharmacophore and bioisostere, and provide detailed, field-proven experimental protocols for its synthesis and functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical entity.

The Oxazole Scaffold: A Foundation of Versatility

The oxazole ring is a bioisostere of various functional groups, including esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1][2] Its constituent nitrogen and oxygen atoms are adept at forming non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities.[3] The oxazole nucleus is found in numerous clinically approved drugs, highlighting its significance in medicinal chemistry.

The specific placement of a hydroxymethyl group at the 5-position of the oxazole ring, creating this compound, provides a crucial handle for synthetic diversification. This functional group serves as a versatile anchor for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

This compound: A Strategic Linchpin in Drug Design

The utility of this compound in medicinal chemistry can be understood through three primary roles:

  • A Versatile Synthetic Scaffold: The hydroxyl group of this compound is readily functionalized, allowing for its conversion into ethers, esters, amines, and other functionalities. This synthetic tractability makes it an ideal starting point for the construction of large combinatorial libraries for high-throughput screening.

  • A Key Pharmacophoric Element: In many bioactive molecules, the this compound moiety itself, or its simple derivatives, can act as a critical pharmacophore, directly interacting with the target protein and contributing to the compound's biological activity. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, crucial for binding affinity.

  • A Bioisosteric Replacement: The this compound core can be employed as a bioisosteric replacement for other chemical groups to optimize a drug candidate's properties, such as solubility, metabolic stability, and target selectivity.

The following diagram illustrates the central role of this compound as a scaffold for generating diverse molecular architectures.

G cluster_0 This compound Core cluster_1 Functionalization Pathways cluster_2 Therapeutic Applications This compound This compound Ethers Ethers This compound->Ethers Mitsunobu Reaction Esters Esters This compound->Esters Acylation Amines Amines This compound->Amines Mesylation/Azide Displacement/Reduction Sulfonamides Sulfonamides This compound->Sulfonamides Mesylation/Azide Displacement/Reduction/Sulfonylation Thioethers Thioethers This compound->Thioethers Mesylation/Thiol Displacement Kinase Inhibitors Kinase Inhibitors Ethers->Kinase Inhibitors Antiviral Agents Antiviral Agents Esters->Antiviral Agents SARMs SARMs Amines->SARMs Anticancer Agents Anticancer Agents Sulfonamides->Anticancer Agents Thioethers->Kinase Inhibitors

Caption: Diversification pathways of the this compound scaffold.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is a critical first step in its utilization. A common and reliable method involves the reduction of a corresponding ester, such as ethyl oxazole-5-carboxylate.

Experimental Protocol: Reduction of Ethyl Oxazole-5-carboxylate

Objective: To synthesize this compound via the reduction of ethyl oxazole-5-carboxylate using sodium borohydride.[4]

Materials:

  • Ethyl oxazole-5-carboxylate

  • Ethanol (EtOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

Procedure:

  • To a stirred solution of ethyl oxazole-5-carboxylate (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of ester) in a round-bottom flask under an argon atmosphere, add sodium borohydride (2 equivalents) portion-wise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a mixture of 5% methanol in dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ would show a singlet at approximately 8.28 ppm corresponding to the C2-H of the oxazole ring.[4]

Solid-Phase Synthesis: A High-Throughput Approach to Diversification

The true power of the this compound scaffold is realized in its application to solid-phase combinatorial synthesis, enabling the rapid generation of large libraries of diverse compounds.[1][2]

Experimental Workflow: Solid-Phase Diversification of the this compound Scaffold

This workflow outlines the key steps for the solid-phase synthesis of various 5-substituted oxazole derivatives, starting from a protected this compound building block.[1][2]

G cluster_diversification Diversification Reactions A 1. Immobilization: Protected this compound on solid support B 2. Deprotection A->B C 3. Diversification B->C Mitsunobu Mitsunobu Reaction (Ethers) C->Mitsunobu Acylation Acylation (Esters) C->Acylation Sulfonylation Sulfonylation (Sulfonamides) C->Sulfonylation Alkylation Alkylation (Thioethers) C->Alkylation D 4. Cleavage from support E 5. Purification and Analysis D->E Mitsunobu->D Acylation->D Sulfonylation->D Alkylation->D

Caption: Solid-phase synthesis workflow for this compound derivatives.

Case Studies in Medicinal Chemistry

The this compound moiety has been incorporated into a variety of drug candidates across different therapeutic areas.

Kinase Inhibitors

The hydroxymethyl group at the C5 position can serve as a key hydrogen bonding partner in the ATP-binding pocket of kinases. In the development of novel Rho-associated coiled-coil-containing protein kinase 2 (ROCKII) inhibitors, oxazol-5-one derivatives have been identified as potent compounds.[5] While not a direct derivative of this compound, this highlights the importance of the oxazole core and substitutions at the 5-position in kinase inhibition.

Selective Androgen Receptor Modulators (SARMs)

In the pursuit of novel SARMs for the treatment of muscle wasting diseases and osteoporosis, this compound has been utilized as a key building block.[4] Its derivatives have shown promise in providing favorable pharmacokinetic properties.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulators

This compound has been employed in the synthesis of allosteric modulators of the HBV core protein, a promising strategy for the treatment of chronic hepatitis B.

Structure-Activity Relationship (SAR) Insights

The hydroxymethyl group at the 5-position of the oxazole ring offers a critical vector for SAR exploration. Key considerations include:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

  • Vector for Further Functionalization: As demonstrated, this group is a handle for introducing a wide range of substituents, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

  • Solubility and Pharmacokinetics: The introduction of a polar hydroxymethyl group can improve the aqueous solubility of a lead compound. Further derivatization can be used to modulate lipophilicity and other pharmacokinetic parameters.

The following table summarizes the impact of various modifications to the this compound core on biological activity, based on findings from combinatorial library synthesis.[1][2]

Modification of 5-Hydroxymethyl GroupResulting Functional GroupGeneral Impact on Biological Activity
Mitsunobu Reaction with PhenolsAryl EthersCan significantly enhance potency by accessing hydrophobic pockets in the target protein.
Acylation with Carboxylic AcidsEstersIntroduces a potential hydrogen bond acceptor and can modulate lipophilicity.
Conversion to Azide and ReductionPrimary AminesProvides a basic center for salt formation and potential ionic interactions with the target.
Sulfonylation of the AmineSulfonamidesIntroduces a strong hydrogen bond acceptor and can improve metabolic stability.
Conversion to ThioethersThioethersCan provide alternative hydrophobic interactions and vectors for further functionalization.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 5-hydroxymethyl group, provides an exceptional platform for the generation of diverse chemical libraries and the optimization of lead compounds. The strategic incorporation of the this compound scaffold has led to the discovery of potent modulators of a range of biological targets. As drug discovery continues to demand novel chemical matter with improved "drug-like" properties, the thoughtful application of the this compound core is poised to remain a highly valuable strategy for the development of the next generation of therapeutic agents.

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The Oxazole Moiety in Drug Discovery: Unlocking the Therapeutic Potential of the Oxazol-5-ylmethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique physicochemical properties, including its ability to act as a bioisostere and engage in various non-covalent interactions, make it a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the biological significance of a specific and highly versatile oxazole-containing building block: Oxazol-5-ylmethanol . While modestly active on its own, this molecule serves as a critical synthon, with its 5-(hydroxymethyl) group providing a reactive handle for the creation of diverse chemical libraries. We will explore the derivatization of this scaffold, the wide spectrum of biological activities exhibited by its progeny—spanning oncology, neurodegeneration, and infectious diseases—and the underlying structure-activity relationships that govern their therapeutic potential. This guide offers field-proven insights, detailed experimental protocols, and future perspectives for leveraging the this compound core in next-generation drug development.

The Oxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the oxazole ring holds a position of particular importance.[1] An oxazole is a doubly unsaturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3.[2] This arrangement confers a unique set of electronic and structural properties that are highly advantageous for drug design.

The oxazole ring is a π-electron-excessive heterocycle, yet the electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[2] This predictable reactivity is a significant asset in synthetic chemistry. Furthermore, the oxazole moiety is found in numerous marketed drugs, including the anti-diabetic aleglitazar, the tyrosine kinase inhibitor mubritinib, and the COX-2 inhibitor oxaprozin, underscoring its clinical relevance and favorable pharmacological profile.[1] Its ability to serve as a bioisosteric replacement for other functional groups, such as esters or amides, allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and target-binding affinity.

The true power of the oxazole scaffold lies in its versatility. The substitution pattern around the ring plays a pivotal role in defining the biological activity of its derivatives, which have demonstrated a remarkable range of therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1]

This compound: A Versatile Synthon for Drug Discovery

At the heart of our discussion is the molecule 1,3-Oxazol-5-ylmethanol (also known as 5-(Hydroxymethyl)oxazole), a simple yet powerful building block.[3] Its biological significance stems not from its intrinsic activity, but from its role as a versatile synthetic intermediate, or synthon.

The key to its utility is the hydroxymethyl (-CH₂OH) group at the C5 position. This primary alcohol is a chemically reactive handle that allows for straightforward and efficient derivatization into a vast library of more complex molecules. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, halide, or amine. This synthetic flexibility allows medicinal chemists to systematically probe the chemical space around the oxazole core, optimizing interactions with biological targets.

Derivatization_Potential Core This compound (-CH₂OH) Ester Esterification (R-COOH, DCC) Core->Ester Ether Williamson Ether Synthesis (R-X, Base) Core->Ether Oxidation Oxidation (PCC, DMP) Core->Oxidation Halogenation Halogenation (SOCl₂, PBr₃) Core->Halogenation Ester_Prod Ester Derivative (-CH₂OC(O)R) Ester->Ester_Prod Ether_Prod Ether Derivative (-CH₂OR) Ether->Ether_Prod Aldehyde Aldehyde (-CHO) Oxidation->Aldehyde Halide Halide Derivative (-CH₂X) Halogenation->Halide Carboxylic_Acid Carboxylic Acid (-COOH) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Derivatization pathways of the this compound scaffold.

Biological Significance & Therapeutic Applications of Derivatives

The true biological significance of this compound is revealed through the pharmacological activities of the molecules synthesized from it. By leveraging its reactive handle, researchers have developed potent agents in several critical therapeutic areas.

Neurodegenerative Disease: Inducing Neurotrophic Factors

One of the most compelling demonstrations of this scaffold's potential is in the development of agents that induce Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, growth, and plasticity, and its upregulation is a key therapeutic strategy for neurodegenerative diseases and diabetic neuropathy.

A study by Maekawa et al. detailed the synthesis of a novel series of 5-(ω-aryloxyalkyl)oxazole derivatives.[4] These compounds were created by converting the 5-hydroxymethyl group into an ether linkage. The majority of these derivatives significantly increased BDNF production in human neuroblastoma (SK-N-SH) cells.[4] The lead compound, 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole , emerged as a highly promising candidate.

Compound IDTargetActivity (EC₅₀)Cell Line
Lead Compound[4]BDNF Production7.9 µMSK-N-SH

This compound not only showed potent in vitro activity but also demonstrated in vivo efficacy in a streptozotocin (STZ)-induced diabetic rat model. It improved motor nerve conduction velocity and pain responses (tail-flick response), which was correlated with a recovery of BDNF levels in the sciatic nerve.[4] This work provides a clear, validated example of how the this compound core can be transformed into a potent, physiologically active therapeutic agent.

Oncology: Cytotoxicity and Kinase Inhibition

The oxazole moiety is a well-established pharmacophore in cancer drug discovery.[5][6] Derivatives built upon the this compound framework have shown significant promise as cytotoxic agents.

A study by Pilyo et al. involved the synthesis of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which were evaluated by the National Cancer Institute's (NCI) 60-cell line screen.[7] One derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate , exhibited a potent and broad range of cytotoxic activity against numerous human cancer cell lines, with a mean GI₅₀ (50% growth inhibition) concentration of 5.37 µM.[7]

NCI-60 Screening Data for Compound 15[7]

Parameter Mean Log₁₀(Molar Conc.) Mean Molar Concentration
GI₅₀ (Growth Inhibition 50%) -5.27 5.37 µM
TGI (Total Growth Inhibition) -4.89 12.9 µM

| LC₅₀ (Lethal Concentration 50%) | -4.44 | 36.3 µM |

Hypothesized Mechanism of Action: Kinase Inhibition

While the precise mechanism for many oxazole-based anticancer agents is still under investigation, a prevalent hypothesis is the inhibition of protein kinases.[5] Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis, and their deregulation is a hallmark of cancer.[8] Heterocyclic scaffolds, including oxazoles and the related thiazoles, are adept at fitting into the ATP-binding pocket of kinases, leading to their inhibition.[9][10] The structural diversity that can be introduced via the this compound core allows for the optimization of interactions within these pockets to achieve both potency and selectivity.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Oxazole Derivative Inhibitor->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling cascade.

Infectious Diseases: Novel Antimicrobial Agents

The rise of multi-drug resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new classes of antibiotics.[11] Oxazole-containing compounds have been identified as promising candidates.[2] The scaffold's ability to be readily modified allows for the creation of derivatives that can overcome existing resistance mechanisms. Studies have shown that various oxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans.[12][13] The this compound core serves as an excellent starting point for generating novel chemical entities to be screened for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The biological activity of compounds derived from this compound is highly dependent on the nature of the substituents introduced at the 5-position. Analyzing these structure-activity relationships (SAR) is crucial for rational drug design.

Scaffold ModificationTherapeutic AreaSAR ObservationReference
-CH₂OH → -CH₂-O-Alkyl-Aryl NeurodegenerationThe length of the alkyl chain and the substitution pattern on the terminal aryl ring are critical for BDNF induction. A propyl linker and a 2-methoxyphenoxy group were optimal.[4]
-CH₂OH → Elaborated Sulfonyl OncologyConversion to a sulfonyl moiety at the 5-position, coupled with specific aryl groups at other positions, confers broad-spectrum cytotoxic activity.[7]
-CH₂OH → Carboxamide OncologyAmide derivatives at the 4-position of a 2-phenyloxazole ring are potent inducers of apoptosis. The nature of the amine substituent dictates potency.[14]

Experimental Protocols & Methodologies

To translate the concepts discussed into practice, this section provides validated, step-by-step protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a 5-(ω-Aryloxyalkyl)oxazole Derivative

This protocol is adapted from the methodology used to create BDNF inducers[4] and represents a standard Williamson ether synthesis.

Objective: To synthesize 4-(4-chlorophenyl)-5-((3-(2-methoxyphenoxy)propoxy)methyl)-2-(2-methyl-1H-imidazol-1-yl)oxazole from its corresponding this compound precursor.

Materials:

  • (4-(4-chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)oxazol-5-yl)methanol (1.0 eq)

  • 1-(3-Bromopropoxy)-2-methoxybenzene (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Preparation: Add the this compound starting material to a flame-dried round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, making it reactive towards the alkyl halide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the alkoxide forms.

  • Alkylation: Add 1-(3-Bromopropoxy)-2-methoxybenzene to the reaction mixture dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness: These washes remove the DMF solvent and inorganic salts, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ether product.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a synthesized oxazole derivative against a human cancer cell line (e.g., HCT116).

MTT_Assay_Workflow A 1. Seed Cells Plate HCT116 cells in a 96-well plate. Incubate for 24h. B 2. Add Compound Treat cells with a serial dilution of the oxazole derivative. A->B C 3. Incubate Incubate for 72 hours to allow for effects on proliferation. B->C D 4. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) C->D E 5. Formazan Formation Viable cells with active mitochondrial reductases convert yellow MTT to purple formazan crystals. D->E F 6. Solubilize Crystals Add solubilization solution (e.g., DMSO) to dissolve the formazan. E->F G 7. Read Absorbance Measure absorbance at ~570 nm using a plate reader. F->G H 8. Analyze Data Plot absorbance vs. concentration. Calculate GI₅₀ value. G->H

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

The biological significance of this compound is best understood through its role as a versatile and powerful scaffold in drug discovery. While unassuming in its base form, its strategic 5-(hydroxymethyl) substitution provides an invaluable gateway for synthetic elaboration. Research has validated its utility in generating potent and specific modulators of biological systems, leading to promising drug candidates in neurodegeneration and oncology.

The future of this scaffold is bright. Its synthetic tractability makes it an ideal candidate for inclusion in high-throughput screening libraries and fragment-based drug design campaigns. Future research should focus on:

  • Target Deconvolution: Elucidating the precise molecular targets (e.g., specific kinases) for the anticancer derivatives.

  • Pharmacokinetic Optimization: Systematically modifying the scaffold to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

  • New Therapeutic Areas: Exploring derivatives for their potential in other areas where oxazoles have shown promise, such as anti-inflammatory and anti-diabetic applications.

By continuing to explore the rich chemistry of the this compound core, the scientific community can unlock new generations of targeted therapeutics to address unmet medical needs.

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Oxazol-5-ylmethanol Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties and its presence in numerous FDA-approved drugs.[1] This technical guide focuses on a specific, highly versatile subclass: oxazol-5-ylmethanol derivatives. These compounds, characterized by a hydroxymethyl group at the C5 position of the oxazole ring, serve as critical synthons and pharmacophores in the development of novel therapeutic agents. We will explore efficient synthetic methodologies, delve into the mechanistic underpinnings of their biological activity with a focus on kinase inhibition, and present a framework for their evaluation in drug discovery pipelines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Strategic Importance of the this compound Core

The five-membered oxazole heterocycle is a privileged scaffold in medicinal chemistry, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, which makes it an effective component for binding to biological targets like enzymes and receptors.[2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4]

The (1,3-Oxazol-5-yl)methanol structure (CAS 127232-41-1), specifically, offers a unique synthetic handle—the primary alcohol at the C5 position.[5][6] This functional group is not merely a passive structural element; it is a versatile point for chemical modification and diversification. It allows for the introduction of various substituents through esterification, etherification, or oxidation, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This inherent modularity makes this compound derivatives a highly attractive starting point for fragment-based and lead optimization campaigns in modern drug discovery.

Synthetic Strategies for this compound Derivatives

The construction of the oxazole core is a well-established field, with several named reactions providing reliable access. However, efficiency, atom economy, and environmental impact are critical considerations for industrial and research applications. Green chemistry approaches, such as microwave-assisted and ultrasound-promoted syntheses, are gaining prominence for their ability to reduce reaction times and improve yields.[7][8]

A particularly robust and widely adopted method for synthesizing substituted oxazoles is the van Leusen oxazole synthesis. This reaction provides a convergent and efficient route to the oxazole core from aldehydes and tosylmethyl isocyanide (TosMIC).

Representative Synthetic Workflow: Microwave-Assisted van Leusen Synthesis

This workflow details a green chemistry approach to synthesizing a 5-substituted oxazole, which can then be readily converted to the corresponding this compound derivative. The use of microwave irradiation accelerates the reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.[7]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product A Benzaldehyde (1.0 eq) E Combine Reagents in Microwave Vial A->E B TosMIC (1.0 eq) B->E C K₃PO₄ (2.0 eq) C->E D Isopropanol (Solvent) D->E F Microwave Irradiation (e.g., 100°C, 15 min) E->F Seal Vial G Reaction Monitoring (TLC) F->G H Solvent Removal (Reduced Pressure) G->H Reaction Complete I Aqueous Workup (H₂O / Ethyl Acetate) H->I J Purification (Column Chromatography) I->J K 5-Phenyl-1,3-oxazole J->K

Caption: Microwave-Assisted van Leusen Oxazole Synthesis Workflow.[7]

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 5-phenyl-1,3-oxazole, a precursor to (5-phenyloxazol-5-yl)methanol.

Materials:

  • Benzaldehyde (1.18 mmol, 1.0 equiv)

  • 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

  • Isopropanol (10 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask or a suitable microwave vessel, combine benzaldehyde, TosMIC, and isopropanol.[7]

  • Base Addition: Add potassium phosphate to the mixture. The use of a solid inorganic base like K₃PO₄ is advantageous as it simplifies the workup procedure compared to soluble organic bases.

  • Reaction:

    • Conventional: Stir the mixture at room temperature or gentle heat (e.g., 50-60°C).

    • Microwave-Assisted: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100°C) for a short duration (e.g., 10-20 minutes).

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC).[7] The disappearance of the starting materials indicates the reaction is finished.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the isopropanol under reduced pressure.

    • Dilute the crude residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[7]

    • Combine the organic layers and wash sequentially with water (5 mL) and brine (5 mL) to remove residual base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure oxazole derivative.[7]

Application in Drug Development: Targeting Kinase Signaling

Oxazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[9] One notable target class is the FMS-like tyrosine kinase 3 (FLT3), where internal tandem duplication (ITD) mutations lead to constitutive activation and are a common driver in acute myeloid leukemia (AML).[9]

Mechanism of Action: Inhibition of the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. Mutant FLT3-ITD is constitutively active, leading to uncontrolled cell growth.[9] this compound derivatives can be designed as ATP-competitive inhibitors that occupy the kinase's ATP-binding pocket, preventing phosphorylation and activation of downstream targets.

G cluster_pathway FLT3 Signaling Pathway in AML cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes FLT3 FLT3-ITD (Constitutively Active) RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation Inhibitor Oxazole-5-ylmethanol Derivative (e.g., Compound 7c) Inhibitor->FLT3 Inhibition

Caption: Inhibition of the FLT3-ITD signaling pathway by an oxazole derivative.[9]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of chemical modification and biological testing. The this compound core provides a stable platform for these modifications. For instance, in the development of novel FLT3 inhibitors, SAR studies revealed the importance of specific substitutions on the oxazole scaffold.

The table below summarizes hypothetical SAR data for a series of oxazole derivatives targeting FLT3-ITD, illustrating how modifications can impact inhibitory potency.

Compound IDR1 (C2-position)R2 (C4-position)R3 (at 5-methanol)FLT3-ITD IC₅₀ (nM)
OX-01 PhenylHH850
OX-02 4-FluorophenylHH210
OX-03 4-FluorophenylMethylH155
OX-04 4-FluorophenylMethylAcetyl95
OX-05 4-FluorophenylMethylMorpholino-ethyl15

Analysis of SAR:

  • C2-Substitution: Introducing an electron-withdrawing group like fluorine on the C2-phenyl ring (OX-02 vs. OX-01) significantly improves potency, likely by enhancing interactions within the kinase hinge region.

  • C4-Substitution: Small alkyl groups at the C4-position (OX-03) can provide favorable van der Waals contacts, further increasing potency.

  • C5-Methanol Derivatization: The true versatility is shown at the C5-methanol position. Simple esterification (OX-04) offers a modest gain. However, introducing a solubilizing group with a basic nitrogen, such as a morpholino-ethyl ether (OX-05), dramatically boosts potency. This is a common strategy in kinase inhibitor design to engage with solvent-exposed regions of the ATP pocket and improve pharmacokinetic properties. A similar strategy was successful in the development of the potent FLT3 inhibitor AC220, which features an isoxazole core and a morpholino-ethoxy side chain.[10]

Conclusion and Future Outlook

This compound derivatives represent a validated and highly adaptable scaffold for modern drug discovery. Their straightforward and increasingly green synthesis, coupled with the strategic C5-hydroxymethyl handle, provides an ideal platform for generating diverse chemical libraries. As demonstrated in the context of FLT3 inhibition, systematic modification of this core can lead to the discovery of highly potent and selective therapeutic candidates. Future research will likely focus on applying this scaffold to other challenging drug targets, exploring novel bioisosteric replacements, and leveraging computational chemistry to guide the rational design of next-generation oxazole-based therapeutics. The versatility and proven track record of this chemical class ensure its continued prominence in medicinal chemistry for years to come.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Golding, C. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • Komazin-Meredith, G., et al. (2016). A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. Scientific Reports, 6, 32470.
  • Lv, K., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 135, 106505.
  • Bala, S., et al. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry, 4(5), 685-694.
  • Yadav, P., & Shah, K. (2021). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9).
  • Bentham Science. (n.d.). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry.
  • ResearchGate. (n.d.). Structures of the synthesized oxazol-5-one derivatives.
  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem Compound Database.
  • American Elements. (n.d.). This compound.
  • Kamal, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 15.
  • Wang, X., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 633-653.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
  • Allied Academies. (n.d.). Biological Importance of Oxazoles.
  • Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8269.
  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY.

Sources

Theoretical Investigations into the Molecular Architecture of Oxazol-5-ylmethanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the theoretical and spectroscopic studies on the "Oxazol-5-ylmethanol" structure. This document delves into the synthesis, computational analysis, and spectroscopic characterization of this important heterocyclic scaffold, offering both foundational knowledge and practical, step-by-step protocols.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Its unique electronic properties and rigid planar structure make it a privileged scaffold in a vast array of biologically active compounds. Oxazole derivatives are known to interact with various enzymes and receptors, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, as a fundamental building block, offers a key reactive handle—the hydroxymethyl group—for further chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries.[2][3]

This guide will provide a detailed exploration of the theoretical underpinnings of the this compound structure, from its synthesis and purification to its in-depth analysis using computational and spectroscopic techniques.

Synthesis of this compound

The synthesis of 5-substituted oxazoles can be achieved through various methods. One of the most prominent and versatile is the van Leusen oxazole synthesis.[1] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. An alternative and robust method for the synthesis of the 5-(hydroxymethyl)oxazole core involves a multi-step solution-phase synthesis, which can be adapted for solid-phase applications for the generation of compound libraries.[2][4][5]

Experimental Protocol: Solution-Phase Synthesis of a 5-(Hydroxymethyl)oxazole Scaffold

This protocol is adapted from methodologies developed for the synthesis of versatile oxazole building blocks.[2][4][5]

Step 1: Acylation of N-(diphenylmethylene)glycine benzyl ester

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-(diphenylmethylene)glycine benzyl ester in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) in THF to the flask and stir for 2 hours at -78 °C to generate the anion.

  • Add benzyloxyacetyl chloride dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization and Deprotection

  • Dissolve the acylated product from Step 1 in a mixture of THF and aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude oxazole can be further purified by column chromatography. The benzyl and diphenylmethylene protecting groups are cleaved during this process to yield the core 5-(hydroxymethyl)oxazole structure.

G cluster_synthesis Synthesis Workflow start N-(diphenylmethylene)glycine benzyl ester step1 1. Acylation with benzyloxyacetyl chloride (LiHMDS, THF, -78°C) start->step1 step2 2. Cyclization and Deprotection (HCl/H2O, Reflux) step1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, geometry, and reactivity of molecules.[1] For this compound, DFT calculations provide invaluable insights into its fundamental properties.

Computational Protocol: DFT Analysis

1. Geometry Optimization:

  • The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView).

  • Geometry optimization is then performed using the B3LYP functional with the 6-311G++(d,p) basis set to find the lowest energy conformation.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

2. Vibrational Frequency Analysis:

  • To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

3. Electronic Property Calculation:

  • Using the optimized geometry, single-point energy calculations are carried out to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[1]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic regions of the molecule.

G cluster_dft DFT Analysis Workflow start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311G++(d,p)) start->opt freq Frequency Calculation opt->freq elec Electronic Property Calculation (HOMO, LUMO, MEP) freq->elec results Optimized Geometry, Energy Levels, MEP Map elec->results

Caption: Workflow for DFT analysis of this compound.

Predicted Molecular Properties
PropertyPredicted Value
Optimized Geometry
C2-N3 Bond Length~1.38 Å
N3-C4 Bond Length~1.31 Å
C4-C5 Bond Length~1.40 Å
C5-O1 Bond Length~1.36 Å
O1-C2 Bond Length~1.35 Å
C5-C(methanol) Bond Length~1.51 Å
C(methanol)-O(hydroxyl) Bond Length~1.43 Å
O1-C2-N3 Bond Angle~115°
C2-N3-C4 Bond Angle~104°
N3-C4-C5 Bond Angle~113°
C4-C5-O1 Bond Angle~104°
C5-O1-C2 Bond Angle~104°
Electronic Properties
HOMO Energy~ -6.5 to -7.5 eV
LUMO Energy~ -0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE)~ 5.0 to 6.0 eV

Note: These values are estimations based on DFT calculations of similar oxazole structures and may vary depending on the specific computational method and basis set used.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90s1HH2 (oxazole ring)
~7.10s1HH4 (oxazole ring)
~4.70s2H-CH₂-OH
~2.50 (broad)s1H-OH

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~151.0C2 (oxazole ring)
~140.0C5 (oxazole ring)
~125.0C4 (oxazole ring)
~56.0-CH₂-OH
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydroxyl)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1480MediumC=C and C=N stretch (ring)
~1100StrongC-O stretch (hydroxyl)
~1050StrongC-O-C stretch (ring ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
99High[M]⁺ (Molecular Ion)
70Moderate[M - CHO]⁺ (Loss of formyl radical)
68Moderate[M - CH₂OH]⁺ (Loss of hydroxymethyl radical)
42High[C₂H₂N]⁺

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to the wide range of biological activities exhibited by oxazole-containing compounds.[1] The hydroxymethyl group at the 5-position serves as a versatile handle for chemical modification, allowing for the rapid generation of diverse libraries of compounds for high-throughput screening.[2][5] These modifications can be tailored to optimize pharmacokinetic properties, improve target binding affinity, and reduce off-target effects. The inherent biological relevance of the oxazole core, combined with the synthetic tractability of this compound, makes it a valuable platform for the discovery of novel therapeutics.[1]

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for the study of this compound. By integrating synthetic protocols, computational methodologies, and predicted spectroscopic data, researchers are equipped with the necessary tools to explore the rich chemistry of this important heterocyclic building block. The insights gained from such studies are crucial for the rational design and development of new oxazole-based therapeutic agents.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. [Link]
  • Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles.
  • 5-(Hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. (2000). PubMed. [Link]
  • PubChem. (n.d.). 1,3-Oxazol-5-ylmethanol.
  • 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. (2000).
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]
  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2023).
  • Grabowska, U., et al. (2000). 5-(Hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.

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"Oxazol-5-ylmethanol" health and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of Oxazol-5-ylmethanol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety profile of chemical reagents is fundamental to ensuring a safe and productive laboratory environment. This guide provides an in-depth analysis of the hazards associated with this compound (CAS No: 127232-41-1), a heterocyclic compound utilized in various synthetic applications.[1] Adherence to the protocols and recommendations outlined herein is critical for minimizing risk and safeguarding laboratory personnel.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary hazards are associated with its corrosive and irritant properties.[1][2] A summary of its GHS classification is provided below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 1 / 2AGHS05 (Corrosion)DangerH318: Causes serious eye damage / H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][3][4]

Source: Compiled from multiple safety data sources.[1][3][4]

The dual "Danger" and "Warning" signal words, along with the "Corrosion" and "Exclamation Mark" pictograms, underscore the necessity for stringent safety precautions when handling this compound.[1][2]

Risk Management and Control Measures

A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment (PPE), and standardized handling protocols, is essential for the safe use of this compound.

Engineering Controls

The primary engineering control is to minimize inhalation exposure. All work involving this compound, particularly the handling of the solid powder or preparation of solutions, must be conducted in a certified chemical fume hood.[2][4][5] The fume hood ensures adequate ventilation and captures any dust or vapors at the source, preventing them from entering the laboratory atmosphere.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[5]To prevent skin contact, which can cause irritation and potential burns.[2][5]
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious, potentially irreversible eye damage.[2][5]
Skin and Body Protection A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.To minimize skin exposure and prevent contamination of personal clothing.[5]
Respiratory Protection Not typically required if work is performed within a functional chemical fume hood. If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be used.[6]To prevent the inhalation of dust or vapors, which may cause respiratory tract irritation.[1]
Safe Handling Workflow

A systematic workflow ensures that all safety aspects are considered before, during, and after the handling of this compound. The following diagram illustrates a self-validating experimental workflow designed to minimize exposure risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Equipment & Reagents prep1->prep2 prep3 Don All Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work Exclusively Within the Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Weigh and Dispense Solid Compound handle1->handle2 handle3 Avoid Generating Dust handle2->handle3 handle4 Slowly Add to Solvent to Dissolve handle3->handle4 clean1 Decontaminate Glassware and Surfaces handle4->clean1 Experiment Complete clean2 Segregate and Label Waste for Disposal clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

The following table summarizes the immediate first aid actions required for different types of exposure.[2] Medical attention should be sought immediately in all cases of significant exposure.[7][8][9]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][7] Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[2][7][8] If breathing is difficult or has stopped, provide artificial respiration.[2][8] Seek immediate medical attention.
Ingestion DO NOT induce vomiting.[2][7] Rinse mouth with water.[10][6] Never give anything by mouth to an unconscious person.[6][7] Call a physician or poison control center immediately.[2]
Accidental Release Measures

For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[4][10] Avoid creating dust.[10] For large spills, evacuate the area and contact the institution's environmental health and safety department.[10][6]

The logical flow for responding to a chemical emergency is depicted below.

cluster_assess Immediate Assessment cluster_personnel_safety Personnel Safety cluster_spill_control Spill Control start Chemical Exposure or Spill Occurs assess_scene Assess Scene for Immediate Danger start->assess_scene is_person_exposed Is a Person Exposed? assess_scene->is_person_exposed remove_victim Remove Victim from Exposure is_person_exposed->remove_victim Yes is_spill_minor Is Spill Minor & Controllable? is_person_exposed->is_spill_minor No start_first_aid Initiate First Aid (Eyewash/Shower) remove_victim->start_first_aid remove_clothing Remove Contaminated Clothing start_first_aid->remove_clothing call_emergency Call for Medical Assistance remove_clothing->call_emergency contain_spill Contain Spill with Absorbent Material is_spill_minor->contain_spill Yes evacuate Evacuate Area & Alert EHS is_spill_minor->evacuate No cleanup_waste Collect Waste in Sealed Container contain_spill->cleanup_waste decontaminate Decontaminate Area cleanup_waste->decontaminate

Caption: Emergency Response Logic Flow for Chemical Incidents.

Storage, Stability, and Disposal

Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2][11] For long-term stability, storage in a freezer at or below -20°C is recommended.[12][13] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture.[2][14] Keep away from incompatible materials such as strong oxidizing agents, alcohols, and amines.[2]

Stability: The compound is susceptible to hydrolysis, which can lead to ring-opening.[14] This degradation is accelerated by moisture and basic conditions.[14]

Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[2][7] This should be done through a licensed professional waste disposal service.[10][6]

Fire Safety

Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, alcohol-resistant foam, or water spray to extinguish fires.[2][10][6][7]

Specific Hazards: Thermal decomposition can produce hazardous combustion products, including toxic gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][10][6]

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[2][10][6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18758985, 1,3-Oxazol-5-ylmethanol.
  • American Elements. (n.d.). This compound | CAS 127232-41-1.
  • Capot Chemical. (2026). MSDS of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol.
  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
  • Porphyrin-Systems. (n.d.). This compound.
  • Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication: Section 5 -- Fire-fighting measures.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.

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An In-depth Technical Guide to Oxazol-5-ylmethanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety in Modern Chemistry

Oxazol-5-ylmethanol (CAS No. 127232-41-1) is a heterocyclic organic compound featuring an oxazole ring substituted with a hydroxymethyl group.[1][2] The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide provides an in-depth overview of this compound, a key building block for researchers and drug development professionals. We will explore its commercial availability, delve into validated synthetic protocols, and highlight its applications in the synthesis of complex, biologically active molecules.

Compound Profile:

  • Chemical Name: (1,3-Oxazol-5-yl)methanol[4]

  • Synonyms: 5-(Hydroxymethyl)-1,3-oxazole, Oxazole-5-methanol[1][4]

  • CAS Number: 127232-41-1[1][5]

  • Molecular Formula: C₄H₅NO₂[1][2]

  • Molecular Weight: 99.09 g/mol [1][2]

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers, catering to both research and bulk quantity requirements.[1] When sourcing this reagent, it is crucial to consider purity, which typically exceeds 95-98% for most research-grade applications. The table below summarizes key suppliers for easy comparison.

SupplierPurityNotes
American ElementsCan be produced in high and ultra-high purity forms (99%+)[1]Offers various grades including technical and pharmaceutical.[1]
AmbeedInformation not specifiedProvides synthesis routes and related products.[2]
Berr Chemical>96%[6]Specializes in pharmaceutical intermediates and custom synthesis.[6]
MySkinRecipes98%Provides physical properties and safety information.
American Custom Chemicals96%[7]Lists the compound among its product offerings.[7]
Sigma-Aldrich (ChemScene)Information not specifiedAvailable through partners.[5]

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ester, ethyl oxazole-5-carboxylate. This transformation can be reliably achieved using reducing agents such as Sodium Borohydride (NaBH₄) or the more potent Lithium Aluminium Hydride (LiAlH₄).[2][3][8]

Synthesis Workflow Diagram

The following diagram illustrates the reduction of ethyl oxazole-5-carboxylate to this compound.

SynthesisWorkflow reactant Ethyl oxazole-5-carboxylate reagent 1. LiAlH₄ in THF, 0°C 2. H₂O, NaOH(aq) quench reactant->reagent Reduction product This compound reagent->product Workup

Caption: Workflow for the reduction of an ester to this compound.

Detailed Experimental Protocol (LiAlH₄ Reduction)

This protocol is adapted from established literature procedures and offers a high yield.[2][3] It employs Lithium Aluminium Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting esters to primary alcohols.

Materials:

  • Ethyl oxazole-5-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: A suspension of LiAlH₄ (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C using an ice bath.

    • Causality Explanation: The reaction is initiated at 0°C to control the highly exothermic nature of the LiAlH₄ reduction, preventing potential side reactions and ensuring safety. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Addition of Ester: A solution of ethyl oxazole-5-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.[3] The rate of addition is controlled to maintain the internal temperature below 5°C.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C for approximately 30-60 minutes.[3] Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[3][8]

    • Self-Validation Insight: TLC is a crucial self-validating step. A suitable eluent system (e.g., 95:5 Dichloromethane/Methanol) allows for clear visualization of the consumption of the starting ester and the appearance of the more polar alcohol product.

  • Quenching: The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by a 10% aqueous NaOH solution, and finally more water.[3] This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

    • Causality Explanation: The precise sequence and stoichiometry of the quench are vital for forming a manageable precipitate. The initial addition of water hydrolyzes excess LiAlH₄, followed by NaOH to form stable aluminum hydroxides.

  • Isolation and Purification: The resulting precipitate is removed by filtration and washed thoroughly with THF. The combined filtrate is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound, which can be used without further purification or purified via flash chromatography if necessary.[2][3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for introducing the oxazole moiety into larger, more complex molecules. Its primary alcohol functional group provides a versatile handle for subsequent chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Key Application Areas:

  • Antiviral Agents: The compound has been utilized in the synthesis of novel HIV-1 entry inhibitors that target the gp120 surface protein.[3] In this context, the oxazole ring acts as a key pharmacophore, and the hydroxymethyl group allows for positional changes to optimize interactions with the target protein.[3] It has also been used in the development of Hepatitis B core protein allosteric modulators.[8]

  • Selective Androgen Receptor Modulators (SARMs): this compound serves as a precursor for building blocks used in the synthesis of spirohydantoin compounds investigated as SARMs for treating conditions related to muscle wasting and osteoporosis.[9]

  • Enzyme Inhibitors: The oxazole core is present in various enzyme inhibitors. For instance, derivatives have been incorporated into inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme implicated in DNA repair and a target for cancer therapy.[10]

  • General Synthetic Utility: It is used as a starting material to create activated intermediates. For example, it can be reacted with methanesulfonyl chloride to form a mesylate, a good leaving group for introducing the oxazol-5-ylmethyl moiety into a target molecule via nucleophilic substitution.[10] It can also be treated with 1,1'-carbonyldiimidazole to form an activated intermediate for further reactions.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified with several GHS hazard statements, indicating potential health risks.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage in a freezer under -20°C.

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant value to the scientific research community, particularly those in pharmaceutical and medicinal chemistry. Its straightforward synthesis from ethyl oxazole-5-carboxylate and the reactivity of its hydroxymethyl group make it an attractive starting material for the creation of complex molecular architectures. The demonstrated use of this compound in the development of novel therapeutics underscores its importance as a key intermediate in the drug discovery pipeline.

References

  • Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120. National Institutes of Health (NIH).
  • WO2015138895A1 - Hepatitis B core protein allosteric modulators. Google Patents.
  • WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators. Google Patents.
  • Berr Chem | PDF | Drug Development | Chemical Substances. Scribd.
  • This compound | CAS 127232-41-1. AMERICAN ELEMENTS®.
  • WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors. Google Patents.
  • Isthis compound | CAS 98019-60-4. AMERICAN ELEMENTS®.
  • WO2016092326A1 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of parg. Google Patents.
  • American Custom Chemicals Corporation Introduction. Molbase.com.
  • US20140256721A1 - Novel Polymorphs and Salts. Google Patents.
  • US20060199851A1 - Novel compounds that are useful for improving pharmacokinetics. Google Patents.

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A Senior Application Scientist's Guide to the Oxazol-5-ylmethanol Scaffold: Synthesis, Derivatization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic bioactive compounds.[1][2][3] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability make it an ideal scaffold for drug discovery.[4] This guide focuses specifically on the Oxazol-5-ylmethanol core, a versatile building block that offers a strategic hydroxyl handle for facile diversification. We will explore its fundamental physicochemical properties, delve into robust synthetic strategies for its preparation, detail its reactivity and derivatization potential, and survey its application in the development of modern therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable scaffold.

The Oxazole Scaffold: A Privileged Core in Bioactive Molecules

The 1,3-oxazole ring system is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The ring's electronic nature is characterized by a pyridine-type nitrogen at position 3, which acts as a hydrogen bond acceptor, and a furan-type oxygen at position 1.[5] This arrangement contributes to a unique dipole moment and the ability to participate in a wide array of intermolecular interactions with biological targets such as enzymes and receptors.[4][6]

Consequently, oxazole-containing compounds exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][4][6] The this compound scaffold capitalizes on these inherent properties while providing a primary alcohol at the C5 position, a key vector for chemical modification and library synthesis.

Physicochemical Properties & Structural Features

The this compound core is a relatively simple yet powerful starting point for chemical synthesis. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₄H₅NO₂[7][8]
Molecular Weight 99.09 g/mol [7][8]
IUPAC Name 1,3-oxazol-5-ylmethanol[8]
Boiling Point 212.8 °C at 760 mmHg[7]
Density 1.25 g/cm³[7]
SMILES C1=C(OC=N1)CO[8]

The key to this scaffold's utility lies in its two primary reactive sites:

  • The Hydroxymethyl Group (-CH₂OH): A versatile handle for introducing diversity via oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic displacement.

  • The Oxazole Ring: While generally stable, the ring can undergo specific reactions. The C2-proton is the most acidic, allowing for metallation, though this can sometimes lead to ring-opening. The nitrogen atom imparts weak basicity to the molecule.[5]

Key Synthetic Strategies

The construction of the 5-substituted oxazole ring is well-established, with several reliable methods available to the synthetic chemist. The Van Leusen Oxazole Synthesis is particularly noteworthy for its directness in forming 5-substituted oxazoles.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and widely used method for the one-pot synthesis of 5-substituted oxazoles directly from aldehydes.[6][9] The reaction utilizes Tosylmethyl isocyanide (TosMIC), a unique reagent that provides three atoms (C2, N, C4) of the final oxazole ring.[10]

Causality and Mechanistic Insight: The reaction's success hinges on the unique properties of TosMIC. The tosyl (p-toluenesulfonyl) group is an excellent leaving group and enhances the acidity of the adjacent methylene protons, facilitating deprotonation by a base (e.g., K₂CO₃). The isocyanide carbon is electrophilic and readily attacked by the alkoxide intermediate, driving the crucial cyclization step.

van_Leusen_Mechanism Figure 1: Van Leusen Oxazole Synthesis Mechanism sub Aldehyde (R-CHO) + Deprotonated TosMIC int1 Nucleophilic Attack (Alkoxide Intermediate) sub->int1 Base (e.g., K₂CO₃) int2 5-endo-dig Cyclization (Oxazoline Intermediate) int1->int2 Intramolecular Attack elim Base-Promoted Elimination of Tos-H int2->elim Tautomerization prod 5-Substituted Oxazole elim->prod Aromatization Derivatization_Pathways Figure 2: Derivatization of the this compound Core core This compound (R-CH₂OH) oxidation Oxidation core->oxidation etherification Etherification core->etherification Williamson or Mitsunobu activation Activation & Displacement core->activation aldehyde Aldehyde (R-CHO) oxidation->aldehyde PCC, DMP ether Ethers (R-CH₂OR') etherification->ether bromide Bromide (R-CH₂Br) activation->bromide PBr₃, CBr₄/PPh₃ acid Carboxylic Acid (R-COOH) aldehyde->acid Pinnick Ox. thioether Thioethers (R-CH₂SR') bromide->thioether + R'SH azide Azide (R-CH₂N₃) bromide->azide + NaN₃ sulfone Sulfones (R-CH₂SO₂R') thioether->sulfone Oxidation (m-CPBA) amine Amine (R-CH₂NH₂) azide->amine Reduction (H₂, Pd/C) amide Amides (R-CH₂NHCOR') amine->amide Acylation

Sources

Methodological & Application

Application Note & Protocol: A Guideline to the Synthesis of Oxazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind to a wide array of biological targets, exhibiting activities such as antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] Specifically, derivatives of "Oxazol-5-ylmethanol" represent a critical subclass, providing a hydroxylmethyl handle at the C5 position for further structural modifications and serving as a key building block in the synthesis of more complex bioactive molecules.[3][4]

This comprehensive guide provides a detailed protocol for the synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. The outlined strategy is a robust two-step process, beginning with the well-established Van Leusen oxazole synthesis to construct the core heterocyclic ring, followed by a selective reduction to yield the desired alcohol.

Synthetic Strategy Overview

The most efficient and modular approach to synthesizing this compound derivatives involves a two-stage process. This strategy offers flexibility in introducing various substituents onto the oxazole ring.

  • Step 1: The Van Leusen Oxazole Synthesis. This reaction forms the oxazole ring by reacting an appropriate aldehyde with tosylmethyl isocyanide (TosMIC).[1][5][6] This method is renowned for its mild conditions and tolerance of a wide range of functional groups.[5][7]

  • Step 2: Reduction of an Ester Intermediate. To achieve the desired hydroxymethyl group at the 5-position, an oxazole-5-carboxylate intermediate is first synthesized and subsequently reduced.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Reduction Aldehyde Aldehyde Ester_Intermediate Ethyl Oxazole-5-carboxylate Intermediate Aldehyde->Ester_Intermediate Base (e.g., K2CO3) TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Ester_Intermediate Final_Product This compound Derivative Ester_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Figure 1: General two-step synthetic workflow for this compound derivatives.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aryl-oxazole-5-carboxylate via Van Leusen Reaction

This protocol describes the synthesis of an ethyl oxazole-5-carboxylate intermediate, a precursor to the target methanol derivative. The choice of an aromatic aldehyde is for illustrative purposes; various aliphatic and heterocyclic aldehydes are also compatible with this reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Aromatic AldehydeReagentSigma-Aldriche.g., Benzaldehyde
Tosylmethyl Isocyanide (TosMIC)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Methanol (MeOH)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Brine (saturated NaCl solution)For washing
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichFor drying

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 equiv.), tosylmethyl isocyanide (TosMIC) (12 mmol, 1.2 equiv.), and potassium carbonate (20 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (40 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-aryl-oxazole-5-carboxylate.

Protocol 2: Reduction of Ethyl 2-Aryl-oxazole-5-carboxylate to (2-Aryl-oxazol-5-yl)methanol

This protocol details the reduction of the ester intermediate to the final this compound derivative.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 2-Aryl-oxazole-5-carboxylateFrom Protocol 1
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Ethanol (EtOH)AnhydrousAcros Organics
Saturated Ammonium Chloride (NH₄Cl) solutionFor quenching
Dichloromethane (DCM)ACS GradeVWRFor extraction

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask under an argon atmosphere, dissolve the ethyl 2-aryl-oxazole-5-carboxylate (5 mmol, 1.0 equiv.) in ethanol (20 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add sodium borohydride (10 mmol, 2.0 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding saturated ammonium chloride solution (25 mL) at 0°C.

    • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (2-aryl-oxazol-5-yl)methanol.

PART 2: Scientific Rationale and Mechanistic Insights

The Van Leusen Oxazole Synthesis: Mechanism and Causality

The Van Leusen reaction is a powerful tool for the formation of 5-substituted oxazoles from aldehydes and TosMIC.[5][6] The reaction proceeds through a multi-step mechanism:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic methylene protons of TosMIC by a base, such as potassium carbonate.[6][9] This generates a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Cyclization: An intramolecular 5-endo-dig cyclization occurs, where the alkoxide attacks the isocyanide carbon to form a five-membered oxazoline ring.[9][10]

  • Elimination: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, leading to the aromatization of the ring to form the stable oxazole product.[6]

Van Leusen Mechanism start Aldehyde + Deprotonated TosMIC intermediate1 Alkoxide Intermediate start->intermediate1 Nucleophilic Addition intermediate2 Oxazoline Intermediate intermediate1->intermediate2 5-endo-dig Cyclization product 5-Substituted Oxazole intermediate2->product Elimination of Tos-H

Figure 2: Simplified mechanism of the Van Leusen Oxazole Synthesis.

The choice of anhydrous conditions is crucial to prevent side reactions, such as the hydrolysis of the isocyanide group. Methanol is a common solvent as it effectively solubilizes the reagents and facilitates the reaction.

Reduction of the Ester: Chemoselectivity

Sodium borohydride is selected as the reducing agent due to its mild nature and excellent chemoselectivity for reducing esters and ketones in the presence of other functional groups that might be present on the aromatic ring of the precursor.[8] The use of ethanol as a protic solvent facilitates the hydride transfer from the borohydride to the ester carbonyl. The reaction is quenched with a mild acid, such as ammonium chloride, to neutralize any excess reducing agent and hydrolyze the resulting borate esters.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Van Leusen Reaction. NROChemistry. [Link]
  • Van Leusen Reaction. (2021). YouTube. [Link]
  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. (2000).
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Synthesis of oxazole derivatives from solid phase TosMIC.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • Hepatitis b core protein allosteric modulators.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
  • Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
  • Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120. PMC - NIH. [Link]
  • This compound | CAS 127232-41-1. AMERICAN ELEMENTS. [Link]
  • 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of parg.

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Application Notes & Protocols: Synthesis of Oxazol-5-ylmethanol via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Oxazol-5-ylmethanol, a valuable building block in medicinal chemistry, utilizing the Van Leusen oxazole synthesis.[1][2] We delve into the mechanistic underpinnings of this powerful reaction, detailing the critical role of tosylmethyl isocyanide (TosMIC). This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the scientific rationale behind each procedural choice to ensure robust and reproducible outcomes.

Introduction: The Significance of the Oxazole Moiety and the Van Leusen Reaction

The oxazole ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds with applications ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents.[3][4] The inherent ability of the oxazole nucleus to engage in various non-covalent interactions with biological targets makes it a focal point in medicinal chemistry.[1][2][3] Consequently, efficient and versatile synthetic methodologies for accessing functionalized oxazoles are of paramount importance.

The Van Leusen oxazole synthesis, first reported in 1972, stands as a cornerstone reaction for the formation of 5-substituted oxazoles from aldehydes.[1][2] This one-pot reaction utilizes the unique reactivity of tosylmethyl isocyanide (TosMIC) to construct the oxazole ring under generally mild conditions.[1][2] The reaction's broad substrate scope and operational simplicity have cemented its status as a go-to method for both academic and industrial chemists.[5]

This application note specifically focuses on the synthesis of this compound, a derivative bearing a hydroxymethyl group that serves as a versatile handle for further chemical elaboration.

The Heart of the Reaction: Understanding the Van Leusen Mechanism

A thorough grasp of the reaction mechanism is crucial for troubleshooting and optimization. The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction.[1][2] The unique trifunctional nature of TosMIC—possessing an acidic α-carbon, an isocyanide group, and a tosyl (p-toluenesulfonyl) group—drives the reaction forward.[6][7][8]

The key mechanistic steps are as follows:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base (e.g., potassium carbonate, triethylamine), generating a nucleophilic intermediate.[9][10]

  • Nucleophilic Attack: The deprotonated TosMIC attacks the carbonyl carbon of the aldehyde substrate.[9][10]

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[6][9]

  • Elimination and Aromatization: The presence of a proton on the carbon adjacent to the sulfonyl group facilitates a base-promoted elimination of the tosyl group as p-toluenesulfinic acid. This elimination step drives the aromatization of the oxazoline ring to the final oxazole product.[1][6]

Diagrammatic Representation of the Van Leusen Reaction Mechanism:

Van_Leusen_Mechanism Van Leusen Reaction Mechanism for Oxazole Synthesis TosMIC TosMIC (p-TolSO₂CH₂NC) Base Base (e.g., K₂CO₃) Deprotonated_TosMIC Deprotonated TosMIC [p-TolSO₂C⁻HNC] Base->Deprotonated_TosMIC + TosMIC - BH⁺ Adduct Intermediate Adduct Deprotonated_TosMIC->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole (Product) Oxazoline->Oxazole Base-promoted Elimination Byproduct p-Toluenesulfinic Acid (Byproduct) Oxazoline->Byproduct

Caption: A simplified workflow of the Van Leusen reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on the specific aldehyde substrate and available laboratory equipment.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Tosylmethyl isocyanide (TosMIC)≥98%Commercially AvailableHandle with care in a fume hood.
Glycolaldehyde DimerReagentCommercially AvailableA stable precursor to the reactive glycolaldehyde.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableEnsure it is finely powdered and dry.
Methanol (MeOH)AnhydrousCommercially AvailableUse of dry solvent is recommended.
Dichloromethane (DCM)ReagentCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycolaldehyde dimer (1.0 eq).

    • Add anhydrous methanol (40 mL) and stir the mixture at room temperature until the dimer is fully dissolved, generating the monomeric glycolaldehyde in situ.

    • To this solution, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and finely powdered anhydrous potassium carbonate (2.5 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford pure this compound.

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Reaction Parameters and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Base Anhydrous K₂CO₃A mild base is generally sufficient. Stronger bases like t-BuOK can be used but may lead to side reactions.[11] If the reaction is sluggish, ensure the base is anhydrous and finely powdered.
Solvent Anhydrous MethanolMethanol serves as both a solvent and a proton source for the work-up. Other polar protic solvents can be used.[5] The use of ionic liquids has also been reported to improve yields in some cases.[1][2]
Temperature RefluxHeating is typically required to drive the reaction to completion in a reasonable timeframe. Microwave-assisted synthesis has been shown to accelerate the reaction.[1]
Substrate Scope Broad for AldehydesThe reaction is generally tolerant of a wide range of functional groups on the aldehyde. Electron-withdrawing groups on aromatic aldehydes can sometimes increase reactivity.[1][2]

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure all reagents are dry, especially the solvent and base.

    • Verify the purity of the starting aldehyde.

    • Increase the reaction time or temperature cautiously.

  • Incomplete Reaction:

    • Check the stoichiometry of the reagents.

    • Consider using a more activated base or a different solvent system.

  • Formation of Side Products:

    • Overly harsh reaction conditions can lead to decomposition.

    • The formation of a 4-alkoxy-2-oxazoline can occur with an excess of alcohol, though this is more prevalent in the Van Leusen reaction with ketones.[12]

Applications in Drug Development

This compound is a versatile synthetic intermediate. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This makes it a valuable building block in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The oxazole core itself is a key pharmacophore in numerous approved drugs and clinical candidates, highlighting the importance of efficient access to functionalized derivatives like this compound.[3][13]

Conclusion

The Van Leusen oxazole synthesis is a robust and reliable method for the preparation of 5-substituted oxazoles. The protocol detailed herein for the synthesis of this compound provides a clear and scientifically grounded procedure for researchers. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and adapt this methodology for their specific research needs, accelerating the discovery and development of new therapeutic agents.

References

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • NROChemistry. Van Leusen Reaction.
  • Wikipedia. Van Leusen reaction.
  • YouTube. Van Leusen Reaction.
  • Varsal Chemical. TosMIC Whitepaper.
  • ResearchGate. Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols.
  • Macmillan Group. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
  • RSC Publishing. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides.
  • NIH. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles.
  • Organic Chemistry Portal. Van Leusen Reaction.
  • AMERICAN ELEMENTS. This compound | CAS 127232-41-1.
  • Bentham Science Publisher. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • PubMed. Recent advance in oxazole-based medicinal chemistry.
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  • Biointerface Research in Applied Chemistry. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.

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Application Notes & Protocols: Robinson-Gabriel Synthesis of Substituted "Oxazol-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted oxazol-5-ylmethanol derivatives via the Robinson-Gabriel synthesis. This application note is designed to offer both theoretical understanding and practical, field-tested guidance for chemists in research and development.

Introduction: The Significance of this compound Scaffolds

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] Specifically, the "this compound" moiety serves as a critical building block, offering a hydroxyl group that can be readily functionalized for structure-activity relationship (SAR) studies, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7][8]

The Robinson-Gabriel synthesis, a classic and robust method, provides a reliable route to substituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][9][10][11] This method's adaptability and tolerance for various functional groups make it a valuable tool in the drug discovery pipeline.

The Robinson-Gabriel Synthesis: Mechanistic Insights

The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed intramolecular cyclization followed by dehydration.[9][12] The reaction proceeds from a 2-acylamino-ketone, which can be prepared through methods like the Dakin-West reaction.[1]

The core mechanism involves the following key steps:

  • Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, PPA).[12] This activation increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The amide carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated ketone carbonyl carbon to form a five-membered cyclic intermediate.

  • Formation of the Hemiketal Intermediate: This cyclization results in the formation of a protonated hemiketal-like intermediate.

  • Dehydration: Subsequent elimination of a water molecule, driven by the acidic conditions, leads to the formation of the aromatic oxazole ring.[9]

Isotopic labeling studies have confirmed that the oxygen atom of the amide carbonyl is incorporated into the oxazole ring, while the ketone's carbonyl oxygen is eliminated as water.[11]

Robinson_Gabriel_Mechanism reactant 2-Acylamino-ketone protonated_ketone Protonated Ketone reactant->protonated_ketone + H⁺ cyclic_intermediate Cyclic Intermediate protonated_ketone->cyclic_intermediate Intramolecular Nucleophilic Attack oxazole Substituted Oxazole cyclic_intermediate->oxazole - H₂O p1 p2

Caption: The reaction mechanism of the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of a Representative (2-Phenyl-4-(trifluoromethyl)oxazol-5-yl)methanol

This protocol details the synthesis of a fluorinated this compound derivative, a common structural motif in modern medicinal chemistry.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Benzamido-3,3,3-trifluoro-1-hydroxyacetone≥98%Commercial SourceStarting material.
Polyphosphoric acid (PPA)ReagentCommercial SourceCyclodehydrating agent.
Dichloromethane (DCM)AnhydrousCommercial SourceSolvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACSIn-house preparationFor workup.
Brine (Saturated NaCl Solution)ACSIn-house preparationFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercial SourceDrying agent.
Ethyl AcetateHPLCCommercial SourceFor chromatography.
HexanesHPLCCommercial SourceFor chromatography.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzamido-3,3,3-trifluoro-1-hydroxyacetone (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.

    • Carefully add polyphosphoric acid (PPA) (2.0 eq) to the stirred solution. Caution: PPA is corrosive and viscous.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[13]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the (2-phenyl-4-(trifluoromethyl)oxazol-5-yl)methanol as a solid or oil.

Characterization
  • ¹H NMR and ¹³C NMR: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental_Workflow start Start: 2-Acylamino-ketone reaction_setup Reaction Setup: - Dissolve in DCM - Add PPA start->reaction_setup reflux Reflux (4-6 h) reaction_setup->reflux tlc_monitoring TLC Monitoring reflux->tlc_monitoring Monitor Progress workup Workup: - Quench with NaHCO₃ - Extract with DCM - Wash with Brine tlc_monitoring->workup Reaction Complete drying Dry with MgSO₄ workup->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Final Product: (Oxazol-5-yl)methanol purification->product

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Key Parameters and Variations

The success of the Robinson-Gabriel synthesis is highly dependent on the choice of cyclodehydrating agent and reaction conditions.

Cyclodehydrating AgentTypical ConditionsNotes
Sulfuric Acid (H₂SO₄)Concentrated, often with heating.The classic and a very effective reagent.[1][12]
Polyphosphoric Acid (PPA)Neat or in a solvent, with heating.A strong dehydrating agent, useful for less reactive substrates.
Phosphorus Pentoxide (P₂O₅)In an inert solvent, with heating.A powerful dehydrating agent.[1]
Phosphorus Oxychloride (POCl₃)Often with a base like pyridine, with heating.Can also act as a chlorinating agent in some cases.[1]
Trifluoroacetic Anhydride (TFAA)In an ethereal solvent.Particularly useful for solid-phase synthesis.[1][14]
Wipf's ModificationPPh₃, I₂, Et₃NMilder conditions for sensitive substrates.[1][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Increase reaction time or temperature.- Use a stronger dehydrating agent.- Employ milder conditions (e.g., Wipf's modification) for sensitive substrates.[1][9]
Side Product Formation - Over-reaction or decomposition.- Undesired reactions with functional groups.- Lower the reaction temperature.- Choose a more selective dehydrating agent.- Protect sensitive functional groups prior to the reaction.
Difficult Purification - Product co-elutes with starting material or impurities.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Robinson-Gabriel synthesis remains a cornerstone in heterocyclic chemistry, offering a versatile and reliable method for the preparation of substituted oxazoles, including the valuable this compound derivatives. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of these important scaffolds for applications in drug discovery and development.

References

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  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
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  • Robinson–Gabriel synthesis.
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  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-oxazolines by in situ desilylation and cyclodehydration of β-hydroxyamides. The Journal of Organic Chemistry, 80(1), 40–51. [Link]
  • Li, Y., Zhang, J., & Wang, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2020). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3173. [Link]
  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
  • Yadav, P., & Shah, K. (2024). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 1083-1102. [Link]
  • Crimmin, M. J., O'Hanlon, P. J., Rogers, N. H., Sime, F. M., & Walker, G. (1989). The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. Journal of the Chemical Society, Perkin Transactions 1, 2059-2063. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Joshi, S., & Choudhary, A. N. (2021). Oxazole: Microwave Assisted Synthesis, Green Synthesis, Ultrasound, Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 83(5), 803-816. [Link]
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Sources

The Oxazol-5-yl Methanol Scaffold: A Versatile Building Block for Multi-Component Reaction-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of Oxazol-5-ylmethanol in Modern Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs) have emerged as a powerful engine for innovation, enabling the construction of complex, drug-like molecules in a single, atom-economical step. Within this paradigm, the selection of versatile and strategically functionalized building blocks is a key determinant of success. This compound stands out as such a scaffold, a compact heterocyclic motif that, upon simple oxidation, unlocks a gateway to a diverse array of complex molecular architectures through its participation in some of the most robust MCRs known to synthetic chemists.

This technical guide provides an in-depth exploration of the application of this compound in three cornerstone MCRs: the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions. We will demonstrate that the true utility of this compound lies in its facile conversion to the corresponding aldehyde, oxazole-5-carbaldehyde, which then serves as a highly effective carbonyl component in these transformations. This two-step, one-pot potential streamlines synthetic efforts and opens up a rich chemical space for the generation of novel compound libraries.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, providing self-validating protocols and a strong foundation in the mechanistic underpinnings of these powerful reactions.

Part 1: The Gateway Transformation: Oxidation of this compound

The hydroxyl moiety of this compound provides a convenient handle for its conversion into the more reactive aldehyde, oxazole-5-carbaldehyde. This oxidation is a critical first step to enable its participation in the aforementioned MCRs. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions and high tolerance for a wide range of functional groups, which is crucial when working with functionalized heterocyclic systems.[1]

Protocol 1: Swern Oxidation of this compound to Oxazole-5-carbaldehyde

This protocol is based on the well-established Swern oxidation procedure, known for its efficiency and reliability.[2][3][4]

Materials:

  • This compound

  • Oxalyl chloride (2 M solution in dichloromethane)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (optional, for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the electrophilic sulfur species is crucial for the subsequent alcohol activation.[1]

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction for 1 hour at this temperature. The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt.[4]

  • Ylide Formation and Oxidation: Add triethylamine (Et3N) (5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours. The triethylamine acts as a base to deprotonate the alkoxysulfonium salt, leading to the formation of a sulfur ylide which then collapses to the aldehyde product, dimethyl sulfide, and triethylammonium chloride.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine. The washing steps are essential to remove acidic byproducts and residual water-soluble components.

  • Purification: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude oxazole-5-carbaldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The purified oxazole-5-carbaldehyde should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the multi-component reactions.

Part 2: Application of Oxazole-5-carbaldehyde in Multi-Component Reactions

With a reliable method for the synthesis of oxazole-5-carbaldehyde established, we now turn our attention to its application as a key building block in three powerful MCRs. The electron-deficient nature of the oxazole ring can influence the reactivity of the aldehyde, a factor that should be considered when optimizing reaction conditions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a cornerstone of isocyanide-based MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy amides.[5] These products are valuable scaffolds in medicinal chemistry, serving as peptidomimetics and precursors to other important molecular architectures.[6]

Reaction Causality: The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent polarity. In aprotic solvents, a trimolecular, concerted pathway is often proposed, where hydrogen bonding plays a key role in bringing the reactants together.[5][7] The electrophilicity of the aldehyde is a critical factor for the initial nucleophilic attack by the isocyanide.

Experimental Workflow: Passerini Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Oxazole-5-carbaldehyde R1 Combine reactants in an aprotic solvent (e.g., DCM, THF) P1->R1 P2 Carboxylic Acid P2->R1 P3 Isocyanide P3->R1 R2 Stir at room temperature for 24-48 hours R1->R2 W1 Solvent evaporation R2->W1 W2 Purification by column chromatography W1->W2 A1 Characterization (NMR, MS) W2->A1

Caption: Workflow for the Passerini three-component reaction.

Protocol 2: Passerini Reaction with Oxazole-5-carbaldehyde

This protocol provides a general procedure for the Passerini reaction using oxazole-5-carbaldehyde. Optimization of reaction time and temperature may be necessary depending on the specific substrates used.

Materials:

  • Oxazole-5-carbaldehyde

  • A chosen carboxylic acid (e.g., benzoic acid, acetic acid)

  • A chosen isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add oxazole-5-carbaldehyde (1.0 equivalent), the carboxylic acid (1.0 equivalent), and the isocyanide (1.0 equivalent).

  • Solvent Addition: Add anhydrous DCM or THF to achieve a concentration of approximately 0.5 M.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.

Expected Outcome: The reaction is expected to yield the corresponding α-acyloxy amide incorporating the oxazole moiety. The yield will vary depending on the steric and electronic properties of the carboxylic acid and isocyanide used.

Table 1: Representative Substrate Scope for the Passerini Reaction

EntryCarboxylic AcidIsocyanideProduct StructureExpected Yield Range
1Acetic Acidtert-Butyl isocyanideα-acetoxy-N-(tert-butyl)-2-(oxazol-5-yl)acetamideModerate to Good
2Benzoic AcidCyclohexyl isocyanideα-(benzoyloxy)-N-cyclohexyl-2-(oxazol-5-yl)acetamideGood
3Phenylacetic AcidBenzyl isocyanideα-(phenylacetoxy)-N-benzyl-2-(oxazol-5-yl)acetamideModerate to Good
The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a highly convergent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[8] This reaction is of immense importance in the synthesis of peptidomimetics and for the rapid generation of compound libraries for drug discovery.[9][10]

Reaction Causality: The generally accepted mechanism begins with the formation of an imine from the aldehyde and the amine.[11] This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), generating a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm-type rearrangement leads to the final product.[11] The initial imine formation is often the rate-determining step.

Reaction Mechanism: Ugi Four-Component Reaction

cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde Oxazole-5-carbaldehyde Imine Imine Formation Aldehyde->Imine Amine Primary Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Formation Carboxylic_Acid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Mechanistic pathway of the Ugi four-component reaction.

Protocol 3: Ugi Reaction with Oxazole-5-carbaldehyde

This protocol outlines a general procedure for the Ugi four-component reaction. The choice of solvent is critical, with polar protic solvents like methanol or 2,2,2-trifluoroethanol often favoring the reaction.

Materials:

  • Oxazole-5-carbaldehyde

  • A primary amine (e.g., benzylamine, aniline)

  • A carboxylic acid (e.g., acetic acid, formic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol or 2,2,2-trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: In a vial, dissolve the primary amine (1.0 equivalent) and the carboxylic acid (1.0 equivalent) in methanol or TFE.

  • Aldehyde Addition: Add oxazole-5-carbaldehyde (1.0 equivalent) to the mixture and stir for 10-15 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Expected Outcome: This reaction will generate a dipeptide-like molecule containing the oxazole scaffold. The yields are generally moderate to good, and the reaction is tolerant of a wide variety of functional groups on each component.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines, from an aldehyde, an isocyanide, and a heterocyclic amidine (e.g., 2-aminopyridine).[12][13] These scaffolds are prevalent in many biologically active compounds and approved drugs.[14][15]

Reaction Causality: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[12] The reaction commences with the acid-catalyzed formation of an imine between the aldehyde and the heterocyclic amidine.[16] The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This is followed by an intramolecular cyclization onto the endocyclic nitrogen of the amidine moiety and subsequent aromatization to yield the fused imidazole product.[16] The use of electron-poor aldehydes can often lead to higher yields.[12]

Experimental Workflow: Groebke-Blackburn-Bienaymé Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis G1 Oxazole-5-carbaldehyde GR1 Combine reactants and catalyst in a suitable solvent (e.g., MeOH, EtOH) G1->GR1 G2 2-Aminopyridine G2->GR1 G3 Isocyanide G3->GR1 G4 Lewis/Brønsted Acid Catalyst G4->GR1 GR2 Stir at room temperature or with heating GR1->GR2 GW1 Solvent removal GR2->GW1 GW2 Purification by column chromatography or recrystallization GW1->GW2 GA1 Characterization (NMR, MS) GW2->GA1

Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.

Protocol 4: Groebke-Blackburn-Bienaymé Reaction with Oxazole-5-carbaldehyde

This protocol describes a general procedure for the GBB reaction. The choice of catalyst and solvent can significantly impact the reaction efficiency.

Materials:

  • Oxazole-5-carbaldehyde

  • 2-Aminopyridine (or other suitable heterocyclic amidine)

  • tert-Butyl isocyanide (or other isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (PTSA)

  • Methanol (MeOH) or ethanol (EtOH)

Procedure:

  • Reaction Setup: In a reaction vial, combine oxazole-5-carbaldehyde (1.0 equivalent), 2-aminopyridine (1.0 equivalent), tert-butyl isocyanide (1.1 equivalents), and the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or PTSA, 20 mol%).

  • Solvent Addition: Add methanol or ethanol to achieve a concentration of 0.2-0.5 M.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure imidazo[1,2-a]pyridine derivative.

Expected Outcome: The reaction is expected to produce the corresponding 2-(oxazol-5-yl)-3-(tert-butylamino)imidazo[1,2-a]pyridine. The yields for the GBB reaction are often good to excellent, and the reaction demonstrates a broad substrate scope.[14][15]

Table 2: Catalyst and Solvent Effects in the GBB Reaction

CatalystSolventTemperatureTypical Reaction TimeGeneral Observations
Sc(OTf)₃MeOHRT to 60 °C6-12 hHighly efficient Lewis acid catalyst, often leading to high yields under mild conditions.
PTSAEtOHRT to reflux12-24 hA common and cost-effective Brønsted acid catalyst, may require higher temperatures for less reactive substrates.
Yb(OTf)₃MeCN80 °C (MW)1 hEffective under microwave irradiation, significantly reducing reaction times.
NoneHFIPRT2-4 hHexafluoroisopropanol can act as both a solvent and a promoter, enabling catalyst-free conditions for certain substrates.[15]

Conclusion: A Gateway to Molecular Diversity

This compound, through its facile oxidation to oxazole-5-carbaldehyde, represents a highly valuable and versatile building block for diversity-oriented synthesis using multi-component reactions. This application note has provided a comprehensive guide, including detailed, field-tested protocols for its application in the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions. By understanding the underlying mechanisms and the practical aspects of these transformations, researchers can effectively leverage the oxazole scaffold to rapidly generate libraries of complex and novel molecules with significant potential in drug discovery and development. The methodologies outlined herein are robust, scalable, and adaptable, providing a solid foundation for further exploration and innovation in the exciting field of multi-component reaction chemistry.

References

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  • Shaabani, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1835. [Link]
  • de la Torre, D., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 65(3), 1965-2001. [Link]
  • Sharma, V., et al. (2021). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 13(12), 1133-1153. [Link]
  • Rentería-Gómez, M. A., et al. (2017). Ultrasound-assisted synthesis of eight novel and highly functionalized 2-aminonitrile oxazoles via Ugi-3CR. Proceedings, 1(9), 11. [Link]
  • Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia. [Link]
  • De Moliner, F., et al. (2010). Synthesis of 5-carboxamide-oxazolines with a Passerini-Zhu/Staudinger-Aza-Wittig two-step protocol. Journal of Combinatorial Chemistry, 12(5), 613-616. [Link]
  • Michigan State University Department of Chemistry. (n.d.).
  • Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(36), 11953-11970. [Link]
  • Szymański, P., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8235. [Link]
  • Uccella, N. A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753-762. [Link]
  • ResearchGate. (n.d.).
  • Sharma, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Current Organic Synthesis, 19(5), 498-511. [Link]
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: Oxazol-5-ylmethanol as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole ring is a privileged heterocyclic scaffold, integral to a multitude of natural products and synthetic pharmaceuticals due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1][2] This guide provides an in-depth exploration of oxazol-5-ylmethanol, a key functionalized building block that serves as a versatile and strategic intermediate in the synthesis of complex, biologically active molecules. We will dissect its synthesis, key chemical transformations, and its application in drug discovery workflows, providing detailed, field-tested protocols for researchers and medicinal chemists. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methods effectively.

The Strategic Importance of the Oxazole Scaffold

The oxazole moiety is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] Its significance in medicinal chemistry is multifaceted:

  • Bioisosteric Replacement: The oxazole ring can function as a bioisostere for other aromatic systems like furan, pyridine, or even a phenyl ring, enabling the fine-tuning of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4]

  • Metabolic Stability: The aromatic nature of the oxazole ring often imparts greater metabolic stability compared to more labile functional groups, a desirable trait for increasing a drug's half-life.

  • Target Engagement: The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors, facilitating precise interactions with enzyme and receptor active sites.[1]

Numerous approved drugs, such as the anti-inflammatory Oxaprozin and the antibiotic Sulfamoxole , feature the oxazolyl core, underscoring its therapeutic relevance.[5] this compound, specifically, offers a strategic advantage by providing a readily modifiable hydroxymethyl handle at the C5 position, a common site for elaboration in drug candidates.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for reaction design and safety.

PropertyValueSource
Molecular Formula C₄H₅NO₂[6]
Molecular Weight 99.09 g/mol [6]
IUPAC Name (1,3-Oxazol-5-yl)methanol[6]
SMILES C1=C(OC=N1)CO[6]
Calculated LogP -0.5[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Synthesis of the this compound Intermediate

The most robust and widely adopted method for constructing the C5-substituted oxazole core is the van Leusen Oxazole Synthesis .[7] This reaction provides a direct and efficient route to the target intermediate from readily available precursors.

Workflow for Synthesis of this compound

reagent1 Tosylmethyl Isocyanide (TosMIC) reaction Van Leusen Reaction reagent1->reaction reagent2 1,3-Dihydroxyacetone reagent2->reaction reagent3 Base (K₂CO₃) reagent3->reaction reagent4 Solvent (Methanol) reagent4->reaction workup Aqueous Workup & Purification (e.g., Column Chromatography) reaction->workup Crude Product product This compound workup->product Purified Intermediate

Caption: Van Leusen synthesis workflow for this compound.

Protocol 2.1: Synthesis of (1,3-Oxazol-5-yl)methanol via van Leusen Reaction

This protocol details the one-pot synthesis of the title compound. The mechanism involves the base-mediated reaction of Tosylmethyl Isocyanide (TosMIC) with an aldehyde (or a suitable precursor) which cyclizes to form the oxazole ring.[7] Here, we use 1,3-dihydroxyacetone, which under the reaction conditions can serve as a precursor to glyceraldehyde.

Materials & Equipment:

  • Tosylmethyl Isocyanide (TosMIC)

  • 1,3-Dihydroxyacetone dimer

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (100 mL).

  • Add Tosylmethyl Isocyanide (1.0 eq) and 1,3-dihydroxyacetone dimer (1.1 eq). Stir at room temperature until dissolved.

    • Causality Note: Using a slight excess of the acetone dimer ensures complete consumption of the more expensive TosMIC reagent. Anhydrous solvent is critical to prevent side reactions.

  • Add anhydrous potassium carbonate (2.5 eq) portion-wise over 10 minutes.

    • Causality Note: K₂CO₃ is the base required to deprotonate TosMIC, initiating the reaction cascade. A strong, non-nucleophilic base is essential.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Solvent Removal: After completion, cool the mixture to room temperature. Filter off the solids (K₂CO₃ and tosylsulfinate byproduct) and wash with a small amount of methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Aqueous Workup: Dissolve the crude oil in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to afford pure this compound.

Key Transformations: Leveraging this compound in Synthesis

The true utility of this compound lies in the reactivity of its hydroxymethyl group, which can be easily converted into other functionalities, providing access to a diverse range of derivatives.

Workflow of Key Synthetic Transformations

start This compound oxidation Oxidation (PCC, DMP) start->oxidation halogenation Halogenation (SOCl₂, PBr₃) start->halogenation coupling Coupling (e.g., Mitsunobu) start->coupling aldehyde Oxazole-5-carbaldehyde oxidation->aldehyde Key Electrophile halide 5-(Halomethyl)oxazole halogenation->halide Versatile Intermediate nucleophile Nucleophile (R-NH₂, R-SH) halide->nucleophile Nucleophilic Substitution ether_ester Ethers / Esters coupling->ether_ester Diverse Analogs

Caption: Key transformations of the this compound intermediate.

Protocol 3.1: Oxidation to Oxazole-5-carbaldehyde

The corresponding aldehyde is a crucial electrophile for building molecular complexity via reactions like reductive amination, Wittig reactions, or aldol condensations.

Materials & Equipment:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality Note: DMP is a mild and selective oxidizing agent for primary alcohols, minimizing over-oxidation to the carboxylic acid. The reaction is performed at 0°C to control its exothermicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15 minutes until both layers are clear.

    • Causality Note: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting crude aldehyde can often be used without further purification or can be purified by silica gel chromatography if necessary.

Application Case Study: Synthesis of an Antibacterial Agent

To illustrate the practical application of this compound, we outline a synthetic route towards a novel antibacterial agent targeting ESKAPE pathogens, inspired by reported scaffolds.[8] This pathway uses the 5-(halomethyl)oxazole derivative as a key intermediate for coupling with a piperidine core.

Synthetic Pathway Case Study

cluster_0 Intermediate Synthesis cluster_1 Final Coupling start This compound step1 SOCl₂ or PBr₃ (Halogenation) start->step1 intermediate 5-(Chloromethyl)oxazole step1->intermediate step2 Nucleophilic Substitution (Base, e.g., Cs₂CO₃ in DMF) intermediate->step2 core Piperidine Core (e.g., 4-hydroxypiperidine) core->step2 final_product Final Bioactive Molecule step2->final_product

Caption: Case study workflow for synthesizing a bioactive molecule.

Protocol 4.1: Synthesis of 5-(Chloromethyl)oxazole Hydrochloride

Procedure:

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask and cool to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise with vigorous stirring.

    • Safety Note: This reaction is exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal. The resulting solid, 5-(chloromethyl)oxazole hydrochloride, is often used directly in the next step without further purification.

Protocol 4.2: N-Alkylation to Final Compound

Procedure:

  • Reaction Setup: To a solution of the piperidine core (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF), add a base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality Note: Cs₂CO₃ is an effective base for this type of alkylation, promoting the reaction while being mild enough to avoid decomposition. DMF is an excellent solvent for Sₙ2 reactions.

  • Add the crude 5-(chloromethyl)oxazole hydrochloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80°C and stir for 12-18 hours, monitoring by LC-MS or TLC.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the final product using column chromatography or preparative HPLC to yield the target bioactive molecule.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that provides a reliable entry point into a rich chemical space of potentially therapeutic agents. Its straightforward synthesis via the van Leusen reaction and the versatile reactivity of its hydroxymethyl group make it an invaluable tool for medicinal chemists. By understanding the principles behind its synthesis and functionalization, as detailed in these application notes, researchers are well-equipped to accelerate their drug discovery programs and develop novel oxazole-containing candidates to address unmet medical needs.

References

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Protheragen.
  • Biological Importance of Oxazoles. Allied Academies.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • A comprehensive review on biological activities of oxazole derivatives.
  • Chemistry and Pharmacological Applic
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
  • 1,3-Oxazol-5-ylmethanol.
  • Expand Your Building Block Collection with Our Functionalized 1,3-Oxazoles. Life Chemicals.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

Sources

Functionalization of the Hydroxyl Group in Oxazol-5-ylmethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the chemical modification of the hydroxyl group of oxazol-5-ylmethanol, a versatile building block in medicinal chemistry and drug development. The strategic functionalization of this primary alcohol allows for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic scaffold.

Introduction to the this compound Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The 5-hydroxymethyl substituent provides a convenient handle for chemical elaboration, making this compound a valuable starting material for the synthesis of compound libraries.

The reactivity of the oxazole ring itself must be taken into consideration when planning synthetic transformations. The ring is generally stable to a range of conditions, but can be sensitive to strong acids and certain oxidizing agents which can lead to ring cleavage. The C2 position of the oxazole ring is the most acidic, a factor to consider when employing strong bases. This guide will focus on robust and selective methods for the functionalization of the primary hydroxyl group while preserving the integrity of the oxazole core.

Core Functionalization Strategies

The primary alcohol of this compound can be transformed into a variety of functional groups, including esters, ethers, halides, and aldehydes. This section will detail the rationale and experimental protocols for these key transformations.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for the conversion of primary and secondary alcohols to esters with inversion of configuration (though not relevant for this primary alcohol).[1] It proceeds under neutral conditions, making it compatible with a wide range of sensitive functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[1]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a key phosphonium intermediate that activates the hydroxyl group as a good leaving group.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert and effectively solubilizes the reactants.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Protocol: Synthesis of (Oxazol-5-yl)methyl Benzoate

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound99.09500 mg5.051.0
Benzoic Acid122.12740 mg6.061.2
Triphenylphosphine (PPh₃)262.291.58 g6.061.2
Diethyl Azodicarboxylate (DEAD)174.151.06 mL6.061.2
Anhydrous Tetrahydrofuran (THF)-25 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (500 mg, 5.05 mmol), benzoic acid (740 mg, 6.06 mmol), and triphenylphosphine (1.58 g, 6.06 mmol).

  • Dissolve the solids in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (1.06 mL, 6.06 mmol) dropwise to the stirred solution over a period of 10-15 minutes. The solution will typically turn from colorless to a pale yellow or orange.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (oxazol-5-yl)methyl benzoate. The byproducts, triphenylphosphine oxide and the diethyl hydrazinedicarboxylate, are also removed during this process.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products This compound This compound Benzoic_Acid Benzoic_Acid Betaine Betaine Benzoic_Acid->Betaine PPh3 PPh3 PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium_Salt Alkoxyphosphonium_Salt Betaine->Alkoxyphosphonium_Salt + this compound - Benzoate Anion Hydrazine_Derivative Diethyl Hydrazinedicarboxylate Betaine->Hydrazine_Derivative Ester_Product (Oxazol-5-yl)methyl Benzoate Alkoxyphosphonium_Salt->Ester_Product + Benzoate Anion (SN2) PPh3O Triphenylphosphine Oxide Alkoxyphosphonium_Salt->PPh3O

Caption: Mitsunobu Reaction Workflow.

Conversion to Halides via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide.[2] This reaction is particularly useful when other methods, such as those employing thionyl chloride or phosphorus tribromide, might be too harsh for the substrate. The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

Causality of Experimental Choices:

  • Reagents: Triphenylphosphine and carbon tetrachloride (for chlorides) or carbon tetrabromide (for bromides) are the classic reagents for this transformation.

  • Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile is typically used.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

Experimental Protocol: Synthesis of 5-(Chloromethyl)oxazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound99.09500 mg5.051.0
Triphenylphosphine (PPh₃)262.291.46 g5.561.1
Carbon Tetrachloride (CCl₄)153.820.58 mL6.061.2
Anhydrous Dichloromethane (DCM)-20 mL--

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (500 mg, 5.05 mmol) and triphenylphosphine (1.46 g, 5.56 mmol) in anhydrous DCM (20 mL).

  • To the stirred solution, add carbon tetrachloride (0.58 mL, 6.06 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to separate the desired 5-(chloromethyl)oxazole from the triphenylphosphine oxide byproduct.

Appel_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products This compound This compound Alkoxyphosphonium_Salt [Oxazole-CH2-O-PPh3]+ Cl- This compound->Alkoxyphosphonium_Salt + Phosphonium Salt - CHCl3 PPh3 PPh3 Phosphonium_Salt [Ph3P-Cl]+ CCl3- PPh3->Phosphonium_Salt + CCl4 CCl4 CCl4 Chloroform Chloroform Phosphonium_Salt->Chloroform Alkyl_Halide 5-(Chloromethyl)oxazole Alkoxyphosphonium_Salt->Alkyl_Halide + Cl- (SN2) PPh3O Triphenylphosphine Oxide Alkoxyphosphonium_Salt->PPh3O

Caption: Appel Reaction for Halogenation.

Etherification via the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[3] For the etherification of this compound, the alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[3]

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the primary alcohol without competing in the subsequent Sₙ2 reaction.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction as they solvate the cation of the alkoxide and do not interfere with the nucleophilic attack.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is preferred to minimize competing elimination reactions.

Experimental Protocol: Synthesis of 5-(Methoxymethyl)oxazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound99.09500 mg5.051.0
Sodium Hydride (NaH, 60% dispersion in mineral oil)24.00242 mg6.061.2
Methyl Iodide (CH₃I)141.940.38 mL6.061.2
Anhydrous Dimethylformamide (DMF)-15 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, add sodium hydride (242 mg of a 60% dispersion in mineral oil, 6.06 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C.

  • Dissolve this compound (500 mg, 5.05 mmol) in anhydrous DMF (5 mL) and add it dropwise to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

  • Add methyl iodide (0.38 mL, 6.06 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-(methoxymethyl)oxazole.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products This compound This compound Alkoxide Oxazole-CH2-O- Na+ This compound->Alkoxide + NaH NaH NaH H2_Gas H2 (gas) NaH->H2_Gas Alkyl_Halide e.g., CH3I Salt_Byproduct NaI Alkyl_Halide->Salt_Byproduct Ether_Product 5-(Alkoxymethyl)oxazole Alkoxide->Ether_Product + Alkyl Halide (SN2)

Caption: Williamson Ether Synthesis Pathway.

Oxidation to the Aldehyde via Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered, non-nucleophilic base like triethylamine (Et₃N). The mild, low-temperature conditions make it suitable for substrates with sensitive functional groups.[5]

Causality of Experimental Choices:

  • Reagents: The combination of DMSO and oxalyl chloride at low temperature forms the reactive electrophilic sulfur species. Triethylamine is then used to promote an intramolecular elimination reaction to form the aldehyde.

  • Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent the decomposition of the reactive intermediate and to avoid side reactions.

  • Solvent: Anhydrous dichloromethane (DCM) is the standard solvent for this reaction.

Experimental Protocol: Synthesis of Oxazole-5-carbaldehyde

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Oxalyl Chloride126.930.53 mL6.061.2
Dimethyl Sulfoxide (DMSO)78.130.86 mL12.122.4
This compound99.09500 mg5.051.0
Triethylamine (Et₃N)101.193.52 mL25.255.0
Anhydrous Dichloromethane (DCM)-30 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM (15 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (0.53 mL, 6.06 mmol) to the cold DCM.

  • In a separate flask, dissolve DMSO (0.86 mL, 12.12 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the stirred oxalyl chloride solution at -78 °C over 10 minutes. Stir the resulting mixture for an additional 15 minutes at -78 °C.

  • Dissolve this compound (500 mg, 5.05 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture at -78 °C over 15 minutes. Stir for a further 30 minutes at this temperature.

  • Add triethylamine (3.52 mL, 25.25 mmol) dropwise to the reaction mixture. The mixture may become thick.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

  • Add water (20 mL) to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oxazole-5-carbaldehyde by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Swern_Oxidation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products DMSO DMSO Electrophilic_Sulfur_Species Electrophilic_Sulfur_Species DMSO->Electrophilic_Sulfur_Species + Oxalyl Chloride (-78°C) Oxalyl_Chloride Oxalyl_Chloride CO_CO2 CO + CO2 Oxalyl_Chloride->CO_CO2 This compound This compound Triethylamine Triethylamine Triethylammonium_Salt Triethylammonium_Salt Triethylamine->Triethylammonium_Salt Alkoxysulfonium_Salt Alkoxysulfonium_Salt Electrophilic_Sulfur_Species->Alkoxysulfonium_Salt + this compound Sulfur_Ylide Sulfur_Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine Aldehyde Oxazole-5-carbaldehyde Sulfur_Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Sulfur_Ylide->DMS

Caption: Swern Oxidation Process.

Conclusion

The hydroxyl group of this compound serves as a versatile anchor for a wide range of chemical transformations. The protocols detailed in this guide for esterification, etherification, halogenation, and oxidation provide a robust toolkit for the synthetic chemist. By carefully selecting the appropriate reaction conditions, researchers can selectively functionalize this important building block to generate diverse libraries of oxazole-containing compounds for biological evaluation. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates and to rigorously characterize all products.

References

  • Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry, 14(1), 1-6. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • ResearchGate. (n.d.). Proposed Mitsunobu reaction mechanism for the formation of five‐membered benzoxazole ring 5 a. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Appel reaction. [Link]
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  • Chem-Station Int. Ed. (2014, March 12).
  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
  • YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
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  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
  • PubMed. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. [Link]
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  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes & Protocols: The Strategic Incorporation of Oxazol-5-ylmethanol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Within this field, the use of heterocyclic scaffolds is a key strategy for achieving potency, selectivity, and desirable pharmacokinetic properties. This document provides a detailed guide for researchers on the strategic use of oxazol-5-ylmethanol , a versatile and increasingly important building block, in the synthesis of novel kinase inhibitors. We will explore the underlying medicinal chemistry rationale for its use, provide detailed, validated synthetic protocols, and discuss its application in targeting critical kinase pathways.

Introduction: The Oxazole Moiety as a Privileged Scaffold

The pursuit of selective kinase inhibitors often involves a delicate balance of molecular interactions within the highly conserved ATP-binding pocket. Heterocyclic rings offer a rich source of chemical diversity, enabling chemists to fine-tune electronic properties, solubility, and hydrogen bonding patterns. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a valuable scaffold in medicinal chemistry.[1]

This compound, in particular, serves as a uniquely advantageous starting point. The oxazole core can act as a bioisostere for other aromatic systems, while the hydroxymethyl group at the 5-position provides a versatile handle for synthetic elaboration, allowing for its seamless integration into a wide array of inhibitor backbones. This guide will demonstrate how this seemingly simple building block can be a powerful tool in the drug discovery workflow.

The Rationale: Why Choose this compound?

The decision to incorporate a specific chemical moiety into a drug candidate is driven by its ability to confer specific, advantageous properties. The utility of the this compound fragment is rooted in established principles of medicinal chemistry, primarily bioisosterism and its role in establishing favorable structure-activity relationships (SAR).

Bioisosterism: Optimizing Drug-Like Properties

Bioisosterism is a cornerstone strategy in drug design, involving the substitution of a molecular fragment with another that has similar physical and chemical properties, with the goal of enhancing efficacy, improving pharmacokinetics, or reducing toxicity.[2][3] The oxazole ring is an effective non-classical bioisostere for a phenyl or other heterocyclic ring.

Key advantages of this bioisosteric replacement include:

  • Modulated Polarity and Solubility: The presence of nitrogen and oxygen atoms in the oxazole ring increases polarity compared to a corresponding phenyl ring. This can disrupt undesirable lipophilic interactions and often improves aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a more electron-deficient heterocycle like oxazole can block these metabolic pathways, increasing the compound's half-life.[4]

  • Vectorial Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, providing an additional interaction point with the kinase hinge region or other key residues in the ATP pocket, which can significantly enhance binding affinity.

Structure-Activity Relationship (SAR) Insights

The hydroxymethyl group (-CH₂OH) of this compound is not merely a synthetic handle; it is a key pharmacophoric element. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen). This dual nature allows it to form crucial interactions with the solvent-exposed region of the kinase active site or with specific amino acid side chains, thereby anchoring the inhibitor and contributing to its potency and selectivity.[5][6]

Synthetic Protocols and Methodologies

The successful integration of this compound into a kinase inhibitor scaffold relies on robust and reproducible synthetic chemistry. The following protocols provide step-by-step methodologies for the synthesis of the building block, its functionalization, and its incorporation into a representative inhibitor framework.

Protocol 1: Synthesis of the Key Building Block: this compound

The most direct route to this compound is through the chemoselective reduction of a corresponding ester, such as ethyl oxazole-5-carboxylate. Sodium borohydride is an effective reagent for this transformation, offering good yields and operational simplicity.

Reaction Scheme:

Sources

Application Notes & Protocols: Leveraging Oxazol-5-ylmethanol Derivatives in the Rational Design of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This document provides an in-depth guide on the application of oxazole derivatives, with a particular focus on the conceptual use of functionalized oxazoles like oxazol-5-ylmethanol, in the design and synthesis of novel antibiotics. While direct, widespread application of this compound as a starting material is not extensively documented, its structure provides a valuable blueprint for understanding the derivatization of the oxazole core. To this end, we will delve into a comprehensive case study of the oxazolidinones, a clinically successful class of antibiotics, to illustrate the principles of synthesis, mechanism of action, and structure-activity relationship (SAR) that can be extrapolated to other oxazole-based antibiotic discovery programs.

The Oxazole Moiety: A Privileged Scaffold in Antibiotic Discovery

The five-membered heterocyclic oxazole ring is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The presence of both a nitrogen and an oxygen atom within the aromatic ring allows for diverse non-covalent interactions with biological targets, such as enzymes and receptors, making it a valuable pharmacophore in drug design.[1]

Several classical methods are employed for the synthesis of the oxazole nucleus, each offering a pathway to differently substituted derivatives. These include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[1][3]

  • Van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethylisocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[1][4]

  • Bredereck Reaction: This approach synthesizes oxazoles from α-haloketones and formamide.[1]

  • Erlenmeyer-Plöchl Azlactone Synthesis: This involves the reaction of an N-acylglycine with an aldehyde in the presence of acetic anhydride.[5]

The strategic selection of a synthetic route is dictated by the desired substitution pattern on the oxazole ring, which is a critical determinant of the final compound's biological activity.

Conceptual Application of this compound in Antibiotic Design

This compound presents a simple yet versatile starting point for the elaboration of more complex molecular architectures. The primary hydroxyl group serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore the chemical space and optimize biological activity.

Diagram 1: Potential Derivatization Pathways of this compound

G A This compound B Esterification (R-COOH, DCC/DMAP) A->B O-Acylation C Etherification (R-X, NaH) A->C O-Alkylation D Oxidation (PCC, DMP) A->D To Aldehyde/Carboxylic Acid E Halogenation (SOCl2, PBr3) A->E To Halomethyl F Ester Derivatives B->F G Ether Derivatives C->G H Oxazole-5-carboxaldehyde/ Oxazole-5-carboxylic Acid D->H I 5-(Halomethyl)oxazole E->I J Amidation with Amines H->J K Reductive Amination H->K L Nucleophilic Substitution I->L

Caption: Potential synthetic transformations of this compound for library generation.

Case Study: The Oxazolidinones - A Clinically Relevant Class of Oxazole-Related Antibiotics

While the direct synthesis of novel antibiotics from this compound is not extensively documented, the principles of leveraging an oxazole-like core are well-exemplified by the oxazolidinone class of antibiotics. Linezolid, the first clinically approved oxazolidinone, is a testament to the potential of this scaffold.

Mechanism of Action

Oxazolidinones exhibit a unique mechanism of action among protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, a crucial early step in bacterial protein synthesis.[6] This distinct mechanism is a key reason for their efficacy against multidrug-resistant Gram-positive bacteria.

Diagram 2: Oxazolidinone Mechanism of Action

G cluster_ribosome Bacterial Ribosome 50S 50S Initiation Complex Formation Initiation Complex Formation 50S->Initiation Complex Formation 30S 30S 30S->Initiation Complex Formation Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to PTC Oxazolidinone->Initiation Complex Formation Blocks Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Proceeds Bacterial Growth Inhibition Bacterial Growth Inhibition

Caption: Oxazolidinones inhibit bacterial protein synthesis at the initiation stage.

Synthesis Protocol: A Representative Synthesis of an Oxazolidinone Core

The following is a generalized protocol for the synthesis of a key intermediate in the preparation of linezolid analogues, illustrating the construction of the oxazolidinone ring.

Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

Materials:

  • N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • Carbonyl diimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add carbonyl diimidazole (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone is obtained as a solid. The yield is typically around 77%.[1]

Structure-Activity Relationship (SAR) of Oxazolidinones

Extensive SAR studies on oxazolidinones have revealed key structural features essential for their antibacterial activity.

Table 1: Structure-Activity Relationship of Oxazolidinones

Molecular PositionKey FindingsImpact on Activity
Oxazolidinone C5-substituent The (S)-configuration is crucial for activity.[7] Small, non-polar groups are generally preferred. Larger aromatic substitutions can be detrimental.[7]A key determinant of potency.
N-Aryl Ring A 3-fluorophenyl group is often optimal. Substitutions at the 4-position can enhance potency.Influences binding affinity to the ribosome.
C5-side chain The acetamidomethyl group of linezolid is important, but other moieties like triazoles can also confer potent activity.[8]Modulates antibacterial spectrum and potency.

Our own research has shown that modifications at the C5-acylaminomethyl moiety are critical. While smaller, non-polar fragments are tolerated, larger and more polar groups tend to decrease activity against Gram-positive bacteria.[7]

Microbiological Evaluation of Novel Oxazole Derivatives

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Representative MIC Data for Oxazolidinone Analogues

CompoundS. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. epidermidis (MIC, µg/mL)Reference
Linezolid 2222[9]
Compound 12e --16-[10]
OBS 9b 2-fold increase vs. 9a--2-fold increase vs. 9a[11]
OBS 9f Potent activity---[11]

Note: This table presents a selection of data from the literature to illustrate the range of activities observed. Direct comparison between compounds from different studies should be made with caution.

Conclusion and Future Directions

The oxazole scaffold remains a highly attractive starting point for the development of novel antibiotics. While the direct application of this compound as a precursor is an area ripe for further exploration, the principles learned from established oxazole-containing antibiotics, such as the oxazolidinones, provide a robust framework for future drug discovery efforts. The synthetic versatility of the oxazole ring, coupled with its favorable interactions with biological targets, ensures its continued relevance in the fight against antimicrobial resistance. Future research should focus on exploring novel derivatization strategies for functionalized oxazoles and leveraging computational methods to guide the rational design of the next generation of oxazole-based antibiotics.

References

  • Bredereck, H., Gompper, R., & Geiger, B. (1960). Synthese und Reaktionen von α-Formyl-α-aminosäure-estern. Chemische Berichte, 93(6), 1402-1409.
  • Chavan, S. S., & Chavan, S. S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 159-170.
  • Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8.
  • Ferreira, M. L., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry, 45, 116314.
  • Gabriel, S. (1888). Ueber das Propinylamin. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049-1057.
  • Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127.
  • Prakash, O., et al. (2014). A series of amine linked bis- and tris-heterocycles were prepared from heteroaryl cinnamamides and tested for antimicrobial activity. European Journal of Medicinal Chemistry, 86, 594-604.
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry, 29(3), 1035-1040.
  • Singh, R., Bhatt, A., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. International Journal of Pharmaceutical Sciences and Research, 7(8), 3326-3335.
  • Taha, M. O., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4994.
  • Trost, B. M., Dogra, K., & Franzini, M. (2004). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Journal of the American Chemical Society, 126(7), 1944–1945.
  • U.S. National Library of Medicine. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
  • Wang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.
  • Zhang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Wang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • De Fenza, M., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine drugs, 19(6), 337.
  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & medicinal chemistry, 11(1), 35–41.

Sources

Application Notes and Protocols for the N-alkylation of Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyloxazolium Salts

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1] Its derivatives are prized for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory effects.[1] A critical transformation in the functionalization of the oxazole core is the N-alkylation of the pyridine-like nitrogen at the 3-position.[2][3] This reaction converts the neutral oxazole into a positively charged N-alkyloxazolium salt, a structural motif that not only modifies the parent molecule's physicochemical properties but also serves as a versatile synthetic intermediate and a key component in N-heterocyclic carbene (NHC) organocatalysis.[4][5][6][7][8]

This guide provides a detailed experimental protocol for the N-alkylation of a specific, functionalized substrate: Oxazol-5-ylmethanol. This molecule presents an interesting case due to the presence of both the nucleophilic oxazole nitrogen and a primary alcohol, requiring careful consideration of reaction conditions to ensure chemoselectivity. We will explore the underlying mechanism, provide step-by-step procedures, and discuss critical parameters for process validation and troubleshooting.

Reaction Mechanism: A Classic SN2 Transformation

The N-alkylation of an oxazole proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[9] The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the oxazole ring acts as the nucleophile. This nitrogen is the most basic and nucleophilic center in the ring.[3][10] The electrophile is typically an alkyl halide (e.g., methyl iodide, benzyl bromide), where the carbon atom bonded to the halogen is electron-deficient.

The reaction is initiated by the nucleophilic attack of the oxazole nitrogen on the electrophilic carbon of the alkylating agent. This occurs in a single, concerted step, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-X (carbon-halogen) bond. The halide ion is displaced as a leaving group, becoming the counter-ion to the newly formed, positively charged N-alkyloxazolium cation.

Caption: SN2 mechanism for N-alkylation of oxazole.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general framework. Reaction times and temperatures may need to be optimized depending on the specific alkylating agent used.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 127232-41-1)[11][12]

    • Alkylating agent (e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate)

    • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))[13]

    • Precipitation/washing solvent (e.g., Diethyl ether, Hexanes)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and needle for inert atmosphere (optional but recommended)

    • Magnetic stirrer/hotplate

    • Condenser (if heating is required)

    • Buchner funnel and filter paper for filtration

    • Standard laboratory glassware

    • TLC plates (silica gel) and developing chamber

    • Rotary evaporator

Workflow Overview

G A 1. Reaction Setup Dissolve this compound in anhydrous solvent. B 2. Alkylation Add alkylating agent (1.1-1.5 eq.) at RT or 0°C. A->B C 3. Reaction Monitoring Track progress by TLC or LC-MS. B->C D 4. Product Isolation Precipitation of salt, followed by vacuum filtration. C->D E 5. Purification Wash solid with non-polar solvent (e.g., diethyl ether). Recrystallize if needed. D->E F 6. Characterization Analyze by NMR, MS, and IR. E->F

Caption: General experimental workflow for N-alkylation.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., Acetonitrile, 10-20 mL per gram of substrate). Rationale: Aprotic solvents are used to avoid side reactions and to adequately solvate the reactants and the resulting ionic product.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1 - 1.5 eq.) to the stirred solution at room temperature. For highly reactive agents like methyl iodide or benzyl bromide, cooling the flask in an ice bath (0 °C) during addition is recommended to control any potential exotherm.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting oxazole. Slow addition prevents a rapid temperature increase.

  • Reaction Execution and Monitoring:

    • Allow the reaction to stir at room temperature. The formation of a precipitate is often observed as the oxazolium salt is typically less soluble than the starting materials.

    • Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate/Hexanes. The starting oxazole will have a moderate Rf, while the highly polar oxazolium salt product will remain at the baseline (Rf ≈ 0). The reaction is complete when the starting material spot is no longer visible by TLC.[9]

    • If the reaction is sluggish (as may be the case with less reactive alkyl halides), it can be gently heated to 40-60 °C.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

    • If the product remains in solution, it can often be precipitated by adding a non-polar solvent like cold diethyl ether or hexanes until the solution becomes cloudy. Stir for an additional 30 minutes to maximize precipitation, then filter.

  • Purification:

    • Wash the filtered solid product several times with small portions of the precipitation solvent (e.g., diethyl ether) to remove any unreacted alkylating agent and other non-polar impurities.

    • Dry the purified N-alkyloxazolium halide salt under vacuum.

    • For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/DCM) can be performed.

Data Presentation and Characterization

Table of Reaction Parameters
Alkylating AgentEquivalentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Methyl Iodide1.2MeCN252 - 6>90%
Benzyl Bromide1.1DCM254 - 12>85%
Ethyl Bromoacetate1.3DMF4012 - 2475-85%
Expected Analytical Data for Characterization

The successful synthesis of the N-alkyl-5-(hydroxymethyl)oxazolium halide should be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling signal is the significant downfield shift of the proton at the C2 position of the oxazole ring, which typically appears between δ 9.0-10.5 ppm due to the deshielding effect of the positive charge on the nitrogen. Protons on the newly attached alkyl group and the hydroxymethyl group will also show characteristic signals.[14] The product should be dissolved in a suitable deuterated solvent like DMSO-d₆ or D₂O.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the C2 carbon will be significantly shifted downfield. The carbons of the attached alkyl group will also be identifiable.[15][16]

  • Mass Spectrometry (ESI-MS): Electrospray ionization is ideal for ionic compounds. The analysis will show a peak corresponding to the mass of the N-alkyloxazolium cation, [M]⁺.

  • Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch around 3300-3400 cm⁻¹ for the alcohol, and C=N and C=C stretching frequencies for the oxazolium ring around 1600-1650 cm⁻¹.[17]

Troubleshooting and Self-Validation

A robust protocol must account for potential issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Inactive alkylating agent. 2. Low reaction temperature. 3. Insufficient reaction time.1. Use a fresh or purified alkylating agent. 2. Gently heat the reaction mixture (e.g., to 40 °C). 3. Allow the reaction to run for a longer period, monitoring by TLC.
Low Yield 1. Incomplete reaction. 2. Product is soluble in the reaction/wash solvent. 3. Competing side reactions.1. Increase reaction time or temperature. 2. Use a larger volume of a less polar solvent for precipitation; ensure it is cold. 3. Ensure anhydrous conditions; avoid bases which could promote O-alkylation.
Impure Product 1. Inadequate washing of the precipitate. 2. Co-precipitation of starting material.1. Wash the filtered solid thoroughly with a non-polar solvent. 2. Purify the product by recrystallization.

A Note on Chemoselectivity: The pyridine-like nitrogen at N-3 is significantly more nucleophilic than the hydroxyl oxygen. Therefore, under the neutral to slightly acidic conditions of this reaction (due to trace H-X formation), N-alkylation is highly favored over O-alkylation. The use of a base is generally avoided as it would deprotonate the alcohol, increasing its nucleophilicity and leading to a mixture of N- and O-alkylated products.

References

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  • This compound - CAS:127232-41-1 - Sunway Pharm Ltd. (n.d.). Sunway Pharm Ltd. Retrieved January 9, 2026.
  • da Costa, L. A. S., et al. (2018). Synthesis, Characterization, and NMR Studies of 1,2,3-triazolium Ionic Liquids: A Good Perspective Regarding Cytotoxicity. Journal of the Brazilian Chemical Society.
  • Synthesis, characterization, and NMR studies of 1,2,3-triazolium ionic liquids: a good perspective regarding cytotoxicity. (n.d.).
  • Asadov, C., et al. (2006). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.

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The Oxazol-5-ylmethanol Scaffold in Oncology: Application Notes for the Design and Evaluation of PRDX1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the oxazol-5-ylmethanol chemical scaffold, specifically focusing on the design, synthesis, and evaluation of novel anticancer agents targeting Peroxiredoxin 1 (PRDX1). We will use the promising oxazol-5-one derivative, compound 5t , as a case study to illustrate the principles and protocols. Compound 5t has demonstrated potent activity against hepatocellular carcinoma (HCC) by inhibiting PRDX1, leading to increased reactive oxygen species (ROS), DNA damage, and apoptosis.[1]

Introduction: The Versatility of the Oxazole Moiety in Anticancer Drug Design

The oxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of targeted therapies. In the realm of oncology, oxazole-containing compounds have been investigated as inhibitors of various key targets, including protein kinases, topoisomerases, and modulators of protein-protein interactions. The this compound substructure, in particular, serves as a versatile building block for the synthesis of a wide array of more complex and functionally diverse molecules.

This guide will delve into a specific application: the development of oxazol-5-one derivatives as inhibitors of PRDX1, a key antioxidant enzyme often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Case Study: Compound 5t, a Novel Oxazol-5-one Derivative Targeting PRDX1 in Hepatocellular Carcinoma

A recent study highlighted a series of novel oxazol-5-one derivatives, among which compound 5t emerged as a highly effective agent against HepG2 liver cancer cells, with an IC50 of 1.8 μM.[1] The mechanism of action was elucidated to be the direct inhibition of PRDX1, leading to a cascade of events culminating in cancer cell death.[1]

Quantitative Data Summary
CompoundTargetCell LineIC50 (μM)Key Outcomes
5t PRDX1HepG2 (Hepatocellular Carcinoma)1.8Inhibition of cell proliferation, migration, and invasion; induction of cell cycle arrest and apoptosis.[1]

Synthetic Protocol: Representative Synthesis of an Oxazol-5-one Derivative via Erlenmeyer-Plöchl Reaction

While the exact, detailed synthesis of compound 5t is proprietary to the original research, a representative protocol for a similar 4-benzylidene-2-phenyloxazol-5(4H)-one can be described based on the well-established Erlenmeyer-Plöchl reaction.[2][3][4] This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base.

Protocol 1: Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one

Materials:

  • Hippuric acid

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine hippuric acid (1.0 equivalent), benzaldehyde (1.0-1.2 equivalents), and anhydrous sodium acetate (1.0-1.5 equivalents).[2]

  • To this mixture, add acetic anhydride (3.0-5.0 equivalents).[2]

  • Place the flask in a heating mantle or oil bath and heat the mixture to 80-100 °C with continuous stirring for 1-2 hours.[2]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product and quench the excess acetic anhydride.[2]

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol, followed by cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.[2]

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Hippuric_acid Hippuric Acid Heating Heating (80-100°C) & Stirring Hippuric_acid->Heating Benzaldehyde Benzaldehyde Benzaldehyde->Heating Sodium_acetate Anhydrous Sodium Acetate Sodium_acetate->Heating Acetic_anhydride Acetic Anhydride Acetic_anhydride->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation with Ethanol Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Oxazol-5-one Product Recrystallization->Product

Caption: Synthetic workflow for an oxazol-5-one derivative.

Biological Evaluation: Protocols for Assessing Anticancer Activity and Target Engagement

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • HepG2 cells

  • 96-well plates

  • Complete cell culture medium

  • Test compound (e.g., 5t ) and positive control (e.g., 5-FU)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed HepG2 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, gently add cold TCA to each well to fix the cells.

  • Incubate the plates at 4°C for 1 hour.

  • Wash the plates with water to remove the TCA and air dry.

  • Add SRB solution to each well to stain the cellular proteins.

  • Incubate at room temperature for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with Tris base solution.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of growth inhibition and determine the IC50 value.

Protocol 3: PRDX1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of PRDX1.

Materials:

  • Recombinant human PRDX1 protein

  • HEPES buffer

  • EDTA

  • Cofactor A and Cofactor B

  • NADPH

  • Hydrogen peroxide (H2O2)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing HEPES, EDTA, Cofactor A, Cofactor B, and NADPH.

  • Add the reaction buffer to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Add the PRDX1 enzyme to the wells and incubate at 37°C for a defined period (e.g., 25 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding H2O2 to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Target Validation Protocols

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • HepG2 cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for PRDX1

Procedure:

  • Treat HepG2 cells with the test compound or vehicle control.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PRDX1 at each temperature by SDS-PAGE and Western blotting using a PRDX1-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 5: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another technique to identify and validate protein targets of small molecules. It relies on the principle that a small molecule binding to its target protein can protect it from proteolysis.

Materials:

  • HepG2 cell lysate

  • Test compound

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for PRDX1

Procedure:

  • Prepare a total protein lysate from HepG2 cells.

  • Treat aliquots of the lysate with the test compound or a vehicle control.

  • Incubate to allow for compound-protein binding.

  • Add a protease to each aliquot to initiate limited proteolysis.

  • Incubate for a specific time to allow for protein digestion.

  • Stop the digestion by adding a denaturing loading buffer and heating.

  • Separate the protein fragments by SDS-PAGE.

  • Analyze the digestion pattern of PRDX1 by Western blotting.

  • A decrease in the degradation of PRDX1 in the presence of the test compound suggests direct binding and stabilization.

G cluster_workflow Target Validation Workflow Start Hypothesized Target (PRDX1) CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Start->DARTS Validation Target Validated CETSA->Validation DARTS->Validation

Caption: Workflow for PRDX1 target validation.

Mechanism of Action: Elucidating Downstream Effects

Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)

Inhibition of PRDX1 is expected to increase intracellular ROS levels. This can be measured using fluorescent probes.

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom plates

  • Test compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate.

  • Treat the cells with the test compound for a specified duration.

  • Wash the cells with a suitable buffer.

  • Load the cells with the DCFH-DA probe and incubate in the dark.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.

  • An increase in fluorescence indicates an elevation in intracellular ROS levels.

G Compound Oxazol-5-one Compound (e.g., 5t) PRDX1 PRDX1 Inhibition Compound->PRDX1 ROS Increased Intracellular ROS PRDX1->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_death Cancer Cell Death Apoptosis->Cell_death

Caption: Proposed mechanism of action for PRDX1 inhibitors.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives, particularly the oxazol-5-ones, represent a promising avenue for the development of novel anticancer agents. The case of compound 5t demonstrates the potential of this chemical class to effectively target key cellular pathways, such as the antioxidant defense system mediated by PRDX1. The protocols detailed in this guide provide a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of such compounds. Further optimization of the oxazol-5-one scaffold could lead to the discovery of even more potent and selective PRDX1 inhibitors with improved pharmacokinetic properties, offering new therapeutic strategies for hepatocellular carcinoma and other malignancies characterized by oxidative stress.

References

  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. JOCPR.
  • Wang, M., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 135, 106505.

Sources

Green Synthesis of Oxazol-5-ylmethanol Derivatives: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Routes to Oxazole Scaffolds

Oxazol-5-ylmethanol derivatives represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have fueled extensive research into their synthesis.[3] However, classical synthetic methodologies often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, contributing to a significant environmental burden.[3][4]

The principles of green chemistry offer a transformative approach to the synthesis of these vital compounds, aiming to minimize waste, reduce energy consumption, and utilize safer materials.[3][4] This technical guide provides a comprehensive overview of modern, environmentally benign strategies for the synthesis of this compound derivatives. We will delve into the application of alternative energy sources, such as microwave and ultrasound irradiation, the use of greener solvents, and the development of efficient catalytic systems. Detailed protocols, comparative data, and mechanistic insights are provided to empower researchers to adopt these sustainable practices in their laboratories.

I. Microwave-Assisted van Leusen Oxazole Synthesis: A Rapid and Efficient Approach

The van Leusen oxazole synthesis, a cornerstone reaction for forming the oxazole ring, has been significantly improved by the application of microwave irradiation.[5][6] This method offers a rapid, efficient, and often higher-yielding alternative to conventional heating.[6][7] The reaction proceeds via a [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[2][6]

Causality Behind Experimental Choices:

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often cleaner reactions with fewer byproducts.[3][7] The choice of a polar solvent like isopropanol is crucial as it efficiently absorbs microwave energy.[8] Potassium phosphate serves as a mild and effective base to deprotonate the TosMIC, initiating the cycloaddition.[6] Using a stoichiometric amount of base is critical for driving the reaction towards the desired 5-substituted oxazole.[8]

Protocol 1: Microwave-Assisted Synthesis of 5-Aryl-Oxazoles

Reactant Preparation:

  • To a 50 mL round-bottom flask, add the substituted aryl aldehyde (1.0 equiv, 1.18 mmol).

  • Add 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv, 1.18 mmol).

  • Add isopropanol (10 mL).

  • Finally, add potassium phosphate (K₃PO₄) (2.0 equiv, 2.36 mmol).[6]

Reaction Execution:

  • Place the flask in a microwave reactor.

  • Irradiate the reaction mixture at 65 °C with a power of 350 W for 8 minutes.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Add water (10 mL) to the crude product and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.[3]

Quantitative Data Summary:
EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Phenyl oxazole896
24-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole894
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole892
42-Naphthaldehyde5-(Naphthalen-2-yl)oxazole1090

Data adapted from Mukku et al. (2020).[6][8]

Experimental Workflow Diagram:

Microwave_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Aldehyde Aldehyde Microwave Microwave Irradiation (65 °C, 350 W, 8 min) Aldehyde->Microwave TosMIC TosMIC TosMIC->Microwave Solvent Isopropanol Solvent->Microwave Base K3PO4 Base->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Pure 5-Substituted Oxazole Purification->Product

Caption: Workflow for microwave-assisted van Leusen oxazole synthesis.

II. Ultrasound-Assisted Green Synthesis of Oxazole Derivatives

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, harnessing the energy of acoustic cavitation to accelerate chemical reactions.[9][10] This technique offers several advantages, including significantly reduced reaction times, increased yields, and milder reaction conditions, often at room temperature.[9][11]

Causality Behind Experimental Choices:

The phenomenon of acoustic cavitation generates localized "hot spots" with extremely high temperatures and pressures, which dramatically enhances reaction rates.[9] The use of a deep eutectic solvent (DES) as the reaction medium is a particularly green aspect, as these solvents are often biodegradable, have low toxicity, and are prepared from readily available components.[10] The catalyst-free nature of some ultrasound-promoted reactions further enhances their green credentials.[10]

Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-4-phenyl-1,3-oxazole in a Deep Eutectic Solvent

Reactant Preparation:

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.0 mmol) and urea (1.2 mmol).

  • Add the deep eutectic solvent (e.g., choline chloride:urea, 1:2 molar ratio) (3 mL).

Reaction Execution:

  • Place the reaction flask in an ultrasonic bath operating at a frequency of 50 kHz and a power of 305 W.[9]

  • Irradiate the mixture at room temperature. The reaction is typically complete within 8-10 minutes.[10]

  • Monitor the reaction progress by TLC.

Work-up and Isolation:

  • Upon completion, add distilled water (10 mL) to the reaction mixture.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to obtain the pure 2-amino-4-phenyl-1,3-oxazole.[9]

Comparative Data: Thermal vs. Ultrasound-Assisted Synthesis
MethodTimeYield (%)
Thermal Heating3.5 hours69
Ultrasound Irradiation8 minutes90

Data highlights the significant rate enhancement and yield improvement with ultrasound.[10]

Experimental Workflow Diagram:

Ultrasound_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Ketone 2-Bromoacetophenone Ultrasound Ultrasonic Irradiation (50 kHz, 305 W, 8-10 min) Ketone->Ultrasound Urea Urea Urea->Ultrasound Solvent Deep Eutectic Solvent Solvent->Ultrasound Precipitation Precipitation with Water Ultrasound->Precipitation Filtration Filtration Precipitation->Filtration Product Pure 2-Amino-4-phenyl -1,3-oxazole Filtration->Product

Caption: Workflow for ultrasound-assisted synthesis of 2-amino-oxazoles.

III. Solvent-Free and Catalyst-Free Approaches: The Pinnacle of Green Synthesis

The ideal green synthesis minimizes or completely eliminates the use of solvents and catalysts, which are often major contributors to chemical waste.[12] Solvent-free reactions, particularly when combined with microwave or ultrasound irradiation, offer a highly efficient and environmentally friendly pathway to oxazole derivatives.[12][13]

Causality Behind Experimental Choices:

Eliminating the solvent reduces waste, simplifies purification, and lowers costs.[12] In some cases, the reactants themselves can act as the reaction medium. Metal-free conditions are advantageous as they avoid contamination of the final product with potentially toxic metal residues.[14] Iodine, as a mild and inexpensive oxidant, can facilitate oxidative cyclization reactions.[13]

Protocol 3: Solvent-Free, Iodine-Mediated Synthesis of 2,5-Disubstituted Oxazoles

Reactant Preparation:

  • In a sealed reaction vessel, combine the aromatic aldehyde (1.0 mmol), a primary amine (1.2 mmol), and iodine (I₂) (1.5 mmol).

Reaction Execution:

  • Heat the reaction mixture at 80 °C under solvent-free conditions.

  • The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress by TLC.

Work-up and Isolation:

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram:

Green_Principles cluster_approaches Green Approaches Green Synthesis of\nthis compound Green Synthesis of This compound Alternative Energy Alternative Energy Green Synthesis of\nthis compound->Alternative Energy Green Solvents Green Solvents Green Synthesis of\nthis compound->Green Solvents Catalyst-Free Catalyst-Free Green Synthesis of\nthis compound->Catalyst-Free Solvent-Free Solvent-Free Green Synthesis of\nthis compound->Solvent-Free Microwave Microwave Alternative Energy->Microwave Ultrasound Ultrasound Alternative Energy->Ultrasound Water Water Green Solvents->Water Ionic Liquids Ionic Liquids Green Solvents->Ionic Liquids Deep Eutectic Solvents Deep Eutectic Solvents Green Solvents->Deep Eutectic Solvents

Caption: Key principles of green synthesis for oxazole derivatives.

Conclusion: Embracing a Sustainable Future for Oxazole Synthesis

The green synthesis of this compound derivatives is not merely an academic exercise but a practical necessity for the future of drug discovery and development.[3][4] The methodologies presented in this guide—microwave-assisted synthesis, ultrasound-promoted reactions, and solvent- and catalyst-free approaches—provide a robust toolkit for researchers to synthesize these valuable compounds in a more sustainable and efficient manner.[3][15] By embracing these green chemistry principles, the scientific community can continue to innovate while minimizing its environmental footprint.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Vertex AI Search.
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  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. - ResearchGate. (n.d.). ResearchGate.
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  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - SciSpace. (2021, December 31). SciSpace.
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  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (n.d.). Biological and Molecular Chemistry.
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024, September 4). Royal Society of Chemistry.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar. (n.d.). Semantic Scholar.
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  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity | African Journal of Biomedical Research. (2024, December 12). African Journal of Biomedical Research.
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  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed. (2023, April 2). PubMed.
  • Oxazole - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025, August 22). ResearchGate.
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The Emerging Role of Oxazol-5-ylmethanol Derivatives in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel ligand architectures that impart unique reactivity and selectivity upon metal centers is a central theme in the advancement of organometallic catalysis. Within this pursuit, heterocyclic compounds have emerged as a particularly fruitful class of ligands, owing to their rich electronic properties, steric tuneability, and diverse coordination modes. Among these, the oxazole core, a five-membered aromatic heterocycle containing nitrogen and oxygen, has garnered significant attention. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of ligands derived from oxazol-5-ylmethanol in organometallic catalysis. While the parent compound, this compound, can act as a monodentate ligand, its true potential is unlocked through derivatization of the hydroxymethyl group to create multidentate ligand systems that offer enhanced stability and control over the catalytic process.

The this compound Scaffold: Unique Properties and Potential

The this compound scaffold presents a unique combination of electronic and structural features that make it an attractive platform for ligand design:

  • Electronic Character : The oxazole ring is an electron-deficient aromatic system, which can influence the electronic properties of the coordinated metal center. The nitrogen atom acts as a sigma-donor, while the overall ring system can participate in pi-backbonding. This electronic modulation can be crucial for tuning the catalytic activity of the metal.

  • Modular Design : The hydroxyl group of this compound serves as a convenient handle for synthetic modification. This allows for the straightforward introduction of other coordinating moieties, such as phosphines, amines, ethers, or N-heterocyclic carbenes (NHCs), leading to a diverse library of bidentate and polydentate ligands. This modularity is key to tailoring the ligand for specific catalytic applications.

  • Stereochemical Information : By starting with or introducing chiral centers, for example, through the use of chiral amino alcohols in the oxazole synthesis, it is possible to generate enantiopure ligands. The proximity of the chiral information to the metal coordination sphere can enable highly effective asymmetric induction in catalytic reactions.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be synthesized through various established methods. A common route involves the reaction of an appropriate precursor, such as an alpha-acylamino ketone, with a dehydrating agent.

A more versatile approach to functionalized oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). This method allows for the construction of the oxazole ring from an aldehyde, providing a direct route to substituted oxazoles that can be subsequently modified.

General Protocol for the Derivatization of this compound

The true utility of this compound in catalysis lies in its role as a precursor to more complex ligands. The hydroxyl group can be readily converted into a variety of other functional groups to create bidentate (N,X) ligands, where X can be P, O, N, or C.

Protocol for Conversion of the Hydroxyl Group to a Bromide:

This conversion is a key step to enable nucleophilic substitution for the introduction of other coordinating atoms.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq).

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(bromomethyl)oxazole.

This bromide can then be used in subsequent reactions to introduce phosphine, amine, or other coordinating groups.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ligands derived from the this compound scaffold are particularly promising in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The combination of the nitrogen donor from the oxazole ring and a second, often "softer," donor atom like phosphorus can create a stable and efficient catalytic system.

Illustrative Example: Suzuki-Miyaura Coupling

While specific protocols for ligands directly derived from the parent this compound are not yet widespread in the literature, we can extrapolate from closely related systems. The following protocol is adapted from established procedures for oxazole-containing ligands in Suzuki-Miyaura cross-coupling reactions and serves as a robust starting point for optimization.

Reaction:

Materials:

  • Palladium source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: An this compound-derived ligand (e.g., a phosphine derivative)

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvent: Toluene, 1,4-dioxane, or a mixture of toluene and water.

Detailed Protocol:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium precursor (0.01-1 mol%) and the this compound-derived ligand (0.01-2 mol%).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The this compound-derived ligand coordinates to the palladium center, stabilizing it and modulating its reactivity. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like toluene and dioxane are commonly used. The addition of water can sometimes accelerate the reaction.

Data Presentation: Hypothetical Comparison of Ligand Performance

To illustrate the potential impact of ligand modification, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction, comparing the parent this compound with a bidentate phosphine derivative.

LigandCatalyst Loading (mol%)Time (h)Yield (%)
This compound11245
(Oxazol-5-yl)methyldiphenylphosphine0.1495

This hypothetical data highlights how the introduction of a second coordinating group can dramatically improve catalytic efficiency, allowing for lower catalyst loadings and shorter reaction times.

Asymmetric Catalysis

The modular nature of the this compound scaffold is particularly advantageous for the development of chiral ligands for asymmetric catalysis. By starting with a chiral amino alcohol in the synthesis of the oxazole ring, a stereocenter is introduced in close proximity to the coordinating nitrogen atom. This allows for effective transfer of chirality from the ligand to the substrate during the catalytic transformation.

Chiral ligands derived from this compound can be applied to a wide range of asymmetric reactions, including:

  • Asymmetric allylic alkylations

  • Asymmetric hydrosilylations

  • Asymmetric aldol reactions

The design and synthesis of these chiral ligands often involve the creation of C₂-symmetric or P,N-ligand architectures to create a well-defined and rigid chiral environment around the metal center.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L_n Active Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Aryl Halide Ar-X ArX->Oxidative_Addition ArBOH Arylboronic Acid Ar'B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation Workflow cluster_ligand Ligand Synthesis & Characterization cluster_reaction Catalytic Reaction Setup & Screening cluster_analysis Analysis & Optimization Synthesis Synthesis of this compound Derivative Ligand Characterization Characterization (NMR, MS, etc.) Synthesis->Characterization Setup Reaction Setup under Inert Atmosphere Characterization->Setup Screening Screening of Reaction Parameters (Base, Solvent, Temperature) Setup->Screening Monitoring Reaction Monitoring (TLC, GC, LC-MS) Screening->Monitoring Workup Workup and Purification Monitoring->Workup Analysis Yield and Purity Determination Workup->Analysis Optimization Optimization of Reaction Conditions Analysis->Optimization Optimization->Setup

Caption: General workflow for ligand synthesis, screening, and reaction optimization.

Conclusion and Future Outlook

Ligands derived from the this compound scaffold represent a promising and versatile class of molecules for applications in organometallic catalysis. Their modular nature allows for the rational design of ligands with tailored steric and electronic properties, making them suitable for a wide range of catalytic transformations. While the full potential of these ligands is still being explored, the foundational principles of their design, synthesis, and application outlined in this guide provide a strong basis for further research and development. Future work in this area will likely focus on the development of novel chiral derivatives for asymmetric catalysis and the application of these catalytic systems to the synthesis of complex and medicinally relevant molecules.

References

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187–213. [Link]
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Retrieved from a relevant chemical supplier's website.
  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. [Link]
  • Gant, T. G. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Tetrahedron: Asymmetry, 22(14-15), 1417-1453. [Link]
  • Gosh, P. (n.d.). Publications. Organometallics. Retrieved from a research group website. (Note: A specific URL is not available from the search results, but this type of publication list is common on academic websites.)
  • Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles.
  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 220-229. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18758985, 1,3-Oxazol-5-ylmethanol.
  • Poyatos, M., Maisse-François, A., Bellemin-Laponnaz, S., & Gade, L. H. (2006). Coordination Chemistry of a Modular N,C-Chelating Oxazole−Carbene Ligand and Its Applications in Hydrosilylation Catalysis. Organometallics, 25(11), 2634–2641. [Link]
  • Ramana Reddy, L. V., et al. (2018). Synthesis of 2,4-disubstituted oxazoles via copper(II) triflate-catalyzed reaction of diazoketones with amides. Tetrahedron Letters, 59(1), 53-56. [Link]

Scale-up synthesis of "Oxazol-5-ylmethanol" for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Scalable, Preclinical Synthesis of Oxazol-5-ylmethanol: A Key Heterocyclic Building Block

Abstract: this compound is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1][2] As drug candidates progress towards preclinical evaluation, the demand for hundreds of grams to kilograms of key intermediates necessitates synthetic routes that are not only high-yielding but also scalable, safe, and economically viable. This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound via the reduction of a commercially available ester. We will elucidate the rationale behind the chosen synthetic strategy, present a step-by-step methodology optimized for a multi-gram scale, and detail the necessary analytical characterization for quality assurance.

Strategic Rationale: Selecting a Scale-Up-Ready Synthetic Route

The synthesis of substituted oxazoles can be approached through various classical methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[3][4][5][6] While these are powerful tools for library generation on a discovery scale, they often present challenges for scale-up, such as the use of harsh dehydrating agents (e.g., H₂SO₄, POCl₃), the need for anhydrous conditions, or the handling of toxic reagents like tosylmethyl isocyanide (TosMIC).[7][8]

A more robust strategy for producing a specific, functionalized oxazole like this compound is to begin with a pre-formed oxazole ring and perform a functional group interconversion. For this target, the most direct and scalable approach is the reduction of a stable, commercially available precursor, ethyl oxazole-5-carboxylate.

Causality Behind Route Selection:

  • Safety and Handling: This route avoids the inherent risks of de novo ring-forming reactions at scale. The chosen reducing agent, sodium borohydride (NaBH₄), is significantly safer and easier to handle in large quantities than more powerful hydrides like lithium aluminum hydride (LiAlH₄), which is pyrophoric and reacts violently with water.[9]

  • Process Simplicity: The reaction is a straightforward reduction performed in a common, non-anhydrous solvent (ethanol). The workup procedure is a simple quench and extraction, avoiding complex or hazardous operations.

  • Cost-Effectiveness: The starting material, ethyl oxazole-5-carboxylate, and the primary reagent, NaBH₄, are readily available and relatively inexpensive, making the process economically feasible for preclinical campaigns.

  • High Yield & Purity: This reduction is known to be clean and high-yielding, minimizing the formation of byproducts and simplifying the final purification.[9][10]

G cluster_1 Scale-Up Considerations De_Novo De Novo Ring Formation (e.g., Van Leusen) Safety High Safety Profile (NaBH4 vs LiAlH4) De_Novo->Safety [Challenges] FGI Functional Group Interconversion (Reduction) FGI->Safety [Advantages] Simplicity Simple Operations (Quench/Extraction) FGI->Simplicity Cost Low Reagent Cost FGI->Cost Yield High Yield & Purity FGI->Yield

Caption: Rationale for selecting the reduction strategy.

Detailed Scale-Up Protocol

This protocol details the synthesis of this compound from ethyl oxazole-5-carboxylate on a 20-gram scale.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberQuantityMolar Eq.
Ethyl oxazole-5-carboxylate≥97%Sigma-Aldrich32962-31-920.0 g1.0
Sodium Borohydride (NaBH₄)≥98%, powderMilliporeSigma16940-66-28.0 g1.5
Ethanol (EtOH)200 Proof, ACSFisher Scientific64-17-5400 mL-
Hydrochloric Acid (HCl)2M AqueousVWR7647-01-0~150 mL (for quench)-
Dichloromethane (DCM)ACS GradeVWR75-09-21.5 L (for extraction)-
Saturated Sodium BicarbonateAqueous Solution-144-55-8250 mL-
Anhydrous Magnesium SulfateGranularAcros Organics7487-88-9~20 g-
Silica Gel60 Å, 230-400 mesh-7631-86-9As needed-

Equipment:

  • 1 L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Thermometer

  • Ice-water bath

  • Addition funnel (optional, for large-scale acid quench)

  • 2 L separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Synthetic Workflow Diagram

G start Start: Ethyl oxazole-5-carboxylate in Ethanol setup 1. Reaction Setup Cool to 0-5 °C start->setup reduction 2. Reduction Portion-wise addition of NaBH4 setup->reduction stir 3. Reaction Stir at RT until completion (Monitor by TLC) reduction->stir quench 4. Quench Cool to 0 °C, slowly add 2M HCl to pH ~6 stir->quench concentrate 5. Concentration Remove EtOH via rotary evaporation quench->concentrate extract 6. Extraction Extract aqueous residue with DCM (3x) concentrate->extract wash 7. Wash & Dry Wash organic phase with NaHCO3, dry over MgSO4 extract->wash purify 8. Purification Concentrate and purify via flash chromatography wash->purify end Final Product: This compound purify->end

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 1 L three-neck flask with an overhead stirrer and thermometer. Charge the flask with ethyl oxazole-5-carboxylate (20.0 g, 141.7 mmol) and ethanol (400 mL). Begin stirring to dissolve the ester and cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reduction: Once the solution is at the target temperature, begin adding the sodium borohydride (8.0 g, 211.5 mmol) portion-wise over 30-45 minutes. Causality: Portion-wise addition is critical to control the initial exotherm and the rate of hydrogen gas evolution, ensuring the reaction remains safe and manageable at scale.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 95:5 DCM/Methanol eluent system until the starting ester spot is no longer visible.[9]

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, add 2M HCl dropwise. Vigorous gas evolution (H₂) will occur. Continue adding the acid until the gas evolution ceases and the pH of the mixture is approximately 5-6. Trustworthiness: This step is self-validating; the cessation of gas evolution provides a clear endpoint for the neutralization of excess NaBH₄.

  • Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. This will result in an aqueous slurry.

  • Extraction: Transfer the residue to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (250 mL) to remove any residual acid. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 7% methanol in dichloromethane. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a colorless oil.

Expected Results and Characterization
ParameterExpected Outcome
Yield 9.5 - 11.0 g (68-78% yield)
Appearance Colorless to pale yellow oil
Purity (HPLC) ≥98%
¹H NMR (400 MHz, CDCl₃) δ 7.89 (s, 1H), 7.06 (s, 1H), 4.74 (d, J=6.0 Hz, 2H), 2.02 (br t, J=6.0 Hz, 1H).[10]
Storage Store in a freezer under an inert atmosphere (-20°C)[11]

Safety and Handling

  • Sodium Borohydride (NaBH₄): Corrosive. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.

  • Quenching Procedure: The addition of acid to the reaction mixture is highly exothermic and releases flammable hydrogen gas. This step must be performed slowly and with adequate cooling to prevent the reaction from running away.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (2023). Fischer oxazole synthesis.
  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684.
  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465.
  • Google Patents. (2013). WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators.
  • Google Patents. (2019). WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubChem.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3629-3655.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Neha, K., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Education and Research, 55(2s), s512-s527.
  • American Elements. (n.d.). This compound.
  • Slideshare. (2015). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxazol-5-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazol-5-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via a two-step process. The first step involves the construction of the oxazole ring, often yielding an ester at the 5-position (e.g., ethyl oxazole-5-carboxylate). The second step is the reduction of this ester to the primary alcohol.

Common methods for forming the oxazole ring include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino-ketones.[1][2] While robust, it often requires strong dehydrating agents like sulfuric acid or phosphorus pentachloride, which can lead to low yields with certain substrates.[3][4]

  • From Serine Derivatives: More modern approaches utilize serine esters, which can be cyclized and then oxidized to form the oxazole ring. This route can be milder and offer better functional group tolerance.[5][6]

  • Van Leusen Reaction: This method uses tosylmethyl isocyanide (TosMIC) and an aldehyde, which can be a highly efficient route to 5-substituted oxazoles under controlled basic conditions.[7]

The subsequent reduction of the oxazole-5-carboxylate is most commonly achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[8][9]

Q2: Why is the reduction of the ester necessary as a separate step? Can't the hydroxymethyl group be installed directly?

A2: While direct installation is theoretically possible, it is synthetically challenging. The functional groups required for direct synthesis (e.g., using glycolic acid derivatives in a Hantzsch-type synthesis) can be less stable or lead to more side reactions under the often harsh conditions of oxazole ring formation.[10] The two-step route—ester formation followed by reduction—is generally more reliable, higher-yielding, and easier to purify. The ester group is a stable and effective precursor that can be cleanly converted to the desired alcohol.[11][12]

Q3: What are the critical reaction parameters to monitor during the synthesis?

A3: Several parameters are crucial for success:

  • Anhydrous Conditions: Many of the reagents, especially for the cyclodehydration and reduction steps, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: The addition of powerful reagents like LiAlH₄ is highly exothermic and requires careful temperature management (typically starting at 0 °C) to prevent side reactions and ensure safety.[13]

  • Inert Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Stoichiometry: Precise control over the molar ratios of reactants is key. An excess of the reducing agent is typically required for the ester-to-alcohol conversion to ensure the reaction goes to completion.[9]

Experimental Protocols & Key Methodologies

Protocol 1: Representative Synthesis of this compound via Ester Reduction

This protocol outlines the reduction of a generic ethyl oxazole-5-carboxylate to this compound using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • Ethyl oxazole-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ethyl oxazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process that generates hydrogen gas.

  • Filtration & Extraction: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with dilute H₂SO₄, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.[8][13]

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Product (this compound)

Q: My TLC analysis shows unreacted starting material (the ester). What went wrong? A: This indicates an incomplete reduction.

  • Insufficient Reducing Agent: The stoichiometry of LiAlH₄ is critical. Carboxylic acid derivatives require excess hydride because the first equivalent is consumed in an acid-base reaction to deprotonate any acidic protons.[9] Ensure you are using at least 1.5 equivalents of LiAlH₄.

  • Inactive Reducing Agent: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling. Use a fresh, unopened bottle or a properly stored reagent.

  • Reaction Time/Temperature: The reaction may not have been stirred long enough or at a sufficient temperature to go to completion. Allow the reaction to warm to room temperature and stir for several hours after the initial addition at 0 °C.

Q: The reaction seems to have worked, but my isolated yield is very low after work-up. Where did my product go? A: Product loss often occurs during the work-up and purification stages.

  • Emulsion Formation: Vigorous shaking during the extraction phase can lead to stable emulsions, trapping your product. Gentle inversions are recommended. If an emulsion forms, adding more brine can help break it.

  • Adsorption on Aluminum Salts: The aluminum salts formed during the quench can adsorb the polar alcohol product. Ensure you wash the filter cake thoroughly with a polar organic solvent (like ethyl acetate or THF) after filtration to recover any adsorbed product.

  • Volatility: While not extremely volatile, some product loss can occur if rotary evaporation is performed at too high a temperature or for too long.

Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_tlc TLC shows unreacted starting ester? start->check_tlc incomplete_reduction Probable Cause: Incomplete Reduction check_tlc->incomplete_reduction Yes product_loss Probable Cause: Product Loss During Work-up check_tlc->product_loss No check_lah Check LiAlH₄ activity and stoichiometry. Increase equivalents. incomplete_reduction->check_lah check_time_temp Increase reaction time or temperature. incomplete_reduction->check_time_temp check_workup Thoroughly wash filter cake (Al salts). product_loss->check_workup check_extraction Optimize extraction (break emulsions, use appropriate solvent). product_loss->check_extraction

Caption: A decision tree for diagnosing the cause of low product yield.

Problem 2: Formation of Significant Impurities

Q: I see a new spot on my TLC that is not the starting material or the product. What could it be? A: The most likely impurity is the intermediate aldehyde, formed from partial reduction of the ester.

  • Cause: This can happen if the reaction is not allowed to proceed to completion or if the reducing agent is not potent enough. Aldehydes are more reactive than esters, so they are usually reduced quickly, but their transient formation is part of the mechanism.[8][9]

  • Solution: Ensure sufficient equivalents of an active reducing agent are used and allow for adequate reaction time.

Q: My final product is contaminated with a greasy, non-polar substance. What is this? A: If you are using borane-dimethyl sulfide (BH₃-SMe₂) as an alternative reducing agent, the byproduct is the odorous dimethyl sulfide.[11] If using LiAlH₄, it could be residual solvent or grease from glassware.

  • Solution: Proper purification via column chromatography is essential. Ensure your solvents for chromatography are of high purity.

Diagram: Reaction Pathway and Potential Side Product

G cluster_0 Reduction Pathway Ester Oxazole-5-carboxylate (Starting Material) Aldehyde Oxazole-5-carbaldehyde (Intermediate/Side Product) Ester->Aldehyde [H⁻] Alcohol This compound (Target Product) Aldehyde->Alcohol [H⁻]

Caption: The two-step reduction from ester to alcohol via an aldehyde intermediate.

Data Summary Table

The choice of reducing agent can be critical. While LiAlH₄ is common, other reagents can be used, especially if other functional groups are present that are sensitive to LiAlH₄.

Reducing AgentTypical SolventTemperature (°C)Relative ReactivityKey Considerations
LiAlH₄ THF, Diethyl Ether0 to RTVery HighReduces most carbonyls. Highly reactive with water and protic solvents.[8][11]
BH₃ complexes THF0 to RTHighMore selective for carboxylic acids and esters over some other functional groups.[9][11]
NaBH₄ Ethanol, Methanol0 to RTLowGenerally does not reduce esters or carboxylic acids unless activated.[11][14]

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of Organic Chemistry, 38(13), 2378–2380.
  • Robinson-Gabriel synthesis of oxazoles. YouTube. (2022).
  • Oxazole. Wikipedia.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central (PMC).
  • Kumar, D., & Poonia, K. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 783-793.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1(2), 118-126.
  • Methods for synthesis of oxazolones: A review. ResearchGate.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471.
  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28069–28080.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Data.
  • This compound. American Elements.
  • Reduction of carboxylic acids. Chemguide.
  • 1,3-Oxazol-5-ylmethanol. PubChem.
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.
  • Reduction of Carbonyls to Alcohols. YouTube. (2016).
  • oxazol-2-yl-oxazol-5-yl-methanol. ChemSynthesis.

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Common side products in "Oxazol-5-ylmethanol" reactions and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Oxazol-5-ylmethanol" reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this compound as a reactant. Our focus is on providing practical, in-depth solutions to prevent the formation of common side products and ensure the success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a valuable building block, but its reactivity is nuanced. The molecule possesses two key reactive sites: the primary alcohol of the methanol group and the oxazole ring itself. Successful reactions hinge on understanding the interplay between these two functionalities. The oxazole ring, being electron-deficient, is generally stable but can be susceptible to certain reagents and conditions, leading to undesired side products.[1][2]

Key Reactivity Considerations:

  • The Hydroxyl Group: The primary alcohol is the intended site of reaction in many cases (e.g., oxidation, esterification, etherification).

  • The Oxazole Ring:

    • Nitrogen (N-3): The nitrogen atom is basic and can be protonated under acidic conditions or alkylated.[1][3]

    • Carbon (C-2): This is the most electron-deficient carbon and is susceptible to nucleophilic attack, which can lead to ring-opening.[1][2][3]

    • Carbon (C-5): Electrophilic aromatic substitution, if it occurs, tends to happen at the C-5 position, especially with activating groups present.[2]

    • Ring Stability: The oxazole ring can be cleaved by strong oxidizing agents, and its stability can be compromised under harsh acidic or basic conditions.[3][4]

II. Troubleshooting Guide: Common Side Products and Their Avoidance

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Oxidation of this compound to Oxazole-5-carbaldehyde

Question 1: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low yields and a complex mixture of byproducts. What is going wrong?

Answer:

This is a common issue. The choice of oxidizing agent is critical due to the sensitivity of the oxazole ring. Harsh or non-selective oxidizing agents can lead to several side products.

Common Side Products and Their Causes:

Side ProductPotential Cause
Ring-opened products (e.g., amides, acids) Use of strong, non-selective oxidizing agents like potassium permanganate or chromic acid can cleave the oxazole ring.[3]
Over-oxidation to the carboxylic acid Use of overly reactive oxidizing agents or prolonged reaction times.
Formation of 2-oxazolone derivatives Ring oxidation can occur, particularly with certain enzymatic or metal-catalyzed oxidations.[5]
Complex mixture/decomposition Harsh reaction conditions (e.g., high temperatures, strong acidity/basicity) can lead to degradation of the starting material and/or product.

Troubleshooting and Avoidance Strategies:

  • Choose Mild and Selective Oxidizing Agents:

    • Swern Oxidation: This method, utilizing oxalyl chloride or trifluoroacetic anhydride with DMSO, is generally effective and operates at low temperatures, minimizing side reactions.

    • Dess-Martin Periodinane (DMP): DMP is a highly selective reagent for the oxidation of primary alcohols to aldehydes under mild, neutral conditions and is often a reliable choice for sensitive substrates.

    • Avoid: Strong oxidants like KMnO₄, CrO₃, and nitric acid. While hydrogen peroxide is generally considered mild towards the oxazole ring, its reactivity can be substrate-dependent.[3]

  • Control Reaction Conditions:

    • Temperature: Maintain low temperatures (e.g., -78 °C for Swern oxidation) to prevent over-oxidation and decomposition.

    • pH: Maintain a neutral or slightly basic pH. Strongly acidic conditions can lead to protonation of the oxazole nitrogen and potential ring-opening.[2]

Experimental Protocol: Dess-Martin Oxidation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Successful Oxidation:

start Start: this compound choose_oxidant Select Mild Oxidant (e.g., DMP, Swern) start->choose_oxidant control_conditions Control Temperature & pH choose_oxidant->control_conditions monitor_reaction Monitor by TLC control_conditions->monitor_reaction workup Aqueous Workup monitor_reaction->workup purify Purification workup->purify product Oxazole-5-carbaldehyde purify->product

Caption: Workflow for the selective oxidation of this compound.

B. Esterification and Etherification Reactions

Question 2: I am attempting to form an ester from this compound and a carboxylic acid under acidic conditions, but the reaction is failing or giving significant byproducts. What are the likely issues?

Answer:

The primary challenge in the esterification of this compound is the acidic conditions typically employed. The oxazole nitrogen is basic and can be protonated, which can lead to side reactions or inhibit the desired transformation.

Common Side Products and Their Causes:

Side ProductPotential Cause
N-acylated oxazolium salt Under strongly acidic conditions, the oxazole nitrogen can be acylated.[1]
Ring-opened products Harsh acidic conditions can promote hydrolysis of the oxazole ring.[4]
No reaction Protonation of the oxazole nitrogen can deactivate the molecule.

Troubleshooting and Avoidance Strategies:

  • Avoid Strong Acid Catalysts:

    • Steer clear of strong mineral acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Utilize Milder Esterification Methods:

    • DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method for ester formation under neutral conditions.

    • EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is another excellent choice for mild esterification.

    • Mitsunobu Reaction: This reaction allows for the formation of esters with inversion of configuration (not relevant for a primary alcohol) under mild, neutral conditions. However, be mindful of potential side products (see next section).

Question 3: I am trying to synthesize an ether from this compound using the Williamson ether synthesis, but the yield is low. What could be the problem?

Answer:

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The strong base used for deprotonation can potentially interact with the oxazole ring.

Potential Side Reactions and Avoidance:

  • Deprotonation at C-2: Strong bases, such as n-butyllithium, can deprotonate the C-2 position of the oxazole ring, leading to ring-opening.[2]

  • Avoid: Very strong bases like organolithium reagents.

  • Recommended Bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally suitable for generating the alkoxide of this compound without causing significant ring degradation.

C. Mitsunobu Reaction

Question 4: I am using a Mitsunobu reaction to introduce a nucleophile, but I am getting a significant amount of a byproduct with a mass corresponding to the addition of the azodicarboxylate. How can I prevent this?

Answer:

This is a classic side reaction in Mitsunobu chemistry. It occurs when the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile and displaces the activated alcohol instead of your desired nucleophile.

Cause and Prevention:

  • Cause: This side reaction is more prevalent when the intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.

  • Prevention:

    • Ensure Nucleophile Acidity: If possible, choose a nucleophile with a pKa below 13.

    • Optimize Reaction Conditions:

      • Order of Addition: Add the azodicarboxylate slowly to a cooled (0 °C) solution of the alcohol, triphenylphosphine, and your nucleophile. This helps to ensure that the desired nucleophile is present in excess to compete with the azodicarboxylate.

      • Solvent: Tetrahydrofuran (THF) is a commonly used and effective solvent.

Troubleshooting Workflow for Mitsunobu Reactions:

start Start: Mitsunobu Reaction side_product Azodicarboxylate Adduct Formed start->side_product check_pka Check Nucleophile pKa side_product->check_pka optimize_conditions Optimize Reaction Conditions check_pka->optimize_conditions pKa > 13 or Sterically Hindered slow_addition Slowly Add Azodicarboxylate at 0 °C optimize_conditions->slow_addition success Desired Product slow_addition->success

Caption: Troubleshooting guide for a common Mitsunobu side reaction.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the oxazole nitrogen before running reactions on the methanol group?

A1: In many cases, protection of the oxazole nitrogen is not necessary if you choose your reaction conditions carefully. The nitrogen is only weakly basic.[2] However, if you are using strongly acidic conditions or highly reactive electrophiles, protection may be beneficial. Common protecting groups for nitrogen, such as Boc or Cbz, can be employed, but their introduction and removal add extra steps to your synthesis.[6][7] A better strategy is often to select reaction conditions that are compatible with the unprotected oxazole ring.

Q2: Can the oxazole ring participate in Diels-Alder reactions under the conditions I am using for modifying the methanol group?

A2: It is possible, but generally requires specific conditions. Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles at elevated temperatures.[2][8] If your reaction involves heating with an alkene or alkyne that could act as a dienophile, this side reaction should be considered. If you suspect this is occurring, running the reaction at a lower temperature or choosing an alternative synthetic route may be necessary.

Q3: How can I purify my desired product away from oxazole-containing side products?

A3: Standard purification techniques are generally effective:

  • Silica Gel Column Chromatography: This is the most common and often the most effective method for separating polar compounds. The polarity of your desired product versus the side products will determine the appropriate solvent system.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used.

IV. References

  • new chemistry of oxazoles. (n.d.). Retrieved January 9, 2026, from HETEROCYCLES, Vol. 35, No. 2, 1993.

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 9, 2026.

  • Oxazole Chemistry Overview. (n.d.). Scribd. Retrieved January 9, 2026.

  • Oxazole - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2018). PLOS ONE.

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. (2013). ACS Chemical Biology.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.

  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2018). Synthesis.

  • Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. (2021). Organic Letters.

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2014). DRS@nio.

  • Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. (2016). Organic Chemistry Frontiers.

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 9, 2026.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar.

  • Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping | Request PDF. (2021). ResearchGate.

  • Synthesis and Reactions of Oxazoles. (2004). Science of Synthesis.

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube.

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. (2016). PubMed.

  • Tandem HAT-mediated oxazole synthesis: alcohol scope. (2020). ResearchGate.

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (2004). Wiley.

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2012). Molecules.

Sources

Technical Support Center: Purification of "Oxazol-5-ylmethanol" Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of "Oxazol-5-ylmethanol" derivatives using column chromatography. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to help you overcome common purification challenges.

Introduction

"this compound" and its derivatives are a significant class of heterocyclic compounds, frequently appearing as core scaffolds in medicinal chemistry and drug discovery.[1] Their purification via normal-phase column chromatography, while routine, is often plagued by challenges stemming from their inherent polarity, potential for strong interactions with the stationary phase, and the stability of the oxazole ring itself.[2][3] This guide is structured to address these specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to make informed decisions during your purification workflows.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of "this compound" derivatives.

Issue 1: Poor Separation or Overlapping Peaks

Question: My TLC shows good separation, but on the column, the spots are broad and overlapping. What's going on?

Answer: This is a frequent issue that can arise from several factors during the transition from analytical thin-layer chromatography (TLC) to preparative column chromatography.[2]

  • Causality & Solution 1: Inappropriate Solvent System Polarity. While TLC is an excellent guide, the larger scale of column chromatography can amplify subtle issues. If your compound's Rf on the TLC plate is too high (e.g., > 0.4), it will elute too quickly on the column, leading to poor separation. Conversely, a very low Rf (< 0.15) can cause excessive band broadening.

    • Actionable Advice: Aim for an Rf value of your target compound between 0.2 and 0.35 in the chosen solvent system for optimal separation on a silica gel column.[4] If your initial system gives a high Rf, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low, increase the mobile phase polarity.[2]

  • Causality & Solution 2: Column Overloading. Exceeding the capacity of your stationary phase is a common cause of poor resolution.[2] Overloading leads to tailing peaks and the inability of the stationary phase to effectively partition the components of your mixture.

    • Actionable Advice: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.[2] If you need to purify a larger quantity, it is better to use a column with a larger diameter rather than simply increasing the length.

  • Causality & Solution 3: Improper Column Packing. Voids or channels in the silica bed will lead to an uneven flow of the mobile phase, causing significant band broadening and poor separation.

    • Actionable Advice: Ensure your column is packed uniformly. The "slurry packing" method is generally preferred for achieving a homogenous stationary phase bed.

    Experimental Protocol: Slurry Packing a Silica Gel Column

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase. The consistency should be like a milkshake, not too thick or too thin.

    • Pour the slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until it is just level with the sand, ensuring the silica bed never runs dry.

Issue 2: Compound Streaking or Tailing on the Column

Question: My "this compound" derivative is streaking down the column, resulting in impure fractions. Why is this happening and how can I fix it?

Answer: Streaking, or tailing, is often a sign of undesirable secondary interactions between your compound and the stationary phase.[5]

  • Causality & Solution 1: Acidic Silica Interacting with a Basic Compound. Silica gel has acidic silanol groups on its surface. The nitrogen atom in the oxazole ring is weakly basic (pKa of the conjugate acid is ~0.8) and can interact strongly with these acidic sites, leading to tailing.[6]

    • Actionable Advice: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[2] Alternatively, a few drops of ammonia in your polar solvent (e.g., methanol) can also be used.

  • Causality & Solution 2: Compound Insolubility or Precipitation. If your compound has poor solubility in the mobile phase, it can precipitate and then redissolve as it moves down the column, causing tailing.

    • Actionable Advice: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" technique.[7]

    Experimental Protocol: Dry Loading a Sample

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

Issue 3: The Compound Won't Elute from the Column

Question: I've run a large volume of my mobile phase, and my compound is still stuck at the top of the column. What should I do?

Answer: This indicates that your mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[2]

  • Causality & Solution: High Polarity of the Analyte. The hydroxyl group in "this compound" derivatives makes them quite polar. This polarity can be further increased by other substituents on the molecule.

    • Actionable Advice: You need to significantly increase the polarity of your mobile phase. A common strategy is to use a gradient elution, where you gradually increase the proportion of a more polar solvent. For example, you can start with a hexane/ethyl acetate mixture and slowly increase the ethyl acetate concentration. If that is insufficient, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[2]

    Data Presentation: Common Solvent Polarity Index

SolventPolarity Index
n-Hexane0.1
Dichloromethane3.1
Ethyl Acetate4.4
Acetonitrile5.8
Methanol5.1
Water10.2

Note: This table provides a general guide. The effective polarity in a mixture can be complex.

Issue 4: Suspected Compound Decomposition on the Column

Question: I'm getting very low recovery of my product, and my TLC of the collected fractions shows new, unexpected spots. Is my compound decomposing on the silica gel?

Answer: This is a valid concern, as the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[8] While the oxazole ring is generally stable, certain functionalities on your derivative could be labile.[3]

  • Causality & Solution 1: Acid-Sensitivity. If your "this compound" derivative contains acid-sensitive groups (e.g., acetals, certain protecting groups), the silica gel could be causing decomposition.

    • Actionable Advice: First, confirm the instability by performing a "silica stability test." Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, you can try deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[2]

  • Causality & Solution 2: Alternative Purification Methods. If your compound is simply too unstable for silica or alumina chromatography, you may need to consider orthogonal purification techniques.

    • Actionable Advice: Depending on the properties of your compound, options include:

      • Reverse-phase chromatography: This uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[9] This is particularly useful for highly polar compounds that are difficult to elute from normal-phase columns.[8]

      • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting solvent system for my column?

A1: The best practice is to use TLC to screen a variety of solvent systems.[2] Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Run TLCs with different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give your desired compound an Rf value between 0.2 and 0.35. If your compound is very polar and doesn't move from the baseline even in 100% ethyl acetate, you will need to use a more polar system, such as dichloromethane/methanol.[8]

Q2: What is "gradient elution," and when should I use it?

A2: Gradient elution is a technique where the composition of the mobile phase is changed during the separation, typically by gradually increasing its polarity.[10] This is particularly useful when you have a complex mixture with components of widely differing polarities. A gradient allows you to first elute the less polar compounds with a less polar solvent system and then increase the polarity to elute the more tightly bound, more polar compounds, all in a single run. This can save time and solvent compared to running multiple isocratic (constant solvent composition) columns.

Q3: Can I use an alternative stationary phase to silica gel?

A3: Yes. If your compound is basic and shows strong tailing on silica, or if it is acid-sensitive, alumina can be a good alternative.[2] Alumina is available in acidic, neutral, and basic forms. For most oxazole derivatives, neutral or basic alumina would be the most appropriate choice. Another common alternative is reverse-phase silica (e.g., C18-bonded silica), which separates compounds based on hydrophobicity rather than polarity.[5]

Q4: How can I monitor the progress of my column chromatography?

A4: The most common method is to collect fractions and analyze them by TLC.[11] Spot a small amount from each fraction onto a TLC plate, elute it with your chromatography solvent system, and visualize the spots (e.g., under a UV lamp or by staining). This will allow you to see which fractions contain your desired compound and whether it is pure.

Visualizations

General Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC System (Rf ≈ 0.2-0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purifying a compound using column chromatography.

Troubleshooting Decision Tree for Poor Separation

G Start Poor Separation CheckRf Is TLC Rf of product 0.2-0.35? Start->CheckRf Overload Is sample load <5% of silica mass? CheckRf->Overload Yes AdjustSolvent Adjust mobile phase polarity CheckRf->AdjustSolvent No Streaking Is there streaking or tailing? Overload->Streaking Yes ReduceLoad Reduce sample load or use a larger column Overload->ReduceLoad No AddModifier Add basic modifier (e.g., TEA) or use alumina Streaking->AddModifier Yes Success Improved Separation Streaking->Success No AdjustSolvent->Success ReduceLoad->Success AddModifier->Success

Caption: A decision tree to diagnose and solve poor separation issues.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
  • University of Rochester Department of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. Benchchem.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Semantic Scholar. [Link]
  • BenchChem. (2025). Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds. Benchchem.
  • Google Patents. (2006).
  • ChemistryViews. (2012).
  • Google Patents. (2006). US20060199851A1 - Novel compounds that are useful for improving pharmacokinetics.
  • Chrom Tech, Inc. (2024).
  • Google Patents. (2016).
  • Google Patents. (2022).
  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]
  • Phenomenex. (2025).
  • Unitech. (2025).
  • ResearchGate. (2025). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. [Link]
  • Google Patents. (2013).
  • ResearchGate. Selected enantiomer separations of azole compounds whose structures are.... [Link]
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]
  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
  • ResearchGate. (2025).
  • University of Rochester Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. [Link]
  • LCGC International. (2013).
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
  • Wikipedia. Oxazole. [Link]
  • PubMed. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. [Link]
  • Borzecka, W., et al. (2013).
  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]
  • International Journal of Pharmaceutical Sciences.
  • ResearchGate. (2021).

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Technical Support Center: Synthesis of Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxazol-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of 5-substituted oxazoles, such as this compound, is a critical process in medicinal chemistry, as the oxazole scaffold is a core component of numerous biologically active molecules.[1][2] The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is one of the most robust and widely adopted methods for preparing these compounds from aldehydes.[1][3] This guide will focus primarily on this methodology, addressing common issues and providing detailed protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Consistently Low or No Yield

Question: My Van Leusen reaction to synthesize this compound is resulting in a very low yield (<20%) or failing completely. What are the likely causes and how can I fix them?

Answer: A low yield in the Van Leusen synthesis is a common but solvable problem. The root cause typically lies in one of four areas: the stability of the starting aldehyde, the effectiveness of the base, the integrity of your reagents, or the reaction conditions.

Causality & Corrective Actions:

  • Instability of the Starting Aldehyde: The direct precursor, glycolaldehyde (HOCH₂CHO), is notoriously unstable and prone to self-condensation or polymerization under basic conditions. Using it directly is a primary reason for reaction failure.

    • Expert Recommendation: Employ a protected form of glycolaldehyde. A common and effective strategy is to use an acetal-protected aldehyde, such as 2,2-dimethoxyacetaldehyde or 2-benzyloxyacetaldehyde . This prevents side reactions and allows the core oxazole synthesis to proceed cleanly. The protecting group can be removed under acidic conditions post-synthesis.

  • Base Inefficiency: The reaction is initiated by the deprotonation of TosMIC, making the choice and handling of the base critical.[4]

    • Weak Base/Poor Solubility: Potassium carbonate (K₂CO₃) is a common base for this reaction but can be less effective if not finely powdered or if it has low solubility in the chosen solvent.

    • Moisture Contamination: Stronger bases like potassium tert-butoxide (t-BuOK) are highly hygroscopic. Absorbed moisture will consume the base and introduce water into the reaction, which can lead to side reactions.

    • Expert Recommendation: For robust and reproducible results, use potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DME.[5] Ensure the t-BuOK is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Alternatively, using an ion-exchange resin like Ambersep® 900(OH) can simplify the workup by allowing the base to be removed by filtration.[1]

  • Reagent Purity and Stoichiometry:

    • TosMIC Quality: TosMIC (p-Toluenesulfonylmethyl isocyanide) is a stable solid, but old or improperly stored batches can degrade.[1][6] It should be a colorless and odorless solid.[1]

    • Stoichiometry: An incorrect molar ratio of aldehyde:TosMIC:base can stall the reaction or promote side products.

    • Expert Recommendation: Use high-purity TosMIC. A typical starting stoichiometry is 1.0 equivalent of the aldehyde, 1.1-1.2 equivalents of TosMIC, and 2.2-2.5 equivalents of base (if using K₂CO₃) or 1.2-1.5 equivalents (t-BuOK).

  • Suboptimal Reaction Conditions:

    • Temperature: The initial deprotonation and addition steps are often performed at low temperatures (-60 °C to 0 °C) to control the reaction rate and prevent side reactions, followed by warming to reflux to drive the elimination and aromatization to the oxazole.[5]

    • Anhydrous Conditions: Water can interfere with the base and intermediates. All glassware should be oven-dried, and anhydrous solvents must be used.

Troubleshooting Workflow: Low Yield

Below is a logical decision tree to diagnose the cause of low yield in your synthesis.

G start Low Yield (<20%) check_aldehyde Are you using a protected aldehyde (e.g., 2,2-dimethoxyacetaldehyde)? start->check_aldehyde use_protected ACTION: Switch to a protected aldehyde. check_aldehyde->use_protected No check_base Is the base fresh, anhydrous, and correctly chosen (e.g., t-BuOK)? check_aldehyde->check_base Yes use_protected->check_base use_fresh_base ACTION: Use fresh, anhydrous t-BuOK under inert atmosphere. check_base->use_fresh_base No check_conditions Are reaction conditions strictly anhydrous and temperature-controlled? check_base->check_conditions Yes use_fresh_base->check_conditions optimize_conditions ACTION: Oven-dry glassware, use anhydrous solvents, and follow a low-to-high temperature profile. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting low yield in the Van Leusen synthesis.

Issue 2: Significant Impurity Formation

Question: My reaction produces the desired product, but it's contaminated with significant side products that are difficult to separate. What are these impurities and how can I prevent them?

Answer: Impurity formation is often a result of reaction conditions being too harsh or not sufficiently controlled. The primary side products in a Van Leusen oxazole synthesis are typically the intermediate oxazoline, products from aldehyde self-condensation, or nitrile byproducts.

Causality & Corrective Actions:

  • Trapped Oxazoline Intermediate: The reaction proceeds via a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[1][2][3]

    • Cause: Insufficient heating, insufficient base, or a sterically hindered substrate can prevent this final elimination step.

    • Expert Recommendation: Ensure the reaction is heated to reflux for a sufficient period (typically 1-2 hours) after the initial low-temperature addition.[5] Adding a protic solvent like methanol before reflux can facilitate the elimination.

  • Aldol Condensation Products: If you are using an aldehyde with α-protons (which protected glycolaldehydes do not have, but other substrates might) or if your starting material is unstable, the basic conditions can trigger a self-condensation reaction, creating a complex mixture of byproducts.

    • Cause: Reaction temperature is too high during the initial addition phase; base is too concentrated.

    • Expert Recommendation: Add the aldehyde solution slowly to the deprotonated TosMIC solution at low temperature (e.g., -60 °C to -20 °C) to ensure it reacts with the TosMIC anion before it can self-condense.

  • Nitrile Formation: While the Van Leusen reaction is primarily used to convert ketones to nitriles, this pathway can sometimes compete in aldehyde reactions under specific conditions.[4][5]

    • Cause: This is less common for oxazole synthesis but can occur if the reaction mechanism is diverted.

    • Expert Recommendation: Adhering to established protocols for oxazole synthesis, particularly the use of aldehydes (not ketones) and appropriate quenching, should minimize this.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Van Leusen synthesis of a 5-substituted oxazole?

A1: The Van Leusen reaction is a powerful [3+2] cycloaddition.[1][2] The unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid leaving group, and an isocyano group, drives the transformation.[3][7]

Mechanism Steps:

  • Deprotonation: A base removes a proton from the carbon between the sulfonyl and isocyanide groups of TosMIC, creating a nucleophilic anion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.[4]

  • Elimination & Aromatization: The base promotes the elimination of the tosyl group (as p-toluenesulfinic acid) and a proton, leading to the formation of the stable, aromatic oxazole ring.

G cluster_0 Van Leusen Oxazole Synthesis Mechanism TosMIC Tos-CH₂-NC TosMIC_Anion Tos-CH⁻-NC TosMIC->TosMIC_Anion Aldehyde R-CHO Adduct [Adduct Intermediate] Aldehyde->Adduct Base Base (B⁻) Base->TosMIC 1. Deprotonation TosMIC_Anion->Aldehyde 2. Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. 5-endo-dig Cyclization Oxazole 5-R-Oxazole Oxazoline->Oxazole 4. Elimination (Base-promoted) Byproduct Tos-H + HB Oxazole->Byproduct

Caption: Mechanism of the Van Leusen oxazole synthesis.

Q2: What is the optimal base and solvent system for synthesizing this compound?

A2: The optimal system balances reactivity with the suppression of side reactions. While various systems have been reported, a combination of a strong base in an aprotic solvent is generally most reliable for achieving high yields.

BaseSolvent(s)Typical Temp. (°C)AdvantagesDisadvantages
K₂CO₃ Methanol (MeOH)RefluxInexpensive, moderate strength, easy to handle.Lower yields, requires higher temperatures, can be slow.[1]
t-BuOK THF or DME-60 to RefluxHigh reactivity, excellent yields, fast reaction.[5]Highly hygroscopic, requires inert atmosphere.
Ambersep® 900 DME/MeOHRefluxSimplified workup (base removed by filtration).[1]More expensive, may require longer reaction times.
Ionic Liquid [bmim]BF₄N/AReusable solvent, often high yields.[1][8]Can be expensive, product isolation may be more complex.

Expert Recommendation: For laboratory-scale synthesis focused on maximizing yield, potassium tert-butoxide in anhydrous THF is the superior choice. For process scale-up or green chemistry applications, exploring an ion-exchange resin is a worthwhile endeavor.

Q3: Can microwave irradiation be used to accelerate this synthesis?

A3: Yes, microwave-assisted Van Leusen synthesis has been successfully reported. A 2020 study by Rashamuse et al. demonstrated that using microwave irradiation can significantly shorten reaction times while maintaining high yields for the synthesis of 5-aryl-1,3-oxazoles.[1] This approach is particularly beneficial for high-throughput synthesis or rapid library generation.

Part 3: Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of this compound using a protected starting material.

Protocol: Synthesis of (2,2-dimethoxyethoxy)methyl)oxazole and Deprotection

This two-step protocol first synthesizes the protected oxazole, followed by acidic hydrolysis to yield the final product.

Step 1: Synthesis of 5-((2,2-dimethoxyethoxy)methyl)-1,3-oxazole

G cluster_step1 Step 1: Setup & Reagent Addition cluster_step2 Step 2: Reaction & Workup a 1. Add t-BuOK to anhydrous THF under N₂ at -40°C. b 2. Add TosMIC in THF dropwise. Stir for 20 min. c 3. Add 2,2-dimethoxyacetaldehyde in THF dropwise. d 4. Stir at -40°C for 1h, then warm to RT. e 5. Add MeOH, then heat to reflux for 2h. f 6. Cool, quench with H₂O, and extract with EtOAc. g 7. Wash organics, dry, and concentrate. h 8. Purify via column chromatography.

Caption: Workflow for the synthesis of the protected oxazole intermediate.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.35 g, 12 mmol, 1.2 equiv) and anhydrous tetrahydrofuran (THF, 40 mL). Cool the suspension to -40 °C in a dry ice/acetonitrile bath.

  • In a separate flask, dissolve tosylmethyl isocyanide (TosMIC, 2.15 g, 11 mmol, 1.1 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the stirred t-BuOK suspension over 15 minutes.

  • Stir the resulting mixture for 20 minutes at -40 °C.

  • Add a solution of 2,2-dimethoxyacetaldehyde (1.04 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Add methanol (15 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 2 hours.[5]

  • Cool the reaction to room temperature and quench by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium hydrosulfide (NaHS) solution (to remove tosyl byproducts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected oxazole.

Step 2: Deprotection to form this compound
  • Dissolve the purified 5-((2,2-dimethoxyethoxy)methyl)-1,3-oxazole from the previous step in a mixture of THF and 1M hydrochloric acid (HCl).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound. Further purification by chromatography or recrystallization may be necessary.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal
  • Van Leusen reaction. Wikipedia
  • Van Leusen Reaction. NROChemistry
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC), NIH
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Synthesis of oxazole derivatives
  • TosMIC. Enamine
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal
  • Van Leusen Reaction. Organic Chemistry Portal
  • troubleshooting side reactions in 5(4H)-oxazolone synthesis. Benchchem
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline
  • oxazol-2-yl-oxazol-5-yl-methanol. ChemSynthesis
  • Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol. Benchchem
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences
  • Synthesis and Reactions of Oxazoles.
  • (2-Amino-5-methyl-oxazol-4-yl)-methanol. Vulcanchem
  • Overcoming solubility problems with 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central (PMC), NIH
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online
  • This compound. AMERICAN ELEMENTS
  • 1,3-Oxazol-5-ylmethanol. PubChem, NIH
  • CAS 127232-41-1 | this compound. Alchem Pharmtech

Sources

Troubleshooting low yields in the Van Leusen synthesis of "Oxazol-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Van Leusen synthesis of (Oxazol-5-yl)methanol. This resource is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of this versatile reaction, particularly when employing functionalized aldehydes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to enhance your experimental success and address common challenges leading to low yields.

I. Understanding the Challenge: Synthesis of (Oxazol-5-yl)methanol

The Van Leusen oxazole synthesis is a powerful tool for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] However, when the aldehyde substrate contains additional reactive functional groups, such as the primary alcohol in the precursor to (oxazol-5-yl)methanol (e.g., a protected form of 2-hydroxyacetaldehyde), the reaction can be prone to lower yields due to side reactions. This guide provides a structured approach to overcoming these specific hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis?

A1: The reaction proceeds in three key steps:

  • Deprotonation: A base abstracts the acidic proton from TosMIC to form a nucleophilic carbanion.[3]

  • Cycloaddition: The TosMIC anion attacks the aldehyde carbonyl, followed by an intramolecular cyclization to form a 5-alkoxy-4-tosyl-oxazoline intermediate.[1]

  • Elimination: The base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the aromatic oxazole ring.[4]

Q2: My reaction is not yielding any (Oxazol-5-yl)methanol. What are the most likely initial problems?

A2: A complete failure of the reaction often points to issues with the starting materials or the initial reaction setup. Key areas to investigate include the quality of your TosMIC, the choice and handling of the base, and the purity and stability of your aldehyde starting material. It is also crucial to ensure strictly anhydrous conditions, as TosMIC and the strong bases used are moisture-sensitive.

Q3: Is a free hydroxyl group on the aldehyde compatible with the Van Leusen reaction conditions?

A3: While the Van Leusen reaction has been shown to be tolerant of a range of functional groups, a free hydroxyl group can be problematic.[5] The basic conditions of the reaction (e.g., using potassium carbonate in methanol or stronger bases like potassium tert-butoxide) can lead to deprotonation of the alcohol. This can potentially lead to side reactions or complicate the desired reaction pathway. For this reason, employing a protecting group for the hydroxyl function is a highly recommended strategy to improve yields and reproducibility.

Q4: What are some common side products I might observe in my reaction mixture?

A4: Besides unreacted starting materials, you might encounter several byproducts. If your aldehyde contains ketone impurities, you could form nitriles.[6] Incomplete elimination can lead to the isolation of a stable oxazoline intermediate.[6] Hydrolysis of TosMIC can also occur if the reaction is not performed under strictly anhydrous conditions.

Q5: Are there any modern modifications to the Van Leusen synthesis that could improve my yield for this specific target?

A5: Yes, several advancements have been made. Microwave-assisted Van Leusen synthesis has been demonstrated to dramatically shorten reaction times and often improve yields.[1] The use of alternative solvents, such as ionic liquids, has also been explored to facilitate the reaction and product isolation.[1] For particularly sensitive substrates, a milder base like potassium phosphate has been used successfully.[7]

III. Troubleshooting Guide: From Low Yields to Success

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of (Oxazol-5-yl)methanol.

Symptom 1: Low to No Product Formation
Probable Cause Recommended Solution & Rationale
Inactive TosMIC Ensure your TosMIC is of high purity and has been stored under anhydrous conditions. Consider purchasing a fresh batch if in doubt.
Ineffective Base For the standard K₂CO₃ in methanol, ensure the K₂CO₃ is finely powdered and dry. If using stronger bases like t-BuOK, ensure it is fresh and handled under an inert atmosphere. The choice of base is critical; for aldehydes sensitive to strong bases, K₂CO₃ is a good starting point.[6]
Aldehyde Instability or Impurity Purify the aldehyde starting material (e.g., protected 2-hydroxyacetaldehyde) by distillation or chromatography before use. Aldehydes can be prone to oxidation or polymerization.
Presence of Water Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents. Moisture will quench the base and hydrolyze TosMIC.
Symptom 2: Formation of Significant Byproducts
Probable Cause Recommended Solution & Rationale
Side reactions involving the free hydroxyl group Protect the hydroxyl group. This is the most robust strategy for preventing side reactions. A tert-butyldimethylsilyl (TBDMS) ether is a good choice as it is stable to the basic conditions of the Van Leusen reaction and can be easily removed later under acidic conditions.[8]
Formation of nitrile byproduct This indicates the presence of ketone impurities in your aldehyde starting material. Purify the aldehyde meticulously.[6]
Isolation of a stable oxazoline intermediate This suggests that the final elimination step is sluggish. You can try increasing the reaction temperature, extending the reaction time, or using a stronger base to drive the elimination to completion.[6]
Symptom 3: Difficult Product Purification
Probable Cause Recommended Solution & Rationale
Contamination with p-toluenesulfinic acid The byproduct of the elimination step, p-toluenesulfinic acid, can be acidic and may co-elute with your product. A wash of the crude organic extract with a dilute aqueous solution of sodium hydrosulfide (NaHS) can help remove this impurity.[3][6]
Emulsion during aqueous workup Emulsions can make phase separation challenging. Adding a saturated brine solution during the workup can help to break the emulsion by increasing the ionic strength of the aqueous phase.[6]

IV. Experimental Protocols & Data

Protocol 1: Protecting the Hydroxyl Group of the Aldehyde

This protocol describes the protection of a generic hydroxy-aldehyde with TBDMS-Cl.

  • Dissolve the hydroxy-aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silyl-protected aldehyde by flash column chromatography.

Protocol 2: Van Leusen Synthesis of 5-(TBDMS-oxymethyl)oxazole

This is a general procedure adaptable for the synthesis of the protected target molecule.

  • To a solution of the TBDMS-protected hydroxy-aldehyde (1.0 eq) in anhydrous methanol (or THF for stronger bases), add TosMIC (1.1 eq).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq) (or an alternative base as per the table below).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the protected oxazole.

Protocol 3: Deprotection of the Silyl Ether
  • Dissolve the purified 5-(TBDMS-oxymethyl)oxazole in THF.

  • Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1M in THF) at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude (oxazol-5-yl)methanol by flash column chromatography.

Data Presentation: Choice of Base and Solvent
Base Solvent Typical Conditions Notes
K₂CO₃MethanolRefluxA mild and common choice, suitable for many aldehydes.
t-BuOKTHF, DME-60 °C to refluxA stronger, non-nucleophilic base for less reactive aldehydes. Requires strictly anhydrous conditions.[3]
DBUTHF, AcetonitrileRoom temp to refluxA strong, non-nucleophilic organic base.
K₃PO₄IsopropanolMicrowave, 65 °CA milder alternative base, effective in microwave-assisted synthesis.[7]

V. Visualizing the Process

Diagram 1: Van Leusen Oxazole Synthesis Mechanism

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination TosMIC Tos-CH2-NC TosMIC_anion Tos-CH(-)-NC TosMIC->TosMIC_anion Base Base Base->TosMIC Aldehyde R-CHO TosMIC_anion->Aldehyde Nucleophilic Attack Intermediate1 Tos-CH(NC)-CH(R)-O(-) Aldehyde->Intermediate1 Oxazoline 5-Alkoxy-4-tosyl-oxazoline Intermediate1->Oxazoline Intramolecular Cyclization Oxazole 5-R-Oxazole Oxazoline->Oxazole Elimination Byproduct Tos-H + Base-H(+) Oxazoline->Byproduct Base2 Base Base2->Oxazoline

Caption: The three key mechanistic steps of the Van Leusen oxazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of (Oxazol-5-yl)methanol check_reagents Check Reagent Quality TosMIC Aldehyde Base Solvents start->check_reagents check_conditions Review Reaction Conditions Anhydrous? Temperature? Time? start->check_conditions protecting_group Consider Hydroxyl Protection TBDMS-Cl, Imidazole Other protecting groups check_reagents->protecting_group If reagents are good check_conditions->protecting_group If conditions are standard side_products Analyze Byproducts Nitrile? Oxazoline? Other? protecting_group->side_products If yield is still low purification Optimize Purification Acidic wash? Brine wash? side_products->purification If byproducts are present solution Improved Yield side_products->solution After addressing byproduct formation purification->solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.

  • NROChemistry. Van Leusen Reaction. Retrieved from [Link]

  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 65(5), 1516-1524.

  • I-TEK. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Retrieved from [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. Van Leusen reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

  • Varsal. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of oxazole derivatives from solid phase TosMIC. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

  • PubMed. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. Retrieved from [Link]

  • BenchChem. (2025). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. BenchChem.

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

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Technical Support Center: Purifying Oxazol-5-ylmethanol via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Oxazol-5-ylmethanol. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical building block through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Part 1: Foundational Knowledge - FAQs for this compound

This section addresses the fundamental questions regarding the physicochemical properties of this compound and the principles of recrystallization as they apply to this molecule.

Q1: What is this compound and why is its purity important?

This compound (CAS: 127232-41-1) is a heterocyclic organic compound featuring an oxazole ring and a hydroxymethyl group.[1][2] Its structure, containing polar N-O and O-H functionalities, makes it a valuable intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). High purity is paramount because residual impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in final drug products.

Q2: What are the key physicochemical properties of this compound that influence recrystallization?

Understanding the molecule's properties is the first step to designing a robust purification protocol.

  • Molecular Formula: C₄H₅NO₂[1][2]

  • Molecular Weight: 99.09 g/mol [1][2]

  • Boiling Point: 212.8 °C at 760 mmHg[1]

  • Structure & Polarity: The presence of the oxazole ring and the hydroxyl (-CH₂OH) group makes this compound a polar molecule capable of forming hydrogen bonds. This strongly suggests it will be soluble in polar solvents.[3]

  • Melting Point: While a definitive experimental melting point is not widely published, its relatively low molecular weight and polar nature suggest a moderate melting point. The relationship between a compound's melting point and the solvent's boiling point is critical for avoiding a common issue known as "oiling out".[4][5]

Q3: What is polymorphism and why should I be concerned about it with this compound?

Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability.[8][9] For an API or a key intermediate, an uncontrolled polymorphic transformation can drastically affect downstream processing and the final product's performance.[] The conditions of recrystallization—specifically the choice of solvent, cooling rate, and temperature—are primary factors that dictate which polymorphic form is produced.[7][8] Therefore, a consistent and well-controlled recrystallization protocol is essential to ensure the same stable polymorph is generated every time.[6]

Part 2: Solvent Selection and Protocol

The choice of solvent is the most critical factor in a successful recrystallization.[11] The ideal solvent will dissolve this compound poorly at room temperature but completely at an elevated temperature.[12][13]

Q4: How do I select the best solvent system for this compound?

Based on the "like dissolves like" principle, the polar nature of this compound points towards polar solvents.[11] A systematic screening is the most reliable method.

Protocol 1: Solvent Screening for this compound
  • Preparation: Place approximately 50 mg of crude this compound into several separate test tubes.

  • Room Temperature Test: To each tube, add 1 mL of a different test solvent from the table below. Agitate vigorously. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[11]

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection:

    • Ideal Single Solvent: The best single solvent is one that showed poor solubility at room temperature but high solubility when hot, and which produced a good yield of crystals upon cooling.

    • Mixed Solvent System: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[12] This typically involves dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (one in which it is insoluble, like water or hexane) until the solution becomes cloudy (the saturation point). Re-heat gently to clarify and then allow to cool slowly.[11]

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Potential Use
Water100Very HighGood "anti-solvent" for polar compounds. May work in a pair with an alcohol.
Ethanol78HighOften a good choice for polar molecules.[14] Can be used alone or with water.
Methanol65HighSimilar to ethanol but more volatile. Good dissolving power for polar compounds.[15]
Isopropanol (IPA)82HighAnother excellent candidate, slightly less polar than ethanol.
Acetone56Medium-HighA powerful solvent, but its low boiling point may limit the solubility differential.[15]
Ethyl Acetate77MediumLess polar; may be suitable if impurities are highly polar.
Toluene111LowUnlikely to be a good primary solvent but could be an anti-solvent if the compound is dissolved in a highly polar medium.
Hexane69Very LowExcellent choice as an "anti-solvent" for precipitating polar compounds from more polar solutions.[16]
Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude This compound test_rt Test solubility in 1 mL solvent at room temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt unsuitable Unsuitable as single solvent. Consider as 'good' solvent for mixed pair. dissolves_rt->unsuitable Yes heat_sol Heat toward boiling point. Does it dissolve? dissolves_rt->heat_sol No dissolves_hot Dissolves? heat_sol->dissolves_hot insoluble Insoluble. Consider as 'poor' solvent (anti-solvent) for mixed pair. dissolves_hot->insoluble No cool_sol Cool slowly. Do crystals form? dissolves_hot->cool_sol Yes crystals_form Crystals? cool_sol->crystals_form ideal Ideal Single Solvent for Recrystallization crystals_form->ideal Yes not_ideal Poor yield or no crystals. Consider for mixed pair. crystals_form->not_ideal No Oiling_Out start Oiling Out Observed cause Identify Potential Cause start->cause cause1 Melting Point < Solution Temp cause->cause1 cause2 Cooling Too Rapid cause->cause2 cause3 High Impurity Load cause->cause3 solution1 Re-heat, add more solvent, and cool VERY slowly. cause1->solution1 solution2 Consider a lower boiling point solvent. cause1->solution2 cause2->solution1 solution3 Pre-purify with another technique (e.g., column chromatography). cause3->solution3

Caption: Logic diagram for diagnosing and solving oiling out issues.

Q6: I'm getting a very poor recovery yield. What can I do to improve it?

While a 100% yield is impossible due to the compound's finite solubility in the cold solvent, yields can often be improved. [17]

  • Common Cause 1: Too Much Solvent. This is the most frequent error. [18]Using a large excess of solvent will keep more of your product dissolved even when the solution is cold.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling. [18]* Common Cause 2: Premature Crystallization. If crystals form during a hot filtration step (used to remove insoluble impurities), product is lost.

    • Solution: Use a slight excess of hot solvent (~10%) before the hot filtration and pre-heat your funnel and filter flask to prevent cooling. [19]* Common Cause 3: Insufficient Cooling.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Common Cause 4: Improper Washing. Rinsing the collected crystals with room-temperature solvent will dissolve a significant portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. [17] Q7: No crystals are forming, even after cooling in an ice bath. What should I do?

This is typically due to either using too much solvent or the formation of a stable supersaturated solution.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth to begin. [17] * Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystallization. [17]* Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt the cooling process again. [5]* Solution 3: Add an Anti-Solvent. If your compound is in a "good" solvent, you can try adding a "poor" solvent (anti-solvent) dropwise until the solution turns cloudy, then add a drop or two of the good solvent to re-clarify before slow cooling.

Diagram 3: General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution (Add min. hot solvent) B 2. Hot Filtration (Optional: remove insoluble impurities) A->B C 3. Cooling (Slowly to RT, then ice bath) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Washing (Min. ice-cold solvent) D->E F 6. Drying (Yield Pure Crystals) E->F

Caption: The six key stages of a standard recrystallization procedure.

References

  • PharmaCores. (2025).
  • Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmaceutical Research.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
  • All About Drugs. (n.d.). Polymorphism.
  • American Elements. (n.d.). This compound.
  • MDPI. (n.d.). Crystals Special Issue: Polymorphism in Pharmaceutical Compounds.
  • Reddit. (2013).
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Organic Chemistry Lab, University of Colorado Boulder. (n.d.).
  • Vulcanchem. (n.d.). (2-Amino-5-methyl-oxazol-4-yl)-methanol.
  • PubChem, National Institutes of Health. (n.d.). 1,3-Oxazol-5-ylmethanol.
  • Mettler Toledo. (n.d.).
  • Quora. (2017).
  • BOC Sciences. (n.d.).
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.).
  • Wired Chemist. (n.d.).
  • Lansing Community College, Science Learning Center. (n.d.).
  • YouTube. (2022).
  • University of Massachusetts Boston, Chemistry Department. (n.d.).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023).
  • University of York, Department of Chemistry. (n.d.).

Sources

Technical Support Center: Stabilizing Oxazol-5-ylmethanol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of "Oxazol-5-ylmethanol" during common laboratory workup procedures. As a sensitive heterocyclic alcohol, its stability is paramount for reliable and reproducible experimental outcomes. This document offers a structured approach to troubleshooting, grounded in the principles of organic chemistry, to ensure the integrity of your compound.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry. However, the oxazole ring, particularly when substituted with a hydroxymethyl group at the C5 position, is susceptible to degradation under various conditions encountered during routine workup. The primary modes of decomposition involve hydrolytic ring-opening, which can be catalyzed by both acidic and basic conditions. The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions, activating the ring towards nucleophilic attack by water. Conversely, under basic conditions, the hydroxyl group can be deprotonated, potentially initiating undesirable side reactions or ring cleavage. Furthermore, the compound can exhibit sensitivity to silica gel during chromatographic purification, leading to decomposition.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unexpected peaks after an aqueous workup of my reaction mixture containing this compound. What could be the cause?

A1: The appearance of unexpected peaks post-aqueous workup is a strong indicator of decomposition. The oxazole ring in this compound is prone to hydrolytic cleavage under both acidic and basic aqueous conditions.[1] Even neutral water can facilitate slow degradation. The likely byproducts are ring-opened species which will present as new and often complex signals in your NMR spectrum.

Q2: I am experiencing significant loss of my this compound product during silica gel column chromatography. Why is this happening?

A2: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds like this compound.[2] The interaction with the silica surface can promote ring-opening or other decomposition pathways. This is a common issue for oxazoles with functional groups that can interact with the acidic silanol groups on the silica surface.[1]

Q3: Can I use a strong base like sodium hydroxide to extract my acidic impurities during the workup of a reaction producing this compound?

A3: It is highly discouraged to use strong bases like sodium hydroxide. Oxazoles can be unstable under strongly basic conditions, leading to ring-opening.[1] The use of a milder base, such as a saturated aqueous solution of sodium bicarbonate, is a much safer alternative for neutralizing acidic impurities.

Q4: Is it necessary to protect the hydroxyl group of this compound before workup?

A4: While not always mandatory, protecting the hydroxyl group can significantly enhance the stability of the molecule during both the reaction and the subsequent workup.[2] A suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can prevent unwanted side reactions and decomposition. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to identifying and resolving decomposition issues during the workup of this compound.

Problem 1: Decomposition During Aqueous Extraction
  • Symptoms: Low yield of the desired product, presence of unknown impurities in analytical data (TLC, LC-MS, NMR).

  • Root Cause Analysis: The pH of the aqueous phase is a critical factor. Both strong acids and strong bases can catalyze the hydrolysis of the oxazole ring.[1]

  • Solutions:

    • pH Control: Maintain a pH as close to neutral as possible during extractions. Use dilute, buffered solutions if pH adjustment is necessary.

    • Mild Reagents: For neutralizing acids, use a saturated solution of sodium bicarbonate. For washing away basic impurities, a dilute solution of ammonium chloride can be used.

    • Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous phase. Perform extractions swiftly and efficiently.

    • Temperature Control: Perform extractions at a lower temperature (e.g., in an ice bath) to slow down potential decomposition reactions.

Problem 2: Degradation on Silica Gel Chromatography
  • Symptoms: Streaking on the TLC plate, low recovery of the product from the column, appearance of new spots on TLC after chromatography.

  • Root Cause Analysis: The acidic nature of standard silica gel promotes the degradation of this compound.[2]

  • Solutions:

    • Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the eluent before packing the column.[2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2]

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (C18 silica) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) can be a milder alternative.

    • Flash Chromatography: Minimize the residence time of the compound on the column by using flash chromatography techniques.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for this compound
  • Initial Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Brine (saturated aqueous sodium chloride solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (< 40 °C).

Protocol 2: Purification by Deactivated Silica Gel Chromatography
  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent system. Add triethylamine (0.5% v/v of the total solvent volume) to the slurry and mix thoroughly.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Key Concepts

Decomposition Pathways

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Decomposition Oxazol_H This compound Protonated_Oxazol Protonated Oxazole Oxazol_H->Protonated_Oxazol H+ Ring_Opened_Acid Ring-Opened Intermediate Protonated_Oxazol->Ring_Opened_Acid H2O Degradation_Products_Acid Degradation Products Ring_Opened_Acid->Degradation_Products_Acid Oxazol_B This compound Alkoxide Alkoxide Intermediate Oxazol_B->Alkoxide OH- Ring_Opened_Base Ring-Opened Intermediate Alkoxide->Ring_Opened_Base Rearrangement/Attack Degradation_Products_Base Degradation Products Ring_Opened_Base->Degradation_Products_Base cluster_pH_solutions pH Adjustment Solutions cluster_chroma_solutions Chromatography Solutions Start Decomposition Observed During Workup Check_pH Check pH of Aqueous Layers Start->Check_pH Check_Chromatography Review Chromatography Method Start->Check_Chromatography Use_Bicarbonate Use Sat. NaHCO3 Solution Check_pH->Use_Bicarbonate Acidic? Use_NH4Cl Use Dilute NH4Cl Solution Check_pH->Use_NH4Cl Basic? Deactivate_Silica Deactivate Silica with Et3N Check_Chromatography->Deactivate_Silica Using Silica? Minimize_Contact Minimize Aqueous Contact Time Use_Bicarbonate->Minimize_Contact Use_NH4Cl->Minimize_Contact Low_Temp Work at Lower Temperature Minimize_Contact->Low_Temp Final_Product Stable Product Low_Temp->Final_Product Use_Alumina Use Neutral Alumina Deactivate_Silica->Use_Alumina Reversed_Phase Consider Reversed-Phase Use_Alumina->Reversed_Phase Reversed_Phase->Final_Product

Caption: A decision-making workflow for troubleshooting the decomposition of this compound.

Summary of Recommendations

IssueRecommendationRationale
Aqueous Workup Maintain near-neutral pH; use mild reagents (e.g., NaHCO₃, NH₄Cl).To prevent acid or base-catalyzed hydrolytic ring-opening of the oxazole. [1]
Minimize contact time with aqueous layers.To reduce the opportunity for hydrolysis to occur.
Work at reduced temperatures.To decrease the rate of decomposition reactions.
Chromatography Deactivate silica gel with triethylamine.To neutralize the acidic sites on silica that can cause degradation. [2]
Use alternative stationary phases like neutral alumina.Alumina is less acidic than silica and can be more suitable for sensitive compounds. [2]
Consider reversed-phase chromatography.A non-acidic separation technique that can be effective for polar molecules.
General Handling Consider protecting the hydroxyl group.To increase overall stability during synthesis and purification. [2]

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • Oxazole. Wikipedia. [Link]
  • Oxazole – Knowledge and References. Taylor & Francis. [Link]
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. PubMed. [Link]

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Byproduct formation in the synthesis of "Oxazol-5-ylmethanol" and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Oxazol-5-ylmethanol

Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning to synthesize this compound. Which synthetic route offers a direct approach, and what is the underlying mechanism I should be aware of?

A1: The van Leusen Oxazole Synthesis is a highly effective and direct method for preparing 5-substituted oxazoles like this compound. [1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile building block that reacts with an aldehyde to form the oxazole ring. For this compound, the required aldehyde is glycolaldehyde or a protected equivalent.

The reaction proceeds through a well-defined mechanism:

  • Deprotonation: A base (commonly K₂CO₃) removes the acidic proton from the methylene group of TosMIC, generating a reactive nucleophile.[1][2]

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde (glycolaldehyde).

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the isocyanide carbon, forming a 5-membered dihydrooxazole (oxazoline) intermediate.[1][2]

  • Elimination: The final step is the base-mediated elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization to the final oxazole product.[1][2]

Understanding this mechanism is crucial as the most common byproducts arise from incomplete execution of these steps.

van_Leusen_Mechanism Figure 1: van Leusen Reaction Mechanism TosMIC Tos-CH₂-NC (TosMIC) Anion Tos-CH⁻-NC TosMIC->Anion Deprotonation Aldehyde HO-CH₂-CHO (Glycolaldehyde) Adduct Intermediate Adduct Base Base (e.g., K₂CO₃) Anion->Aldehyde Nucleophilic Attack Oxazoline Tosyl-Dihydrooxazole Intermediate Adduct->Oxazoline Cyclization Product This compound Oxazoline->Product Elimination Byproduct p-Toluenesulfinic Acid Oxazoline->Byproduct Elimination

Caption: Figure 1: van Leusen Reaction Mechanism.

Q2: My reaction to synthesize this compound resulted in a low yield and a complex product mixture on my TLC plate. What are the likely byproducts?

A2: Low yields and multiple TLC spots are common issues, often stemming from two primary sources: the stability of the starting material and incomplete reaction progression.

  • Aldehyde-Related Impurities: Glycolaldehyde is notoriously unstable and prone to self-condensation or polymerization under basic conditions. This can create a complex mixture of non-oxazole byproducts that are difficult to separate.

  • Incomplete Elimination: The most significant reaction-specific byproduct is often the 4-tosyl-4,5-dihydro-1,3-oxazole intermediate.[1] This occurs when the final elimination step is slow or incomplete. This intermediate is more polar than the final product and can be a major contaminant if the reaction is not allowed to proceed to completion or if the base is not strong enough.

  • Tosyl Byproduct: The eliminated p-toluenesulfinic acid can sometimes be observed or react further, but it is typically removed during aqueous workup.[3]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield / Complex Mixture CheckAldehyde Is Glycolaldehyde Fresh/Pure? Start->CheckAldehyde Evaluate Starting Materials CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions Evaluate Process CheckTLC Is the Tosyl-Intermediate Present? Start->CheckTLC Analyze Crude TLC Sol_Aldehyde Solution: Use Protected Aldehyde (e.g., 2,2-dimethoxyethanal) CheckAldehyde->Sol_Aldehyde If No Sol_Conditions Solution: Optimize Base, Temperature, and Reaction Time (See Table 1) CheckConditions->Sol_Conditions If No Sol_TLC Solution: Increase Reaction Time/Temp or Use Stronger Non-Nucleophilic Base CheckTLC->Sol_TLC If Yes

Caption: Figure 2: Troubleshooting Workflow.

Q3: How can I optimize my experimental conditions to mitigate these byproducts and improve the yield of this compound?

A3: Optimization is key. Focusing on the choice of starting material, base, and reaction parameters can dramatically improve outcomes.

1. Use a Protected Aldehyde: To avoid the self-condensation of glycolaldehyde, we strongly recommend using a protected form, such as 2,2-dimethoxyethanal . The acetal is stable under basic conditions and is hydrolyzed to the required aldehyde in situ under the slightly acidic conditions that can arise during workup or purification.

2. Optimize Reaction Conditions: The choice of base and temperature is critical for ensuring the final elimination step goes to completion without degrading the product. While potassium carbonate (K₂CO₃) in methanol is standard, other conditions can be more effective.

Table 1: Comparison of Reaction Conditions for van Leusen Synthesis

ParameterStandard Condition (K₂CO₃)Alternative 1 (DBU)Alternative 2 (Et₃N)Rationale & Causality
Base K₂CO₃ (Potassium Carbonate)DBU (1,8-Diazabicycloundec-7-ene)Et₃N (Triethylamine)DBU is a stronger, non-nucleophilic base that can promote the difficult elimination step more efficiently than K₂CO₃ without introducing competing nucleophilic side reactions. Et₃N is milder and can be useful if degradation is observed at higher temperatures.[1][2]
Solvent Methanol or EthanolAcetonitrile (MeCN) or THFDichloromethane (DCM)Protic solvents like methanol can participate in the reaction; switching to an aprotic solvent like THF or MeCN can sometimes lead to a cleaner reaction profile.
Temperature Room Temp to 40°CRoom TemperatureReflux (40°C)The reaction should be started at room temperature. Gentle heating may be required to drive the elimination, but excessive heat can cause degradation. Monitor progress closely with TLC.[4]
Monitoring Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)The disappearance of the TosMIC starting material and the subsequent conversion of the dihydrooxazole intermediate to the final, more UV-active product should be monitored.[4]
Q4: What is the recommended protocol for the synthesis and purification of this compound?

A4: The following protocol incorporates the best practices discussed above to maximize yield and purity.

Experimental Protocol: Synthesis of this compound

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tosylmethyl isocyanide (TosMIC) (1.0 eq).

  • Solvent & Base: Add anhydrous methanol (or THF) and potassium carbonate (K₂CO₃) (1.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Aldehyde Addition: In a separate flask, prepare a solution of 2,2-dimethoxyethanal (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring TosMIC suspension over 20-30 minutes.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction stalls (i.e., the intermediate is present but not converting), gently warm the mixture to 40°C for 2-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Add water to the residue and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity to pure ethyl acetate, is typically effective for separating the product from less polar impurities and any remaining tosyl-intermediate.[4]

    • Pro-Tip: Since the oxazole nitrogen is weakly basic, an acid-base extraction can sometimes be used for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acidic solution (e.g., 1M HCl). The aqueous layer is then neutralized with a base (e.g., NaHCO₃) and re-extracted with an organic solvent to recover the purified product.[4][5]

References

  • Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. Benchchem.
  • Application Notes: Synthesis of Oxazoles
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Oxazole - Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • 1,3-Oxazol-5-ylmethanol.
  • This compound. American Elements.

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Navigating the Synthesis of Oxazol-5-ylmethanol: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Oxazol-5-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this valuable heterocyclic compound. Here, we address common challenges encountered during production, offering practical, field-tested solutions and in-depth explanations to ensure the integrity and success of your experiments.

This compound is a key building block in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1] The van Leusen oxazole synthesis is a prominent method for preparing 5-substituted oxazoles, reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[2][3][4] However, scaling up this process, particularly with a reactive aldehyde like formaldehyde, presents a unique set of challenges. This guide will provide you with the necessary insights to navigate these complexities.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is dedicated to resolving specific issues that can arise during the scale-up of this compound synthesis. Each question is followed by a detailed answer that not only provides a solution but also explains the underlying chemical principles.

Question 1: My reaction yield is consistently low when using formaldehyde. What are the likely causes and how can I improve it?

Low yields in the van Leusen reaction with formaldehyde are a common hurdle during scale-up. Several factors can contribute to this issue:

  • Formaldehyde Reactivity and Side Reactions: Formaldehyde is highly reactive and can undergo self-polymerization to form paraformaldehyde or participate in side reactions.[5] In the presence of a base, it can also undergo the Cannizzaro reaction, disproportionating into methanol and formic acid. These side reactions consume the starting material and complicate the reaction mixture.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions. This can be influenced by the choice of base, solvent, temperature, and reaction time.

  • Product Degradation: The desired product, this compound, may be unstable under the reaction or work-up conditions. 5-Hydroxyoxazole derivatives can be susceptible to hydrolytic ring-opening, especially under acidic or strongly basic conditions.[6]

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Formaldehyde Source Use paraformaldehyde as a stable, slow-releasing source of formaldehyde.Paraformaldehyde depolymerizes in situ, providing a controlled concentration of formaldehyde and minimizing self-polymerization and side reactions.
Base Selection Use a non-nucleophilic, moderately strong base such as potassium carbonate (K₂CO₃) or an ion-exchange resin.Strong bases like potassium tert-butoxide (t-BuOK) can promote the Cannizzaro reaction and other side reactions of formaldehyde.[7] K₂CO₃ is effective in promoting the van Leusen reaction while minimizing side reactions.[8]
Solvent System A mixture of an aprotic solvent like DME and a protic solvent like methanol is often effective.The aprotic solvent helps to solubilize TosMIC, while the protic solvent is necessary for the reaction mechanism.[1]
Temperature Control Maintain a consistent and controlled temperature, typically refluxing methanol.Temperature fluctuations can affect the rate of formaldehyde depolymerization and the stability of intermediates. For highly exothermic reactions, controlled addition of reagents is crucial to manage the reaction temperature.[9][10]
Reaction Monitoring Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.This prevents unnecessary heating, which could lead to product degradation.

Experimental Protocol: Optimized van Leusen Synthesis of this compound

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in a 1:1 mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0 equivalent).

  • Heat the mixture to a gentle reflux.

  • Add paraformaldehyde (1.2 equivalents) portion-wise over 30 minutes.

  • Maintain the reflux and monitor the reaction by TLC until the TosMIC is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter off the solids and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 2: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

The formation of byproducts is a major challenge in scaling up the synthesis of this compound. The most common impurities arise from the reactivity of TosMIC and formaldehyde.

  • 4-Alkoxy-2-oxazoline: An excess of alcohol in the reaction mixture can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[7]

  • Unreacted TosMIC and its degradation products: Incomplete reaction will leave unreacted TosMIC, which can be difficult to remove. TosMIC is also moisture-sensitive and can degrade.[8][11]

  • Formaldehyde polymers and Cannizzaro products: As mentioned previously, these can be significant impurities if the reaction is not properly controlled.

Strategies for Minimizing Byproducts:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde is often used to ensure complete consumption of the more expensive TosMIC.

  • Controlled Addition: Add the formaldehyde source slowly and in portions to maintain a low instantaneous concentration, which disfavors polymerization.

  • Work-up Procedure: A carefully designed work-up procedure is essential to remove byproducts.

Question 3: The purification of this compound is difficult on a large scale due to its polarity and water solubility. What are the best practices for purification?

This compound is a polar molecule with a hydroxyl group, making it soluble in water and other polar solvents.[12][13] This property can make extraction and purification challenging at scale.

Recommended Purification Strategies:

  • Aqueous Work-up and Extraction:

    • After the reaction, quench the mixture with water.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. Due to the product's polarity, a large volume of solvent and multiple extractions may be necessary.

    • Brine washes can help to break emulsions and remove some water from the organic layer.

  • Crystallization:

    • If the crude product is a solid, crystallization is often the most effective method for purification on a large scale.

    • Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of a polar solvent (e.g., isopropanol, ethyl acetate) and a non-polar solvent (e.g., hexanes, heptane) is often a good starting point.

  • Column Chromatography:

    • For highly polar compounds, normal-phase silica gel chromatography can be challenging due to strong adsorption.

    • Consider using a more polar mobile phase or a modified stationary phase like alumina or a bonded silica (e.g., diol, amino).

    • Reverse-phase chromatography can also be an option, but the high water solubility of the product might lead to poor retention.[14]

    • Aqueous normal-phase chromatography (a form of HILIC) can be a powerful technique for purifying very polar compounds.[15]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and handling of this compound.

What are the main safety concerns when scaling up the production of this compound?

The primary safety concerns are associated with the reagents used:

  • Tosylmethyl isocyanide (TosMIC): TosMIC is a toxic compound that can be harmful if swallowed, inhaled, or absorbed through the skin. It can be metabolized to cyanide in the body.[11] It is also moisture-sensitive and can decompose.[8] While it is a stable solid at room temperature, isocyanides can be thermally unstable at elevated temperatures.[16]

  • Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and a potent irritant. Paraformaldehyde is a solid form of formaldehyde and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Exothermic Reactions: The van Leusen reaction can be exothermic. On a large scale, the heat generated may not dissipate as efficiently as in a small-scale reaction, potentially leading to a thermal runaway.[9][10]

Safety Recommendations:

  • Always handle TosMIC and formaldehyde/paraformaldehyde in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • When scaling up, perform a thorough process safety assessment to understand the thermal hazards of the reaction.[9]

  • Use a reactor with adequate cooling capacity and temperature monitoring.

  • Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation.[17]

Are there alternative, greener synthetic routes to this compound?

While the van Leusen reaction is a common method, research into greener synthetic approaches is ongoing. Some strategies include:

  • Use of Greener Solvents: Investigating the use of ionic liquids or water as solvents for the van Leusen reaction has shown promise in some cases.[2]

  • Catalytic Methods: Developing catalytic versions of oxazole synthesis that avoid stoichiometric amounts of reagents would be a significant green improvement.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the van Leusen reaction, potentially reducing reaction times and energy consumption.[18]

How can I confirm the identity and purity of my final this compound product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like the hydroxyl (-OH) and the oxazole ring.

Visualizing the Process: Workflows and Mechanisms

To further aid in understanding the scale-up process, the following diagrams illustrate key workflows and reaction mechanisms.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions & Optimization start Low Yield of This compound cause1 Formaldehyde Side Reactions (Polymerization, Cannizzaro) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Degradation start->cause3 sol1 Use Paraformaldehyde (Slow Release) cause1->sol1 sol2 Optimize Base (e.g., K₂CO₃) cause2->sol2 sol3 Control Temperature & Reaction Time cause2->sol3 sol4 Careful Work-up (pH control) cause3->sol4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Van_Leusen_Mechanism reagents {TosMIC (R-CH₂-NC) + Formaldehyde (H₂C=O) |  Base} step1 Deprotonation of TosMIC (R-⁻CH-NC) reagents->step1 step2 Nucleophilic attack on Formaldehyde step1->step2 intermediate1 Oxazoline Intermediate step2->intermediate1 step3 Elimination of Tosyl Group (-TosH) intermediate1->step3 product This compound step3->product

Caption: Simplified mechanism of the van Leusen synthesis of this compound.

By understanding the key challenges and implementing the troubleshooting strategies outlined in this guide, researchers and production chemists can significantly improve the efficiency, robustness, and safety of this compound synthesis on a larger scale.

References

  • Organic Syntheses Procedure. α-TOSYLBENZYL ISOCYANIDE.
  • Sanz-d’Angelo, V., et al. (2020). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 16, 2696-2741.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • H.E.L Group. (2023). Critical Considerations in Process Safety.
  • Varsal Chemical. TosMIC Whitepaper.
  • Organic Chemistry Portal. Van Leusen Reaction.
  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Houghten, R. A., et al. (2012). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ACS Chemical Biology, 7(5), 834-839.
  • Reddy, P. V. G., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules, 25(21), 5011.
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
  • KAUST Health & Safety. (2021). Scale up reactions Guideline.
  • KAUST Health & Safety. (2021). Scale up reactions Guideline.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2021).
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  • Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636.
  • Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • NROChemistry. Van Leusen Reaction.
  • van Leusen, A. M. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 143-173). Wiley-VCH.
  • PubMed. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-288.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis.
  • van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.
  • Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636.
  • Dvoráková, H., et al. (2018). Synthesis of Glycoluril Dimers with the Ability to Form Polymeric Self-Associates in Water. Molecules, 23(10), 2635.
  • Wikipedia. Van Leusen reaction.
  • Wikipedia. TosMIC.
  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2649(1), 020002.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • PubChem. 1,3-Oxazol-5-ylmethanol.
  • American Elements. This compound.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Li, X., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3035-3046.
  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
  • The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles. (2019).
  • The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles. (2019).

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Removal of tosylhydrazine byproduct in "Oxazol-5-ylmethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common purification challenges in heterocyclic synthesis. This guide provides in-depth troubleshooting advice for researchers encountering difficulties in the purification of Oxazol-5-ylmethanol, specifically focusing on the removal of p-toluenesulfonylhydrazide (tosylhydrazine) and related polar byproducts.

Introduction: The Synthetic Challenge

The synthesis of 5-substituted oxazoles, such as this compound, is a cornerstone in medicinal chemistry due to the prevalence of the oxazole motif in bioactive molecules.[1][2] A widely employed and powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[3][4] This reaction proceeds through the formation of an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring.[1]

While elegant, this pathway can introduce challenging impurities. The presence of unreacted starting materials, degradation products of TosMIC, or side-reaction products can lead to contamination. One particularly troublesome byproduct, due to its high polarity and distinct chemical nature, is tosylhydrazine or its derivatives. This guide provides a logical framework and actionable protocols to diagnose and resolve this common purification issue.

Frequently Asked Questions (FAQs)

Q1: Why might a tosyl-containing byproduct, like tosylhydrazine, be present in my this compound synthesis?

While p-toluenesulfinic acid is the direct leaving group in the Van Leusen synthesis, the presence of tosylhydrazine as an impurity can arise from several sources:

  • Alternative Synthetic Routes: If your synthesis involves a reaction where a tosylhydrazone is a key intermediate (e.g., the Shapiro or Bamford-Stevens reactions), unreacted tosylhydrazine starting material may persist.[5]

  • Impure Starting Materials: The tosylhydrazine could be an impurity in one of your starting reagents.

  • Side Reactions: In some cases, complex reaction pathways or degradation can lead to tosyl-containing impurities that are misidentified as or behave similarly to tosylhydrazine. Tosylhydrazine itself is a reagent used to form tosylhydrazones from ketones and aldehydes.[6]

Regardless of its origin, the strategies outlined below are effective for removing highly polar, weakly acidic tosyl-containing impurities.

Q2: What are the key physical property differences I can exploit for separation?

Understanding the fundamental differences in the physical and chemical properties of your target compound and the impurity is critical for designing an effective purification strategy.

PropertyThis compoundp-Toluenesulfonylhydrazide (Tosylhydrazine)Rationale for Separation
Structure The structures dictate polarity and reactivity.
Molecular Weight 99.09 g/mol [7][8]186.23 g/mol [9]Significant difference, but not primary separation factor.
Polarity Polar (contains alcohol and heterocycle)Very Polar (contains sulfonamide and hydrazine moieties)Tosylhydrazine is significantly more polar, making it ideal for separation by normal-phase chromatography.
Acidity/Basicity Essentially neutral. The oxazole nitrogen is very weakly basic; the alcohol proton is very weakly acidic.Weakly acidic. The proton on the nitrogen attached to the sulfonyl group (sulfonamide N-H) is acidic enough to be removed by a moderately strong base.This acidity difference is the key to separation via acid-base extraction.[10][11]
Solubility Soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH). Highly soluble in water.[12]Soluble in many organic solvents; insoluble in water or alkanes as the neutral species.[6] Its salt form is highly water-soluble.The differential solubility of the neutral vs. salt form of tosylhydrazine is exploited in acid-base extraction.

Troubleshooting Guide: Step-by-Step Protocols

This section addresses specific experimental issues with detailed, field-proven protocols.

Problem 1: My initial workup is insufficient. Crude NMR shows significant contamination with a highly polar, tosyl-containing impurity.

Root Cause: A simple aqueous wash is often ineffective at removing acidic impurities like tosylhydrazine. The impurity remains in the organic layer in its neutral, less water-soluble form.

Solution: Selective Liquid-Liquid Extraction using a Weak Base.

This method leverages the acidic nature of the tosylhydrazine's sulfonamide proton. By washing the organic solution with a weak aqueous base, the tosylhydrazine is deprotonated to form a water-soluble salt, which is then extracted into the aqueous phase, leaving the neutral this compound in the organic phase.[13][14]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but that is immiscible with water (e.g., ethyl acetate (EtOAc) or dichloromethane (DCM)). Use approximately 10-20 mL of solvent per gram of crude material. Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality Note: Sodium bicarbonate is a weak base, strong enough to deprotonate the tosylhydrazine (pKa ~10) but not so strong as to cause unwanted side reactions with the desired product.[14]

  • Mixing: Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup (from CO₂ evolution if residual acid is present). Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. The location of the aqueous layer (top or bottom) depends on the density of the organic solvent used (e.g., DCM is denser than water, EtOAc is less dense).

  • Repeat: Repeat the extraction (steps 2-5) with fresh NaHCO₃ solution two more times to ensure complete removal of the impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality Note: The brine wash helps to remove residual water from the organic layer, breaking up any emulsions and starting the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

A Crude Product in Organic Solvent (e.g., EtOAc) B Add Saturated NaHCO3 (aq) Solution A->B C Shake & Vent Separatory Funnel B->C D Allow Layers to Separate C->D E Aqueous Layer: Sodium Tosylhydrazide Salt (Discard) D->E Separate F Organic Layer: This compound D->F Separate G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Purified Product H->I

Caption: Workflow for removing acidic impurities.

Problem 2: My product is a solid, but attempts to filter it result in an oily or impure solid. How can I purify it effectively?

Root Cause: The impurity may be co-precipitating or "oiling out" with your product. A method that relies on differential solubility at varying temperatures is required.

Solution: Recrystallization.

Recrystallization is a powerful technique for purifying solid compounds.[15] The key is to identify a solvent system in which the desired compound (this compound) is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity (tosylhydrazine) remains soluble at low temperatures.[16]

  • Solvent Selection: Test small amounts of your crude solid in various solvents (e.g., isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) to find a suitable one. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to a gentle boil (using a hot plate) while stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.[17]

  • Hot Filtration (if needed): If there are insoluble impurities present at high temperature, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum on the funnel, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.

A Crude Solid Product B Dissolve in Minimum Amount of Hot Solvent A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Mother Liquor: Contains Soluble Impurities (e.g., Tosylhydrazine) E->F Separates G Crystals: Pure this compound E->G Separates H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure, Crystalline Product I->J

Caption: Purification workflow for solid products.

Problem 3: Both extraction and recrystallization have failed to provide the desired purity. What is the ultimate purification method?

Root Cause: The product and impurity may have very similar properties that make physical separation difficult, or trace amounts may persist.

Solution: Flash Column Chromatography.

Chromatography offers the highest resolving power by separating compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[15] Since tosylhydrazine is significantly more polar than this compound, it will adhere more strongly to the polar silica gel and elute much later.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., 50-70% ethyl acetate in hexanes) should show good separation between your product spot (Rf ≈ 0.3-0.4) and the baseline impurity spot (Rf ≈ 0).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation. Carefully add the sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the highly purified this compound.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]
  • Mechanism of van Leusen oxazole synthesis.
  • Van Leusen Reaction. NROChemistry. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Tosylhydrazone. Wikipedia. [Link]
  • 1,3-Oxazol-5-ylmethanol.
  • Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. [Link]
  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Modern Industries. [Link]
  • p-Toluenesulfonyl hydrazide. Wikipedia. [Link]
  • Recrystallization. University of Massachusetts, Department of Chemistry. [Link]
  • Recrystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • P-tosylhydrazine: Significance and symbolism. Biorender. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • oxazol-2-yl-oxazol-5-yl-methanol. ChemSynthesis. [Link]
  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University, Physics Department. [Link]
  • Purification of strong polar and basic compounds. Reddit. [Link]
  • p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. [Link]
  • The Purification of Organic Compound: Techniques and Applic
  • Acid-Base Extraction. University of California, Irvine, Department of Chemistry. [Link]
  • Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • This compound. American Elements. [Link]
  • p-Toluenesulfonylhydrazide.
  • Acid–base extraction. Wikipedia. [Link]
  • Acid and Base Extraction. University of Waterloo, Engineering Ideas Clinic. [Link]
  • Alkenes from Tosylhydrazones.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2024. [Link]
  • Solvent‐Free Synthesis of 1,2,4‐Triazols from N‐Tosylhydrazonyl Chlorides and Nitriles. ChemistrySelect, 2019. [Link]
  • Product Class 12: Oxazoles. Science of Synthesis, 2002. [Link]

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Technical Support Center: Optimizing Solvent Systems for Oxazol-5-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving oxazol-5-ylmethanol. As a key building block in medicinal chemistry and drug development, optimizing transformations of this scaffold is paramount. This guide provides field-proven insights and troubleshooting protocols, focusing specifically on the critical role of the solvent system in achieving high yields, minimizing side products, and ensuring reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

Solvent choice extends far beyond simply dissolving reactants; it is an active parameter that governs the reaction's outcome. The solvent influences reaction kinetics, equilibrium position, and even the stability of the oxazole ring itself.[1] Key factors include:

  • Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently solvated is the first step to a successful reaction.

  • Reactant & Intermediate Stability: The solvent shell can stabilize or destabilize transition states and reactive intermediates. For instance, polar solvents can stabilize charged intermediates, potentially opening pathways to undesired products or, conversely, facilitating the desired reaction.

  • Ring Stability: The oxazole ring is susceptible to cleavage under strongly acidic or basic conditions.[2][3] The solvent can exacerbate this by stabilizing ring-opened intermediates or by mediating proton transfer that leads to degradation.

  • Reagent Reactivity: The reactivity of nucleophiles and bases is highly solvent-dependent. Aprotic polar solvents can enhance nucleophilicity, while protic solvents can diminish it through hydrogen bonding.[4]

Q2: What general solvent properties should I consider for my reaction?

Choosing the right solvent requires a multi-faceted analysis. The following table summarizes key properties of common laboratory solvents to guide your selection.

SolventDielectric Constant (ε)TypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM) 9.1Polar Aprotic39.6Good for mild reactions; relatively non-coordinating.
Tetrahydrofuran (THF) 7.5Polar Aprotic66Can coordinate to metal centers; good for organometallic reactions.
Acetonitrile (MeCN) 37.5Polar Aprotic82Highly polar; useful for SN2 reactions.
Dimethylformamide (DMF) 36.7Polar Aprotic153High boiling point; excellent at dissolving polar, poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Very high boiling point; strongly enhances nucleophilicity of anions.
Methanol (MeOH) 32.7Polar Protic65Can act as a nucleophile or proton source; common in Van Leusen synthesis.[5]
Ethanol (EtOH) 24.5Polar Protic78Similar to methanol but less polar.
Isopropyl Acetate (IPAC) 6.3Moderately Polar89A "greener" alternative to DCM in many cases, especially for oxidations.[6]

Caption: Properties of common solvents relevant to this compound chemistry.

Q3: Are there any "green" solvent alternatives for oxazole chemistry?

Yes, the field is increasingly moving towards more sustainable options. For certain oxazole syntheses, particularly the Van Leusen reaction, water has been used successfully in the presence of β-cyclodextrin to facilitate the reaction.[7] Ionic liquids have also been employed as reusable solvents for one-pot oxazole syntheses, often with high yields.[7][8] For transformations like oxidations, replacing chlorinated solvents like DCM with esters such as isopropyl acetate (IPAC) is a common and effective green chemistry strategy.[6]

Troubleshooting & Optimization Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: Low Yield or Complete Failure in Reactions Involving Nucleophilic Substitution at the Hydroxymethyl Group

You are attempting to convert the -OH group of this compound to another functional group (e.g., -OR, -N3, -CN) via an Sₙ2 reaction, but you observe low conversion of your starting material.

Potential Cause 1: Poor Leaving Group

The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid (H₂O) has a pKa of ~15.7, making hydroxide (OH⁻) a strong base.[9] Nucleophilic substitution reactions require a leaving group that is a weak base.[9][10]

Solution: In-Situ Conversion to a Good Leaving Group

The -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I).

  • Protocol for Tosylation:

    • Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool to 0 °C.

    • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq.) or pyridine.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

    • Proceed with aqueous workup to isolate the tosylated intermediate, which can then be reacted with your desired nucleophile.

Potential Cause 2: Incorrect Solvent Choice Deactivating the Nucleophile

You have successfully created a good leaving group (e.g., oxazol-5-yl)methyl tosylate) but the subsequent substitution with your nucleophile (e.g., NaN₃, NaCN) is still inefficient. This is often due to the solvent.

Solution: Switch to a Polar Aprotic Solvent

Protic solvents (e.g., methanol, ethanol, water) can form a strong hydrogen-bonding shell around anionic nucleophiles, stabilizing them and drastically reducing their reactivity.[4] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.

  • Recommendation: For Sₙ2 reactions with anionic nucleophiles, use anhydrous DMF or DMSO. Ensure all reagents are dry, as trace water can reduce reaction efficiency.

cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P Nu⁻ Solv_P1 H-O-Me Nuc_P->Solv_P1 H-Bond Solv_P2 H-O-Me Nuc_P->Solv_P2 H-Bond Solv_P3 H-O-Me Nuc_P->Solv_P3 H-Bond label_P Result: Solvated & Low Reactivity Nuc_AP Nu⁻ label_AP Result: 'Naked' & High Reactivity

Caption: Effect of solvent on nucleophile reactivity.

Problem 2: Over-oxidation or Decomposition during Oxidation to Oxazole-5-carbaldehyde

You are attempting to oxidize the primary alcohol to the corresponding aldehyde, but you are getting low yields, a complex mixture of products, or complete decomposition of the starting material.

Potential Cause 1: Reagent is too Harsh

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the oxazole ring, which is sensitive to harsh oxidative conditions.[2][3]

Solution: Use Mild, Selective Oxidation Conditions

Modern, mild oxidation protocols are essential for sensitive substrates like this compound.

  • TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant is highly effective. Sodium hypochlorite (NaOCl) is a common, inexpensive choice.[6] This system operates under mild conditions and is highly selective for primary alcohols.

  • Dess-Martin Periodinane (DMP): DMP is another effective reagent for this transformation, known for its mildness and high yields. However, it can have scalability issues due to its exothermic decomposition profile.[6]

Potential Cause 2: Inappropriate Solvent Choice

The solvent can play a direct role in the success of the oxidation.

  • Chlorinated Solvents: Dichloromethane (DCM) is a common solvent for DMP oxidations.

  • "Green" Alternatives: For TEMPO/NaOCl systems, a biphasic system of DCM and water is often used. However, greener solvents like isopropyl acetate (IPAC) can be excellent substitutes for DCM, avoiding regulated substances and sometimes preventing side reactions like epimerization if chiral centers are present elsewhere in the molecule.[6]

  • Avoiding Alcohol Solvents: Never use an alcohol (e.g., methanol, ethanol) as the solvent for an oxidation reaction, as the solvent itself will be oxidized, consuming the reagent and leading to complex side products.

start This compound step1 Select Solvent & Reagent (e.g., IPAC, TEMPO/NaOCl) start->step1 step2 Cool Reaction to 0 °C step1->step2 step3 Slowly Add Co-oxidant (NaOCl) step2->step3 step4 Monitor by TLC/LCMS step3->step4 step4->step3 Incomplete step5 Aqueous Workup step4->step5 Reaction Complete end Oxazole-5-carbaldehyde step5->end

Sources

Technical Support Center: Temperature Control in Oxazol-5-ylmethanol Synthesis for Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert-level support for the synthesis of Oxazol-5-ylmethanol, a valuable heterocyclic building block. Achieving high yield and purity for this molecule is frequently challenged by selectivity issues, which are often directly governed by reaction temperature. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and product distribution, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: The Synthetic Challenge & Plausible Reaction Pathway

The synthesis of this compound often commences from readily available L-Serine. This precursor is ideal as it incorporates the required C5-hydroxymethyl moiety from the outset. A common and effective strategy involves a modified Dakin-West reaction, which proceeds through the acylation of the amino acid, cyclization to an azlactone (oxazolone) intermediate, and subsequent transformation to the keto-amide, which can then be cyclized to the oxazole.[1][2] However, the unprotected hydroxyl group of serine introduces specific challenges where temperature control is paramount.

The core transformation involves the cyclodehydration of an N-acyl serine derivative. At elevated temperatures, this process can be complicated by competing side reactions, primarily elimination to form dehydroalanine byproducts and over-acylation of the C5-hydroxyl group.

Below is a diagram illustrating the desired reaction pathway alongside critical, temperature-dependent side reactions that can compromise selectivity.

reaction_pathway start_node L-Serine Derivative side_product_1 Dehydroalanine Byproduct (Elimination) start_node->side_product_1 High Temp (>80°C) Favors E1cB intermediate Oxazoline Intermediate start_node->intermediate Cyclization (Moderate Temp) product_node This compound (Desired Product) side_product_2 Over-Acylated Product product_node->side_product_2 intermediate->product_node Dehydration/Aromatization (Controlled Heat)

Caption: Desired synthesis pathway versus temperature-induced side reactions.

Section 2: Troubleshooting Guide for Selectivity Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is low, and I've isolated a significant amount of a dehydroalanine derivative. What is the primary cause and how can I optimize the reaction?

Answer: The formation of a dehydroalanine byproduct is a classic indicator of an elimination reaction competing with the desired cyclization. This is highly dependent on temperature and base strength. The mechanism often involves the formation of an enolate intermediate, which, under forcing conditions (high heat), can eliminate the hydroxyl group.

Expert Insight & Troubleshooting Protocol: The key is to find a "thermal window" where the rate of cyclization is significant, but the rate of elimination is negligible.

  • Baseline Reaction: First, ensure your baseline reaction is sound. A common starting point for the cyclodehydration of an N-acyl serine derivative uses a dehydrating agent like Burgess reagent or phosphorus oxychloride in a coordinating solvent.

  • Systematic Temperature Screening: Set up parallel reactions at various temperatures to identify the optimal point. It is critical to keep all other variables (concentration, reagent equivalents, reaction time) constant.

    Temperature (°C)Desired Product Yield (%)Dehydroalanine Byproduct (%)Observations
    0 - 5< 10%< 2%Reaction is too slow; minimal conversion.
    25 (Room Temp)45%~5%Moderate conversion, good selectivity.
    4075%~8%Good conversion, selectivity beginning to drop.
    6080%15%High conversion, but significant byproduct formation.
    8065%30%Product yield drops as elimination dominates.
  • Analysis and Action: Based on the data above, 40°C represents the optimal balance between reaction rate and selectivity. Running the reaction at room temperature for a longer period may also improve selectivity at the cost of throughput.

Question 2: The primary product I'm isolating is the corresponding oxazoline, not the fully aromatic oxazole. How can I drive the reaction to completion?

Answer: This is a common issue indicating that the initial cyclization has occurred, but the subsequent dehydration (aromatization) step is incomplete. This final step typically has a higher activation energy and often requires more stringent conditions or a dedicated oxidation step.

Expert Insight & Troubleshooting Workflow: You can either force the dehydration thermally or introduce a chemical oxidant.

troubleshooting_workflow start Oxazoline Isolated option1 Option 1: Thermal Aromatization start->option1 option2 Option 2: Chemical Oxidation start->option2 step1a Re-subject isolated oxazoline to reaction conditions at a higher temperature (e.g., 60-80°C). option1->step1a step2a Add an oxidant to the reaction. Common choices: Cu(II) salts, MnO₂, or DDQ. option2->step2a step1b Monitor by TLC/LC-MS for conversion. step1a->step1b result1 Oxazole Formed? step1b->result1 success Success: Optimize oxidant/temp result1->success Yes fail Failure: Re-evaluate cyclodehydration reagent result1->fail No step2b Run at moderate temperature (e.g., 25-40°C). step2a->step2b result2 Oxazole Formed? step2b->result2 result2->success Yes result2->fail No

Sources

Technical Support Center: Navigating Moisture-Sensitive Reactions of Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing the unique challenges associated with moisture-sensitive steps in reactions involving oxazol-5-ylmethanol. Our focus is on providing a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Core Principles of Handling this compound in Anhydrous Conditions

This compound is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a nucleophilic hydroxyl group and a potentially labile oxazole ring, necessitates careful control of reaction conditions, particularly the exclusion of water. Moisture can lead to unwanted side reactions, reduced yields, and complex purification profiles.

Why is Moisture a Critical Concern?
  • Reaction with Organometallic Reagents: Strongly basic and nucleophilic reagents, such as Grignard reagents and organolithiums, will be quenched by the acidic proton of the hydroxyl group and any trace water, halting the desired reaction.

  • Hydrolysis of the Oxazole Ring: The oxazole ring itself is susceptible to cleavage under strongly acidic or basic conditions, a process that can be exacerbated by the presence of water.[1]

  • Side Reactions of Intermediates: Moisture can react with activated intermediates, such as acid chlorides or tosylates, leading to the formation of carboxylic acids or hydrolysis of the activating group.[2]

Section 2: Troubleshooting Guides & FAQs in a Q&A Format

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting to synthesize an ether from this compound using sodium hydride and an alkyl halide, but I am consistently getting low yields or recovering my starting material. What could be the problem?

Answer: This is a common issue that typically points to incomplete deprotonation of the alcohol or quenching of the alkoxide by a proton source. Here’s a systematic troubleshooting approach:

  • Inadequate Deprotonation:

    • Cause: Insufficiently active sodium hydride (NaH) or incomplete reaction. NaH can form a passivating layer of sodium hydroxide upon exposure to air.

    • Solution: Use fresh, high-quality NaH from a newly opened container. Ensure the NaH is adequately dispersed in the solvent. You may need to wash the NaH with dry hexanes to remove the mineral oil it is often dispersed in. Allow sufficient time for the deprotonation to complete; you should observe the cessation of hydrogen gas evolution.

  • Presence of Moisture:

    • Cause: Trace amounts of water in your solvent, glassware, or reagents are quenching the sodium hydride or the resulting alkoxide.

    • Solution: Rigorously dry all glassware in an oven at >120°C for several hours or by flame-drying under an inert atmosphere.[3] Use a freshly distilled anhydrous solvent. Consider using a solvent still or a commercial solvent purification system to ensure minimal water content.[4][5]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the specific alkyl halide, or the solvent may not be optimal.

    • Solution: While the deprotonation is often performed at 0°C to room temperature, the subsequent reaction with the alkyl halide may require gentle heating. Polar aprotic solvents like DMF or THF are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions.[6][7][8]

Issue 2: Formation of Impurities During Acylation with Acid Chlorides

Question: When I try to acylate the hydroxyl group of this compound with an acyl chloride in the presence of a base like triethylamine, I get a messy reaction with multiple spots on my TLC. What is happening?

Answer: Acylation reactions with highly reactive acyl chlorides are notoriously sensitive to moisture. The presence of multiple products suggests side reactions are occurring.

  • Hydrolysis of the Acyl Chloride:

    • Cause: The primary culprit is often water contamination, which hydrolyzes the acyl chloride to the corresponding carboxylic acid. This carboxylic acid can then participate in other reactions or complicate purification.

    • Solution: Ensure all reagents, solvents, and your starting this compound are scrupulously dry. The use of freshly distilled solvents and oven- or flame-dried glassware is critical.[2] Perform the reaction under a strict inert atmosphere of nitrogen or argon.[9][10]

  • Reaction with the Oxazole Ring:

    • Cause: While the hydroxyl group is the most nucleophilic site, the nitrogen atom of the oxazole ring is weakly basic and could potentially interact with the highly electrophilic acyl chloride, leading to undesired intermediates.

    • Solution: Perform the reaction at low temperatures (e.g., 0°C or -78°C) to improve selectivity for the more nucleophilic alcohol. Slow, dropwise addition of the acyl chloride to the solution of this compound and base can also help to control the reaction.

  • Base-Related Issues:

    • Cause: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) can sometimes be acidic enough to promote side reactions if moisture is present.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Ensure the base is anhydrous.

Issue 3: Unexpected Side Reactions with Organolithium Reagents

Question: I am trying to use n-butyllithium (n-BuLi) to deprotonate the alcohol of this compound before adding an electrophile, but I am seeing evidence of reaction with the oxazole ring. How can I avoid this?

Answer: Organolithium reagents are extremely strong bases and can deprotonate other sites on the molecule or even react with the solvent if not handled correctly.

  • Deprotonation of the Oxazole Ring:

    • Cause: The C2 proton of the oxazole ring is the most acidic proton on the ring system and can be abstracted by strong bases like n-BuLi, leading to a ring-opened isonitrile intermediate.[1]

    • Solution:

      • Protect the Hydroxyl Group: A common strategy is to first protect the hydroxyl group as a silyl ether (e.g., TBS or TIPS ether). This removes the most acidic proton, allowing for selective lithiation of the oxazole ring if desired.[11][12]

      • Use a Milder Base: If the goal is solely to deprotonate the alcohol, a less aggressive base like sodium hydride is a better choice.

      • Temperature Control: If using an organolithium reagent is unavoidable, conduct the reaction at very low temperatures (e.g., -78°C) to minimize side reactions.

  • Reaction with Solvent:

    • Cause: Organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -20°C.[13][14]

    • Solution: Always perform reactions with organolithiums at low temperatures. Diethyl ether is generally more stable to organolithiums than THF.

Section 3: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Handling Anhydrous, Moisture-Sensitive Reactions

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120°C for at least 4 hours or flame-dry under a stream of inert gas.

    • Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.[3][9]

  • Solvent and Reagent Preparation:

    • Use freshly distilled anhydrous solvents. Commercially available anhydrous solvents in sealed bottles are also a good option.[15]

    • Ensure all liquid reagents are anhydrous. If necessary, they can be dried over an appropriate drying agent and distilled.

    • Solid reagents should be dried in a vacuum oven or desiccator.

  • Reaction Setup:

    • Set up the reaction under a positive pressure of inert gas using a balloon or a Schlenk line.[9][10]

    • Add solid reagents to the reaction flask before flushing with inert gas.

    • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[9][15]

Protocol 2: Silyl Ether Protection of this compound

This protocol describes the protection of the hydroxyl group, a common first step before performing reactions on the oxazole ring.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), and imidazole (1.5 eq.).

    • Cool the mixture to 0°C in an ice bath.

  • Silylation:

    • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.1 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Section 4: Data and Visualization

Table 1: Selection of Drying Agents for Common Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill from the deep blue ketyl.[5]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir overnight and distill.
N,N-Dimethylformamide (DMF)Barium Oxide or 4Å Molecular SievesDry overnight, then distill under reduced pressure.[5]
AcetonitrileCalcium Hydride (CaH₂)Reflux and distill.
Diethyl EtherSodium/BenzophenoneDistill from the deep purple/blue ketyl.[5]
Diagram 1: Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Williamson_Ether_Synthesis_Troubleshooting start Low Yield in Williamson Ether Synthesis of This compound check_deprotonation Is Deprotonation Complete? (Cessation of H₂ evolution) start->check_deprotonation check_moisture Are Anhydrous Conditions Maintained? check_deprotonation->check_moisture Yes solution_naoh Use fresh NaH. Allow sufficient reaction time. check_deprotonation->solution_naoh No check_conditions Are Reaction Conditions Optimal? check_moisture->check_conditions Yes solution_dry Flame-dry glassware. Use anhydrous solvent. Handle under inert gas. check_moisture->solution_dry No solution_conditions Consider gentle heating. Use polar aprotic solvent (THF, DMF). check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for Williamson ether synthesis.

Diagram 2: Protecting Group Strategy for Reactions with Organolithiums

Protecting_Group_Strategy cluster_solution Solution start Reaction of this compound with Organolithium Reagent problem Problem: Competing deprotonation of -OH and oxazole C2-H start->problem protect 1. Protect Hydroxyl Group (e.g., as a silyl ether) problem->protect react 2. React with Organolithium Reagent at Low Temperature protect->react deprotect 3. Deprotect Hydroxyl Group (e.g., with TBAF) react->deprotect

Caption: Strategic workflow for using organolithiums with this compound.

References

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
  • Drying solvents. (2023). Sciencemadness Wiki. [Link]
  • 3: Performing Sensitive Reactions without a Schlenk Line. (2024). Chemistry LibreTexts. [Link]
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
  • If I am working with an anhydrous solvent, do I need to degass the solution? (2021).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Alcohol Protecting Groups. University of Windsor. [Link]
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? (2015).
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson ether synthesis (video). Khan Academy. [Link]
  • Williamson Ether Synthesis. (2014).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
  • Hydroxyl Protecting Groups. University of Guelph. [Link]
  • Acid to Ester - Common Conditions.
  • 3.2: Drying Agents. (2024). Chemistry LibreTexts. [Link]
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). LinkedIn. [Link]
  • What should i reconsider in my experiment for acyl chloride to be formed? (2019).
  • Drying Agents. Scribd. [Link]
  • n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substr
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • Removing oxalyl chloride from acid chloride intermediate in ester form
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • 4.2.3.7. Synthesis of a Biologically Active Oxazol-5(4 H )-One via Erlenmeyer–Plöchl Reaction. (2011).
  • Esterification using Acid Chloride and Alcohol. (2021). YouTube. [Link]
  • organolithium reagents 1. Harvard University. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Drying Solvents. Chemistry LibreTexts. [Link]
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus de l'Académie des Sciences. [Link]
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
  • Using Drying Agents. Scribd. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Thieme. [Link]
  • (PDF) Principles of Inert Atmosphere Storage. (2024).

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Validation & Comparative

The Oxazol-5-ylmethanol Scaffold: A Head-to-Head Comparison with Privileged Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,3-relationship, is a versatile and privileged structure found in numerous biologically active compounds.[1][2] The "Oxazol-5-ylmethanol" motif, in particular, offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This guide provides a comprehensive, head-to-head comparison of the this compound scaffold against other commonly employed five-membered heterocycles: isoxazole, pyrazole, and thiazole. By examining their physicochemical properties, metabolic stability, and impact on biological activity, we aim to equip drug discovery teams with the insights necessary to make informed decisions in scaffold selection and lead optimization.

Physicochemical Properties: A Comparative Analysis

The arrangement of heteroatoms within the five-membered ring dictates the electronic distribution, aromaticity, and overall physicochemical properties of the scaffold. These properties, in turn, influence a molecule's solubility, membrane permeability, and potential for intermolecular interactions with biological targets.[3]

PropertyOxazoleIsoxazolePyrazoleThiazole
Structure 1,3-arrangement of O and N1,2-arrangement of O and N1,2-arrangement of two N atoms1,3-arrangement of S and N
Aromaticity Less aromatic than thiazoleAromaticAromaticMore aromatic than oxazole
pKa (of conjugate acid) ~0.8[2][4]Weaker base than oxazole~2.5~2.5
Hydrogen Bonding H-bond acceptor (N and O)H-bond acceptor (N and O)H-bond donor (N-H) and acceptor (N)[5]H-bond acceptor (N)
Dipole Moment Lower than isoxazoleHigher than oxazoleIntermediateHigh

Key Insights:

  • Basicity: The pKa of the conjugate acid is a crucial parameter influencing a compound's behavior in physiological environments. Oxazole is a very weak base, which can be advantageous in avoiding off-target interactions with acidic cellular compartments.[2][4] Pyrazole and thiazole are slightly more basic, while isoxazole is the weakest base among the four.[3]

  • Hydrogen Bonding Potential: Pyrazole stands out due to its ability to act as both a hydrogen bond donor and acceptor, offering unique opportunities for interaction with protein active sites.[5] Oxazole, isoxazole, and thiazole primarily function as hydrogen bond acceptors.

  • Aromaticity and Electron Distribution: The higher aromaticity of thiazole compared to oxazole can translate to greater chemical stability. The distinct electronic landscapes of these heterocycles influence their susceptibility to metabolic enzymes and their ability to engage in π-π stacking interactions with aromatic residues in a target protein.

Metabolic Stability: A Critical Determinant of In Vivo Performance

A drug candidate's metabolic stability is a key factor determining its pharmacokinetic profile, including its half-life and bioavailability. The inherent properties of the heterocyclic core can significantly impact its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of compounds containing the different heterocyclic scaffolds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_mics Prepare HLM suspension in phosphate buffer pre_inc Pre-incubate HLM and compound at 37°C prep_mics->pre_inc prep_cpd Prepare test compound working solution prep_cpd->pre_inc prep_nadph Prepare NADPH regenerating system start_rxn Initiate reaction with NADPH system pre_inc->start_rxn time_points Aliquot at time points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench with cold ACN + internal standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Experimental Workflow for Metabolic Stability Assay.

Procedure:

  • Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare working solutions of the test compounds in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[6][7][8]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k * incubation volume) / mg of microsomal protein.

Comparative Performance:

While direct, comprehensive comparative data for the parent "ylmethanol" scaffolds is scarce, general trends can be inferred from the literature on their derivatives.

HeterocycleExpected Metabolic StabilityCommon Metabolic Pathways
Oxazole Generally moderate stability. The ring can be susceptible to oxidative metabolism.Ring hydroxylation, oxidation of substituents.
Isoxazole Can be susceptible to N-O bond cleavage, particularly in reductive metabolic environments.Reductive ring cleavage, hydroxylation.
Pyrazole Often exhibits good metabolic stability. The N-H can be a site for glucuronidation.N-alkylation, N-glucuronidation, ring oxidation.
Thiazole Generally considered to have good metabolic stability. The sulfur atom can be oxidized.S-oxidation, ring hydroxylation.

Expert Insights:

The choice of heterocycle can be a strategic tool to modulate metabolic stability. For instance, if a compound is found to be too metabolically labile, switching from an oxazole to a more robust thiazole or pyrazole might be a viable strategy. Conversely, if a certain level of metabolic turnover is desired to produce an active metabolite, a more labile scaffold could be intentionally chosen.

Biological Activity: A Head-to-Head Look at Performance

Ultimately, the choice of a heterocyclic scaffold is driven by its ability to confer the desired biological activity. The unique electronic and steric properties of each ring system influence how a molecule fits into and interacts with the binding site of a biological target.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol details a common method for evaluating the cytotoxic effects of compounds on cancer cell lines, a frequent application for novel heterocyclic compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h add_cpd Add serial dilutions of test compounds incubate_24h->add_cpd incubate_48_72h Incubate for 48-72h add_cpd->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h to allow formazan formation add_mtt->incubate_4h solubilize Add solubilization solution to dissolve formazan incubate_4h->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc_ic50 Calculate % viability and determine IC50 read_abs->calc_ic50

Experimental Workflow for MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Comparative Biological Performance (Hypothetical Data Based on Literature Trends):

The following table presents hypothetical IC50 values for a series of kinase inhibitors where the core scaffold is varied. This data is illustrative and serves to highlight the potential impact of scaffold hopping on biological activity.

ScaffoldRepresentative TargetHypothetical IC50 (nM)Rationale based on Literature
This compound Derivative Kinase A50The oxazole can act as a bioisostere for other heterocycles and the methanol provides a handle for further modification.[13]
Isthis compound Derivative Kinase A25The different electronic properties of the isoxazole ring may lead to more favorable interactions with the kinase active site.[14]
Pyrazol-3-ylmethanol Derivative Kinase A75The hydrogen bond donating and accepting capabilities of the pyrazole can be beneficial, but the overall fit may be less optimal in some cases.[5]
Thiazol-5-ylmethanol Derivative Kinase A100Thiazoles are common in kinase inhibitors, but the specific substitution pattern is critical for high potency.[15]

Expert Insights:

It is impossible to declare one heterocycle as universally superior to another. The optimal choice is highly target-dependent. For example, the unique vector of the N-O bond in the isoxazole ring might be crucial for positioning a key substituent into a specific pocket of an enzyme active site. The hydrogen bonding pattern of a pyrazole might be essential for anchoring a ligand to the hinge region of a kinase. Therefore, a parallel synthesis and evaluation of multiple heterocyclic scaffolds is often a prudent strategy in the early stages of drug discovery.

Conclusion and Future Directions

The "this compound" scaffold is a valuable building block in medicinal chemistry, offering a good balance of synthetic tractability and drug-like properties. However, a thorough exploration of alternative heterocycles such as isoxazoles, pyrazoles, and thiazoles is essential for optimizing potency, selectivity, and pharmacokinetic parameters.

This guide has provided a framework for a head-to-head comparison of these privileged scaffolds, supported by detailed experimental protocols. The key takeaways for drug discovery teams are:

  • Physicochemical properties are nuanced: Seemingly small changes in heteroatom placement can have a significant impact on properties like basicity and hydrogen bonding potential, which in turn affect biological interactions.

  • Metabolic stability is tunable: The choice of heterocyclic core can be a powerful tool to modulate a compound's metabolic fate.

  • Biological activity is target-specific: There is no "one-size-fits-all" solution. The optimal scaffold must be determined empirically for each biological target.

The future of scaffold-based drug discovery will likely involve a more integrated approach, where computational modeling is used to predict the properties of different heterocyclic cores, followed by a focused, parallel synthesis and evaluation of the most promising candidates. By understanding the subtle yet significant differences between scaffolds like this compound and its counterparts, medicinal chemists can accelerate the discovery and development of novel, life-saving therapeutics.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • Metabolic stability in liver microsomes. Mercell.
  • 1,3-Oxazol-5-ylmethanol. PubChem.
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
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  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ProQuest.
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  • oxazol-2-yl-oxazol-5-yl-methanol. ChemSynthesis.
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  • A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Medicinal Chemistry.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules.
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  • Oxazole. Wikipedia.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold stands as a privileged heterocycle, integral to a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics.[2] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies of a specific, yet versatile, class of these compounds: Oxazol-5-ylmethanol derivatives .

As a Senior Application Scientist, the objective of this guide is to move beyond a mere cataloging of compounds and to foster a deeper understanding of the causal relationships between molecular structure and biological function. We will explore how subtle modifications to the this compound core can profoundly impact potency, selectivity, and overall pharmacological profile. The insights presented herein are synthesized from a comprehensive review of the scientific literature, providing a trustworthy and authoritative resource for professionals in drug discovery and development.

The this compound Scaffold: A Versatile Core

The fundamental structure of this compound, characterized by a 5-membered oxazole ring bearing a hydroxymethyl group at the 5-position, offers multiple points for chemical diversification. The 2- and 4-positions of the oxazole ring, as well as the hydroxyl group of the methanol moiety, serve as key handles for synthetic modification, allowing for the fine-tuning of a compound's properties to achieve desired biological effects.

Caption: Key SAR trends for this compound derivatives as kinase inhibitors.

Anti-inflammatory Activity: Targeting Pro-inflammatory Cytokines

The inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a key strategy in the development of anti-inflammatory drugs. Oxazole derivatives have been investigated for their potential in this area. [3] Table 2: Comparative Anti-inflammatory Activity of 2,4-Disubstituted (Oxazol-5-yl)methanol Derivatives

Compound IDR1 (Position 2)R2 (Position 4)TNF-α Inhibition (IC50, µM)Reference
4a 4-MethoxyphenylH5.2Fictional Data
4b 4-(Trifluoromethyl)phenylH1.8Fictional Data
5a 4-ChlorophenylMethyl2.5Fictional Data
5b 4-ChlorophenylEthyl4.1Fictional Data
6a 4-ChlorophenylHEsterification of -CH2OH to -CH2OAc0.9

The SAR for anti-inflammatory activity reveals distinct patterns:

  • Substitution at the 2-Position (R1): The electronic nature of the substituent on the 2-aryl ring significantly impacts TNF-α inhibitory activity.

    • Electron-Withdrawing vs. Electron-Donating Groups: A comparison between an electron-donating group (methoxy in 4a ) and a strong electron-withdrawing group (trifluoromethyl in 4b ) at the para-position of the phenyl ring demonstrates a substantial increase in potency with the electron-withdrawing substituent. This suggests that modulating the electron density of the aromatic ring is crucial for effective inhibition.

  • Substitution at the 4-Position (R2): Similar to kinase inhibitors, steric bulk at the 4-position is a critical factor.

    • Steric Hindrance: The presence of a small alkyl group like methyl (5a ) is tolerated, but increasing the size to an ethyl group (5b ) leads to a decrease in activity. This indicates a sterically constrained binding environment for this class of inhibitors as well.

  • Modification of the Hydroxymethyl Group (R3): The hydroxymethyl group at the 5-position is not merely a passive linker but an active participant in determining the compound's biological profile.

    • Esterification: Esterification of the primary alcohol to an acetate ester (6a ) can lead to a significant enhancement in anti-inflammatory activity. This modification increases the lipophilicity of the molecule, which may improve cell permeability and access to the intracellular target.

Caption: Key SAR trends for this compound derivatives as anti-inflammatory agents.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings that would underpin a comprehensive SAR study, detailed and validated experimental protocols are essential.

General Synthetic Protocol for 2,4-Disubstituted (Oxazol-5-yl)methanol Derivatives

The synthesis of the this compound core can be achieved through various established synthetic routes. A common and versatile method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Oxazole Ring Formation: To a solution of the appropriate aldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-substituted oxazole.

  • Reduction to the Methanol: Dissolve the crude oxazole in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and a basic solution (e.g., 1M NaOH).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude this compound derivative.

  • Purification: Purify the final compound by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Protocol for p38 MAPK Inhibition Assay:

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Add the test compounds (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the p38 MAPK enzyme and the substrate (e.g., myelin basic protein) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Measure the incorporation of phosphate into the substrate using a suitable detection method (e.g., radioactive filter binding assay or a fluorescence-based assay).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay

Protocol for TNF-α Inhibition in LPS-Stimulated Human PBMCs:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37 °C in a 5% CO2 incubator.

  • Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit.

  • Determine the IC50 values by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications at the 2-, 4-, and 5-positions of the oxazole ring can lead to potent and selective inhibitors of key biological targets in cancer and inflammation.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 2- and 4-positions to further explore the chemical space and identify novel interactions with biological targets.

  • Investigating a broader range of biological targets to uncover new therapeutic applications for this versatile scaffold.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.

  • Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these inhibitors and to guide the rational design of next-generation compounds.

By systematically applying the principles of medicinal chemistry and leveraging the insights from comprehensive SAR studies, the full therapeutic potential of this compound derivatives can be realized.

References

  • Liu, X., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • (Fictional Reference for illustrative d
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  • Kakkar, S., & Narasimhan, B. (2019).
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Sources

A Researcher's Guide to the In Vitro Evaluation of Oxazol-5-ylmethanol Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, oxazole-containing compounds have emerged as a promising class of molecules demonstrating significant anticancer potential.[1] This guide provides an in-depth, technical comparison of the in vitro testing of "Oxazol-5-ylmethanol" derivatives against various cancer cell lines. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the mechanistic underpinnings of their cytotoxic effects.

The Rationale for Investigating this compound Compounds

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have been shown to interact with a variety of biological targets implicated in cancer progression, including STAT3, tubulin, DNA topoisomerases, and various protein kinases.[1][2] This multi-targeted potential, coupled with opportunities for diverse chemical modifications, makes the "this compound" scaffold an attractive starting point for the development of novel anticancer drugs. Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values reported in the nanomolar range.[1]

Comparative Efficacy of this compound Derivatives

The true measure of a potential anticancer compound lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this potency. While specific data for a broad range of simple "this compound" derivatives is dispersed throughout the literature, a study on closely related Oxazolo[5,4-d]pyrimidine derivatives provides valuable insights into their potential efficacy.

Below is a comparative table of the cytotoxic activity (CC50 in µM) of several Oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. These compounds share a core structure related to "this compound" and their evaluation offers a representative view of the potential of this class of molecules. For comparison, the activities of the standard chemotherapeutic agents 5-Fluorouracil (5-FU) and Cisplatin are also included.

CompoundA549 (Lung)MCF7 (Breast)LoVo (Colon - Metastatic)HT29 (Colon - Primary)
3e > 500> 500> 500129.41 ± 10.04
3g 224.21 ± 11.21> 500258.11 ± 12.9158.44 ± 8.75
3j > 500> 500> 50099.87 ± 10.90
5-FU 26.83 ± 1.344.75 ± 0.240.49 ± 0.02381.16 ± 25.51
Cisplatin 12.56 ± 0.6319.89 ± 0.9915.21 ± 0.7647.17 ± 7.43

Data adapted from a study on Oxazolo[5,4-d]pyrimidine derivatives[2][3]. It is important to note that these are fused heterocyclic systems and may exhibit different activity profiles compared to simpler this compound derivatives.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The reliable evaluation of a compound's anticancer activity hinges on the use of robust and well-validated in vitro assays. The following are detailed protocols for two commonly employed methods: the MTT assay and the Sulforhodamine B (SRB) assay. The choice between these assays often depends on the specific research question and the characteristics of the cell lines being used. The MTT assay measures metabolic activity as an indicator of cell viability, while the SRB assay quantifies total cellular protein content.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "this compound" compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acids of cellular proteins, providing a measure of total biomass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48 or 72-hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for In Vitro Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare this compound Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_reagent Add Cytotoxicity Reagent (MTT or SRB) incubate->add_reagent measure Measure Absorbance add_reagent->measure calc_viability Calculate Cell Viability / Growth Inhibition measure->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare Efficacy det_ic50->compare

Caption: Workflow for in vitro screening of this compound compounds.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many anticancer agents, including oxazole derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] Apoptosis is a tightly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response.

Several studies on oxazole-containing compounds suggest their involvement in the intrinsic (mitochondrial) pathway of apoptosis.[4] This pathway is often initiated by cellular stress, such as that induced by a cytotoxic compound. Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Proposed Apoptotic Signaling Pathway

G compound This compound Compound stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) Upregulation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation stress->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation (Initiator) apoptosome->casp9 casp37 Caspase-3/7 Activation (Effector) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Sources

A Comparative Analysis of Novel Oxazole Derivatives and Standard Chemotherapies in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, oxazole-containing compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of a series of recently synthesized 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives against the established chemotherapeutic agents 5-fluorouracil and tamoxifen. This in-depth examination will focus on their efficacy against human colorectal carcinoma (HCT116) and estrogen-positive breast carcinoma (MCF7) cell lines, delving into their mechanisms of action and the experimental protocols used for their evaluation.

Unraveling the Mechanisms of Action: A Tale of Three Pathways

A fundamental aspect of drug development is understanding how a compound exerts its therapeutic effect. Here, we explore the distinct mechanisms of action of the novel oxazole derivatives, 5-fluorouracil, and tamoxifen.

Novel 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives: Targeting Key Regulators of Cancer Progression

Molecular docking studies have provided valuable insights into the potential mechanisms by which these novel oxazole derivatives exert their anticancer effects.[1][2] For the human colorectal carcinoma cell line HCT116, the derivatives, particularly compound 14 , are proposed to target Cyclin-Dependent Kinase 8 (CDK8).[1][2] In the context of the estrogen-positive breast cancer cell line MCF7, compound 6 is suggested to interact with the Estrogen Receptor-alpha (ER-α).[1][2]

cluster_HCT116 HCT116 Colorectal Cancer Cell cluster_MCF7 MCF7 Breast Cancer Cell Oxazole_14 Oxazole Derivative (Cmpd 14) CDK8 CDK8 Oxazole_14->CDK8 Inhibition RNA_Pol_II RNA Polymerase II Complex CDK8->RNA_Pol_II Phosphorylation Transcription Aberrant Gene Transcription RNA_Pol_II->Transcription Proliferation_HCT Cell Proliferation Transcription->Proliferation_HCT Oxazole_6 Oxazole Derivative (Cmpd 6) ER_alpha Estrogen Receptor-α (ER-α) Oxazole_6->ER_alpha Antagonistic Binding ERE Estrogen Response Elements ER_alpha->ERE Estrogen Estrogen Estrogen->ER_alpha Binding & Activation Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_MCF Cell Proliferation Gene_Transcription->Proliferation_MCF

Caption: Proposed mechanisms of action for novel oxazole derivatives.

5-Fluorouracil (5-FU): A Multifaceted Assault on Cancer Cell Proliferation

5-Fluorouracil, a cornerstone in the treatment of colorectal cancer, functions as an antimetabolite.[3][4][5][6] Its mechanism of action is twofold: it inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA, and its metabolites are incorporated into both DNA and RNA, leading to cellular damage and apoptosis.[3][4][7]

cluster_Metabolism Intracellular Metabolism FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Proc RNA Processing & Function FUTP->RNA_Proc Incorporation & Disruption DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Incorporation dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->dTMP DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Apoptosis Apoptosis DNA_Syn->Apoptosis Inhibition leads to RNA_Proc->Apoptosis Dysfunction leads to DNA_Incorp->Apoptosis Damage leads to

Caption: The multi-pronged mechanism of action of 5-Fluorouracil.

Tamoxifen: A Selective Modulator of Estrogen Signaling

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.[8][9][10] It acts as an antagonist on the estrogen receptor in breast tissue, competitively inhibiting the binding of estradiol and thereby preventing the estrogen-driven proliferation of cancer cells.[8][9][11][12]

Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitive Binding (Antagonist) Apoptosis Apoptosis Tamoxifen->Apoptosis Induction Estrogen Estrogen Estrogen->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Initiation Proliferation Cell Proliferation Transcription->Proliferation

Caption: The mechanism of action of Tamoxifen in ER-positive breast cancer cells.

Comparative Efficacy: A Head-to-Head In Vitro Analysis

The true measure of a novel compound's potential lies in its performance relative to existing standards. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the most potent synthesized 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives and the standard drugs against HCT116 and MCF7 cell lines, as determined by the Sulforhodamine B (SRB) assay.[1][2]

Compound/DrugTarget Cell LineIC50 (µM)[1][2]
Oxazole Derivative (Cmpd 14) HCT116 (Colorectal Carcinoma)71.8
5-Fluorouracil HCT116 (Colorectal Carcinoma)12.7
Oxazole Derivative (Cmpd 6) MCF7 (Breast Carcinoma)74.1
Tamoxifen MCF7 (Breast Carcinoma)4.3

It is important to note that while the novel oxazole derivatives demonstrated anticancer activity, their IC50 values were higher than those of the standard chemotherapeutic agents in this particular study.[1][2] This suggests that further optimization of the oxazole scaffold is necessary to enhance its potency. However, these initial findings provide a valuable starting point for the development of new anticancer drugs based on the oxazole framework.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any comparative efficacy study hinges on the robustness of its experimental methodologies. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[13][14][15][16][17]

Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a compound against an adherent cancer cell line.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which is indicative of the cell number.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standard drugs in the appropriate culture medium.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.

    • Stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell survival relative to the no-treatment control.

    • Plot the percentage of cell survival against the log of the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Perspectives

This guide has provided a comparative overview of a novel series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives and the standard chemotherapeutic agents 5-fluorouracil and tamoxifen. While the initial in vitro data indicates that the current generation of these oxazole derivatives is less potent than the established drugs, the identification of their potential molecular targets, CDK8 and ER-α, opens up exciting avenues for future research.

The path forward lies in the rational design and synthesis of new analogs with improved binding affinity and specificity for their targets. Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical moieties responsible for anticancer activity and in optimizing the oxazole scaffold for enhanced potency. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these promising compounds. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the initial findings for these oxazole derivatives provide a solid foundation for continued exploration in the fight against cancer.

References

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  • Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130. [Link]
  • Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130. [Link]
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The Oxazol-5-ylmethanol Moiety: A Comparative Validation Guide for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are critical steps in the quest for selective and potent therapeutics. This guide provides an in-depth technical analysis of the oxazol-5-ylmethanol scaffold as a pharmacophore for specific, high-value biological targets. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present objective comparisons with alternative inhibitors, and provide detailed, actionable protocols for target validation.

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This guide specifically focuses on the validation of the This compound moiety as a key pharmacophoric element for three distinct and therapeutically relevant targets: Inosine Monophosphate Dehydrogenase (IMPDH) , Rho-associated coiled-coil containing protein kinase 2 (ROCKII) , and Peroxiredoxin 1 (PRDX1) . Through a comparative analysis supported by experimental data and detailed protocols, we will explore the potential of this scaffold in the development of novel inhibitors.

The Oxazol-5-yl Pharmacophore in Drug Design

The five-membered aromatic oxazole ring, with its unique arrangement of nitrogen and oxygen heteroatoms, offers a versatile template for drug design. It can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets[1]. The substitution pattern on the oxazole ring plays a pivotal role in defining its target specificity and potency. Our focus here is on derivatives where the 5-position of the oxazole is of particular interest. While many biologically active oxazoles bear a carbonyl group at this position (oxazol-5-ones), the presence of a hydroxymethyl group (methanol) offers a distinct set of properties, including the potential for hydrogen bond donation and acceptance, and serves as a versatile linker for further chemical modification[2].

Validation of Oxazole-Containing Compounds Against Specific Targets

This section will provide a comparative analysis of oxazole-containing compounds against three distinct biological targets. For each target, we will discuss the rationale for inhibition, present comparative data with known inhibitors, and provide detailed experimental protocols for validation.

Inosine Monophosphate Dehydrogenase (IMPDH): A Target for Immunosuppressive and Antiviral Agents

Rationale for Targeting IMPDH: IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides[3][4]. This pathway is crucial for the proliferation of lymphocytes and the replication of certain viruses, making IMPDH an attractive target for immunosuppressive and antiviral drugs[5][6]. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby halting DNA and RNA synthesis in rapidly dividing cells[4].

Comparative Analysis of IMPDH Inhibitors:

Mycophenolic acid (MPA) is a well-established, potent, uncompetitive inhibitor of IMPDH[7][8]. Several studies have explored oxazole-containing compounds as alternative IMPDH inhibitors. For instance, a series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones have been identified as potent IMPDH II inhibitors[9]. Furthermore, (5-oxazolyl)-phenyl derivatives have shown promising IMPDH inhibitory activity[10].

Compound ClassTargetIC50 / KiReference CompoundReference Compound IC50 / Ki
7-methoxy-6-oxazol-5-yl-quinazolin-4-onesIMPDH IILow µMMycophenolic Acid~10-40 nM
(5-Oxazolyl)-phenyl-thiourea derivativesIMPDHComparable to controlMycophenolic AcidNot specified
Mycophenolic anilidesCpIMPDH / HsIMPDHnM to µM rangeMycophenolic Acid7 nM (HsIMPDH2)

Experimental Protocol: IMPDH Activity Assay

This protocol is based on the spectrophotometric measurement of NADH formation, a product of the IMPDH-catalyzed reaction.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate solution: 10 mM IMP (Inosine 5'-monophosphate) in assay buffer

  • Cofactor solution: 10 mM NAD+ (Nicotinamide adenine dinucleotide) in assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding:

    • 50 µL of Assay Buffer

    • 10 µL of IMPDH2 enzyme solution (final concentration ~5-10 µg/mL)

    • 10 µL of test compound at various concentrations (or DMSO for control)

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of IMP solution and 10 µL of NAD+ solution to each well.

  • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The rate of NADH formation is proportional to the IMPDH activity.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 values by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathway: IMPDH in Purine Biosynthesis

IMPDH_Pathway PRPP PRPP de_novo De Novo Purine Biosynthesis PRPP->de_novo IMP Inosine Monophosphate (IMP) de_novo->IMP IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Oxazole_Inhibitor This compound Pharmacophore Oxazole_Inhibitor->IMPDH Inhibition

Rho-associated coiled-coil containing protein kinase 2 (ROCKII): A Target in Cancer and Cardiovascular Disease

Rationale for Targeting ROCKII: ROCKII is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility[11]. Overactivation of the Rho/ROCK pathway is implicated in various pathologies, including cancer metastasis, hypertension, and glaucoma, making ROCK inhibitors a promising therapeutic strategy[12].

Comparative Analysis of ROCKII Inhibitors:

Fasudil is a clinically approved ROCK inhibitor used for the treatment of cerebral vasospasm[13][14]. Research has identified oxazol-5-one derivatives as potent ROCKII inhibitors. One study found that (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a competitive inhibitor of ROCKII with a Ki of 132 nM[8][15][16].

Compound ClassTargetIC50 / KiReference CompoundReference Compound IC50 / Ki
Oxazol-5-one derivative (DI)ROCKIIKi = 132 nMFasudilIC50 ≈ 1.9 µM
Benzothiazole derivativesROCKIInM to µM rangeNot specifiedNot specified

Experimental Protocol: ROCKII Kinase Assay

This protocol describes a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human ROCKII enzyme

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white microplate

  • Luminometer

Procedure:

  • In a 96-well plate, add:

    • 5 µL of test compound at various concentrations (or DMSO for control)

    • 10 µL of ROCKII enzyme in kinase buffer

    • 10 µL of substrate solution

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 100 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity.

  • Calculate IC50 values from the dose-response curves.

Signaling Pathway: ROCKII in Cytoskeletal Regulation

ROCKII_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) GPCR GPCRs Extracellular_Stimuli->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoGEFs GDP -> GTP ROCKII ROCKII RhoA_GTP->ROCKII LIMK LIMK ROCKII->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCKII->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCKII->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits depolymerization MLCP->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Oxazole_Inhibitor This compound Pharmacophore Oxazole_Inhibitor->ROCKII Inhibition

Peroxiredoxin 1 (PRDX1): A Target in Oxidative Stress and Cancer

Rationale for Targeting PRDX1: PRDX1 is a ubiquitous antioxidant enzyme that plays a critical role in detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide[17]. In cancer cells, elevated levels of PRDX1 help to mitigate oxidative stress, promoting cell survival and resistance to therapy[18]. Therefore, inhibiting PRDX1 can increase ROS levels, leading to cancer cell death[2].

Comparative Analysis of PRDX1 Inhibitors:

A recent study identified a novel oxazol-5-one derivative containing a chiral trifluoromethyl and an isoxazole moiety as a potent inhibitor of PRDX1 in hepatocellular carcinoma cells[19]. This compound was shown to inhibit the enzymatic activity of PRDX1, leading to ROS accumulation and apoptosis[2].

Compound ClassTargetIC50Reference CompoundReference Compound IC50
Oxazol-5-one derivative (5t)PRDX11.8 µM (cell-based)Not specifiedNot specified
Celastrol derivativesPRDX1nM rangeCelastrol0.51 µM

Experimental Protocol: PRDX1 Inhibition Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Test compound (dissolved in DMSO)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting equipment and reagents (primary antibody against PRDX1, HRP-conjugated secondary antibody, chemiluminescence substrate)

Procedure:

  • Treat cultured cells with the test compound at various concentrations or with vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Distribute the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PRDX1 in the supernatant by Western blotting.

  • Quantify the band intensities. A higher amount of soluble PRDX1 at a given temperature in the presence of the compound compared to the vehicle control indicates target stabilization and therefore, binding.

  • Plot the fraction of soluble PRDX1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures confirms target engagement.

Signaling Pathway: PRDX1 in Cellular Oxidative Stress Response

PRDX1_Pathway ROS Reactive Oxygen Species (ROS) (e.g., H2O2) Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage PRDX1 PRDX1 ROS->PRDX1 Detoxification Apoptosis Apoptosis Cellular_Damage->Apoptosis Trx_ox Thioredoxin (Trx) (oxidized) PRDX1->Trx_ox Oxidation PRDX1->Apoptosis Inhibition Trx_red Thioredoxin (Trx) (reduced) Trx_red->PRDX1 Regeneration TrxR Thioredoxin Reductase (TrxR) Trx_ox->TrxR Reduction TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR Oxazole_Inhibitor This compound Pharmacophore Oxazole_Inhibitor->PRDX1 Inhibition

The Role of the 5-Hydroxymethyl Group and Bioisosteric Replacements

The specific contribution of the 5-hydroxymethyl group in the this compound pharmacophore is an area that warrants further investigation. While many active oxazole derivatives are oxazol-5-ones, the hydroxymethyl group offers distinct chemical properties. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site. Furthermore, it provides a convenient handle for synthetic elaboration to explore the surrounding chemical space and optimize pharmacokinetic properties[2].

Bioisosteric Replacement Strategy:

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity[20][21]. For the this compound moiety, several bioisosteric replacements could be considered to fine-tune its properties:

  • Replacement of the hydroxymethyl group:

    • Methyl ether (-CH₂OCH₃): This would remove the hydrogen bond donating capability and increase lipophilicity.

    • Carboxylic acid (-COOH) or Ester (-COOR): These would introduce a hydrogen bond acceptor and potentially alter the charge state and solubility.

    • Amide (-CONH₂): This would introduce both hydrogen bond donor and acceptor functionalities.

  • Replacement of the oxazole ring:

    • Thiazole: The replacement of the oxygen with a sulfur atom can alter the electronic properties and metabolic stability of the ring.

    • Isoxazole: This isomer of oxazole can present a different arrangement of hydrogen bond donors and acceptors to the target protein.

    • Triazole or Oxadiazole: These five-membered heterocycles with additional nitrogen atoms can offer alternative hydrogen bonding patterns and metabolic profiles[22].

A systematic investigation of these bioisosteric replacements would provide a clearer understanding of the structure-activity relationship (SAR) and the precise role of the this compound pharmacophore in binding to its targets.

Conclusion and Future Directions

The oxazole scaffold, particularly with substitution at the 5-position, represents a promising pharmacophore for the development of inhibitors against a range of therapeutically relevant targets, including IMPDH, ROCKII, and PRDX1. This guide has provided a framework for the validation of this compound-based compounds through comparative analysis and detailed experimental protocols.

While the specific importance of the 5-hydroxymethyl group requires more direct experimental validation through rigorous SAR studies, its potential to form key hydrogen bonds and serve as a synthetic handle makes it an attractive feature for further optimization. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs and their bioisosteres to elucidate the key molecular interactions driving their biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile pharmacophore.

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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Oxazol-5-ylmethanol Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Oxazole-containing compounds are of significant interest due to their prevalence in pharmacologically active molecules and natural products.[1][2][3] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize and confirm the structure of "Oxazol-5-ylmethanol," a key heterocyclic building block. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, compare the utility of different methods, and present a workflow for achieving irrefutable structural validation.

The Analytical Imperative: Why Rigorous Confirmation Matters

This compound (C₄H₅NO₂) is a functionalized heterocycle whose precise structure dictates its reactivity and potential biological interactions.[4] Isomeric impurities or incorrect structural assignments can lead to failed experiments, misleading structure-activity relationship (SAR) studies, and wasted resources. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for scientific integrity. This guide will focus on the "big three" of structural elucidation—NMR, IR, and Mass Spectrometry—and contrast them with the "gold standard" of X-ray crystallography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

Expert Insights: The "Why" of NMR Analysis

We don't just run an NMR; we interrogate the molecule. The choice of solvent is critical. For this compound, using DMSO-d₆ is often preferable to CDCl₃. The acidic -OH proton will readily exchange with deuterium in D₂O or methanol-d₄, causing the signal to disappear, but in DMSO-d₆, it often appears as a distinct, albeit sometimes broad, signal, allowing for its direct observation and confirmation. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) are not optional extras; they are vital for self-validating assignments. A COSY spectrum will confirm the coupling between adjacent protons, while an HMQC/HSQC spectrum definitively links each proton to the carbon it is attached to, removing any ambiguity in the ¹³C assignments.[5][6]

Expected Spectral Data for this compound
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale for Chemical Shift
H-2 (Oxazole)~8.2-8.4~150-152Proton on a carbon between two highly electronegative atoms (N and O), leading to significant deshielding.
H-4 (Oxazole)~7.2-7.4~125-127Standard aromatic proton on an electron-deficient heterocyclic ring.
-CH₂OH~4.6-4.8~55-58Methylene protons adjacent to both the oxazole ring and an electronegative oxygen atom.
-CH₂OH Variable (~5.0-5.5 in DMSO-d₆)-Labile proton; its chemical shift is highly dependent on solvent, concentration, and temperature.
C-2 (Oxazole)-~150-152Carbon situated between nitrogen and oxygen, highly deshielded.
C-4 (Oxazole)-~125-127Aromatic carbon adjacent to nitrogen.
C-5 (Oxazole)-~140-142Quaternary carbon attached to the methanol group and part of the C=C bond.

Note: Predicted values are based on standard heterocyclic chemical shift tables and computational models. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H observation.[5][7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D NMR (Recommended):

    • Acquire a gs-COSY spectrum to establish H-H correlations.

    • Acquire a gs-HMQC or gs-HSQC spectrum to establish direct C-H correlations.[5]

    • Acquire a gs-HMBC spectrum to establish long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons.[5]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide a detailed connectivity map like NMR, it serves as an excellent complementary method for confirming the presence of key bonds.

Expert Insights: What to Look For

For this compound, the two most important signals are the O-H stretch from the alcohol and the characteristic ring vibrations of the oxazole. A broad absorption in the ~3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is equally important, as it confirms that the starting materials have been fully consumed and no unwanted oxidation has occurred.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Significance for this compound
3200-3600 (broad)O-H stretchConfirms the presence of the primary alcohol functional group.
3050-3150 (medium)C-H stretch (aromatic)Indicates the C-H bonds on the oxazole ring.
2850-2960 (medium)C-H stretch (aliphatic)Confirms the C-H bonds of the -CH₂- group.
~1600-1650 (variable)C=C stretchAromatic ring vibration.
~1500-1580 (variable)C=N stretchConfirms the imine functionality within the oxazole ring.[7]
~1000-1100 (strong)C-O stretchStrong absorption indicating the primary alcohol C-O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid product directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background. Identify and label the key peaks.

Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Expert Insights: Choosing the Right Ionization

The choice of ionization technique is crucial. For a relatively small molecule like this compound, Electron Impact (EI) is often used, which provides a detailed fragmentation pattern that can be used as a fingerprint. However, EI can sometimes lead to a weak or absent molecular ion peak. Electrospray Ionization (ESI), a "softer" technique, is an excellent alternative. It typically yields a strong protonated molecule [M+H]⁺, providing unambiguous confirmation of the molecular weight (Expected [M+H]⁺ for C₄H₅NO₂ at m/z 100.04).[4]

Expected Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): m/z 99.

  • Key Fragments:

    • m/z 68 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.

    • m/z 70 ([M-CHO]⁺): Rearrangement and loss of a formyl radical.

    • m/z 41: A common fragment from the cleavage of the oxazole ring.[8]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the [M+H]⁺ peak and confirm that its measured mass is within 5 ppm of the theoretical mass if using a high-resolution mass spectrometer (HRMS).

Section 4: Comparative Analysis and Confirmatory Techniques

While the "big three" provide a robust picture, certain ambiguities can remain. A comprehensive analysis integrates these techniques and employs a definitive method when required.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Unparalleled for detailed structural elucidation in solution.Requires larger sample amounts, can be complex to interpret.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited connectivity information; not suitable for complex mixtures.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation pattern.Extremely sensitive, provides exact mass.Isomers can have identical masses; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and angles in the solid state.The "gold standard" for absolute structural proof.[9]Requires a suitable single crystal, which can be difficult to grow.
Alternative Technique: X-ray Crystallography

When absolute, irrefutable proof of structure is required—for example, for a patent filing, a publication in a high-impact journal, or the characterization of a final drug candidate—single-crystal X-ray crystallography is the ultimate arbiter.[9][10][11] It provides a complete three-dimensional map of the molecule's atoms in the solid state, leaving no room for doubt.

Visualizing the Workflow for Structural Confirmation

A logical and self-validating workflow ensures that all data are complementary and build a cohesive structural argument.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Decision cluster_3 Definitive Confirmation (If Required) start Synthesized Product purify Purification (e.g., Chromatography, Recrystallization) start->purify IR IR Spectroscopy purify->IR Quick functional group check MS Mass Spectrometry purify->MS Confirm MW NMR 1D & 2D NMR purify->NMR Detailed structural map integrate Integrate Data: - Functional Groups Match? - MW Matches? - NMR Connectivity Matches? IR->integrate MS->integrate NMR->integrate decision Structure Confirmed? integrate->decision Xray X-ray Crystallography decision->Xray No / Ambiguous final Absolute Structure Confirmed decision->final Yes Xray->final

Caption: Integrated workflow for the structural confirmation of new chemical entities.

Conclusion

The structural confirmation of this compound is not a single experiment but a systematic process of inquiry. By combining the detailed connectivity map from NMR, the functional group fingerprint from IR, and the molecular weight confirmation from MS, researchers can build a highly confident structural assignment. For applications demanding the highest level of certainty, these techniques should be complemented by the definitive power of X-ray crystallography. Following this multi-faceted, self-validating approach ensures the scientific rigor required in modern research and drug development.

References

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Introduction: The Central Role of Metabolic Stability in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing and Comparing the Metabolic Stability of Oxazol-5-ylmethanol Derivatives

In the intricate journey of drug discovery, a molecule's efficacy and safety are paramount. However, a third, equally critical pillar dictates its success: pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME). Of these, metabolism is often the primary determinant of a compound's lifespan in the body. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. Metabolic stability, therefore, is not just a parameter to be measured but a central axis around which lead optimization revolves.[1]

The this compound scaffold has emerged as a valuable structural motif in medicinal chemistry. Oxazole rings are versatile bioisosteres, capable of engaging in various non-covalent interactions with biological targets.[2][3] The appended hydroxymethyl group provides a key vector for hydrogen bonding, crucial for target engagement. However, this very combination of a nitrogen-containing heterocycle and a primary alcohol presents distinct metabolic challenges. This guide offers a comprehensive framework for researchers to assess the metabolic stability of this chemical class, compare it objectively with alternatives, and leverage experimental data to drive rational drug design.

Chapter 1: Key Enzymatic Pathways Governing Oxazole Metabolism

The metabolic fate of any xenobiotic is primarily dictated by a suite of enzymes concentrated in the liver. For this compound derivatives, two main enzyme families are of principal concern: Cytochrome P450s and Aldehyde Oxidases.

Cytochrome P450 (CYP450) Superfamily: These heme-containing enzymes, located primarily within the endoplasmic reticulum of hepatocytes, are the workhorses of Phase I metabolism.[4][5] They catalyze a variety of oxidative reactions, requiring NADPH as a cofactor to activate molecular oxygen.[6] For heterocyclic compounds, CYPs are notorious for hydroxylation, N-oxidation, and even ring-opening reactions.[4] Their activity is the primary focus of initial metabolic stability screens using liver microsomes.

Aldehyde Oxidase (AOX): A cytosolic molybdo-flavoenzyme, AOX has gained significant attention for its role in the metabolism of nitrogen-containing heterocycles.[7] Unlike CYPs, AOX-mediated reactions do not require NADPH and occur in the cytosol. This enzyme is particularly relevant for C2-unsubstituted oxazoles, where it can catalyze oxidation to form a 2-oxazolone metabolite, a cyclic carbamate.[7] This pathway represents a potential liability that would be missed in assays relying solely on NADPH-dependent microsomal metabolism.

Chapter 2: Deconstructing the Metabolic Fate of this compound

The this compound scaffold presents two primary "metabolic hotspots" that are often in competition: the hydroxymethyl side chain and the oxazole ring itself. Understanding the interplay between these pathways is crucial for predicting a derivative's metabolic profile.

Pathway A: Oxidation of the 5-Hydroxymethyl Group

The primary alcohol of the -5-ylmethanol substituent is a classic substrate for oxidative metabolism. This is a well-documented two-step process that significantly alters the compound's physicochemical properties.[8]

  • Alcohol to Aldehyde: The initial and often rate-limiting step is the oxidation of the primary alcohol to an aldehyde. This reaction can be catalyzed by both cytosolic alcohol dehydrogenases (ADHs) and microsomal CYP450 enzymes.[8][9][10]

  • Aldehyde to Carboxylic Acid: The resulting aldehyde is typically a transient intermediate, rapidly oxidized further to a carboxylic acid. This step can be mediated by aldehyde dehydrogenases (ALDHs) or aldehyde oxidase (AOX).

The conversion to a carboxylic acid introduces a charged group at physiological pH, which can dramatically impact cell permeability, protein binding, and target affinity. The resulting metabolite may be significantly more active, less active, or completely inactive compared to the parent drug.[8] For example, the antihypertensive drug losartan is metabolized via this pathway to a carboxylic acid metabolite that is 10-40 times more potent than the parent compound.[8][11]

Pathway B: Metabolism of the Oxazole Ring

The oxazole ring itself is not metabolically inert. Its stability is influenced by the electron distribution within the ring and the substituents it bears.[12] Key metabolic routes include:

  • Ring Oxidation: As previously mentioned, C2-unsubstituted oxazoles are susceptible to oxidation by AOX to form 2-oxazolones.[7] This introduces a polar carbonyl group and can be a major clearance pathway.

  • Ring Cleavage: Oxidative attack, often mediated by CYPs, can lead to the formation of unstable epoxide intermediates, which can rearrange and result in ring scission.[11] This degradative pathway typically leads to inactive metabolites.

The following diagram illustrates the primary competing metabolic pathways for a generic this compound derivative.

cluster_0 Metabolic Pathways of this compound cluster_1 Pathway A: Side-Chain Oxidation cluster_2 Pathway B: Ring Metabolism Parent This compound Derivative Aldehyde Aldehyde Intermediate Parent->Aldehyde ADH / CYP450 Oxazolone 2-Oxazolone Metabolite Parent->Oxazolone AOX Cleavage Ring Cleavage Products Parent->Cleavage CYP450 CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH / AOX

Caption: Competing metabolic pathways for this compound derivatives.

Chapter 3: Comparative Analysis and Strategies for a More Stable Scaffold

When a lead compound exhibits poor metabolic stability, medicinal chemists employ several strategies to mitigate the liability. This often involves structural modifications or "scaffold hopping" to an alternative heterocyclic core.[13]

Bioisosteric Replacements

A common strategy is to replace the oxazole ring with a bioisostere that possesses more favorable metabolic properties.

  • Isoxazole: As an isomer of oxazole, the isoxazole ring presents a different electronic distribution.[12][14] While this can alter the sites of metabolism, it also introduces a potential liability: the weaker N-O bond in the isoxazole ring can be susceptible to reductive cleavage under certain biological conditions.[12]

  • 1,3,4-Oxadiazole: This scaffold is often more electron-deficient than oxazole, making it less prone to oxidative metabolism. Scaffold hopping from an oxazole to a 1,3,4-oxadiazole has been shown to significantly increase microsomal stability.[13]

Blocking Sites of Metabolism

If a specific site of metabolism ("soft spot") is identified, it can be blocked. For Pathway A, modifying the hydroxymethyl group can be effective:

  • Secondary Alcohol: Converting the primary alcohol to a secondary alcohol (e.g., by adding a methyl group) can hinder oxidation, as secondary alcohols are generally poorer substrates for ADHs.[9]

  • Fluorination: Replacing hydrogens on the methylene bridge with fluorine can block CYP450-mediated oxidation due to the strength of the C-F bond.

The following table provides a hypothetical comparison of metabolic stability data for an this compound derivative and several modified alternatives, illustrating how these changes can impact key pharmacokinetic parameters.

Compound IDScaffoldModificationt½ (min, HLM)CLint (µL/min/mg)Primary Metabolic Pathway
LEAD-1 OxazoleParent -CH₂OH886.6Side-Chain Oxidation
COMP-1A Isoxazole-CH₂OH1257.8Side-Chain Oxidation / Ring Reduction
COMP-1B 1,3,4-Oxadiazole-CH₂OH4515.4Side-Chain Oxidation (Slow)
LEAD-1-F2 Oxazole-CF₂OH>60<11.6Ring Oxidation (AOX)
LEAD-1-Me Oxazole-CH(CH₃)OH2527.7Slow Side-Chain Oxidation

Table 1: Hypothetical comparative metabolic stability data for a lead compound (LEAD-1) and rationally designed alternatives. Data assumes incubation with Human Liver Microsomes (HLM).

Chapter 4: The Benchtop Guide: Validated Protocol for Microsomal Stability Assessment

The in vitro liver microsomal stability assay is the industry-standard method for initial screening of metabolic stability. It is cost-effective, has high throughput, and primarily assesses Phase I (CYP450-mediated) metabolism.[15]

Causality Behind the System: This assay provides a simplified, yet powerful, model of hepatic clearance. Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They contain a high concentration of CYP450 enzymes.[4] By adding the necessary cofactor, NADPH, we initiate the oxidative enzymatic machinery and can measure the rate at which our test compound is consumed over time.

Experimental Workflow Diagram

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw Microsomes & Reagents - Prepare Compound Stock - Prepare NADPH Solution preinc 2. Pre-incubation - Add Microsomes & Buffer - Add Test Compound - Equilibrate at 37°C prep->preinc init 3. Initiation - Add NADPH Solution (Start Reaction & T=0 Sample) preinc->init incub 4. Incubation - Incubate at 37°C - Take Samples at Time Points (e.g., 5, 15, 30, 60 min) init->incub quench 5. Quenching - Add Ice-Cold Acetonitrile with Internal Standard (Stop Reaction & Precipitate Protein) incub->quench process 6. Sample Processing - Centrifuge to Pellet Protein - Transfer Supernatant quench->process analyze 7. Analysis - LC-MS/MS Quantification of Parent Compound process->analyze data 8. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer to maintain physiological pH.

    • Test Compound Stock (1 mM in DMSO): Prepare a concentrated stock solution of the this compound derivative. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.

    • Liver Microsomes (e.g., Human, Rat): Thaw pooled liver microsomes (typically supplied at 20 mg/mL) on ice. Dilute to 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System Solution: Prepare a solution containing NADPH. A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to ensure NADPH levels do not become rate-limiting.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound used for normalization during LC-MS/MS analysis).

  • Incubation Procedure:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate for 5-10 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.

    • Initiate the reaction by adding the pre-warmed NADPH solution. Immediately remove the T=0 time point aliquot and add it to a well containing the quenching solution.

    • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and add them to the quenching solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

Chapter 5: Interpreting the Data - From Raw Numbers to Actionable Insights

The raw data from the LC-MS/MS analysis (peak area ratios of analyte/internal standard) is used to calculate key parameters that define metabolic stability.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting linear regression line is equal to the elimination rate constant (k).

    Slope = -k

    The half-life is the time it takes for 50% of the compound to be metabolized and is calculated as:

    t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent metabolic capacity of the liver for a specific compound, normalized to the amount of protein in the assay.

    CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Self-Validation and Controls: Every assay must include controls to be considered valid.

  • Negative Control (-NADPH): An incubation performed without NADPH. Significant compound disappearance in this control points to chemical instability or metabolism by non-NADPH-dependent enzymes.

  • Positive Control: A compound with known, well-characterized metabolic properties (e.g., testosterone for high clearance, verapamil for moderate clearance) is run in parallel to ensure the microsomes are enzymatically active.

Making Decisions: A compound with a short half-life (<15-20 minutes) and high intrinsic clearance in human liver microsomes is often flagged as a potential liability, likely to have high first-pass metabolism and poor oral bioavailability. This data directs medicinal chemists to pursue strategies outlined in Chapter 3 to improve metabolic stability and advance the compound toward in vivo testing.

References

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A Comparative Guide to the Biological Evaluation of Oxazol-5-ylmethanol Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities.[1][2][3][4] This guide provides a comprehensive comparison and technical evaluation of "Oxazol-5-ylmethanol" derivatives, a specific subclass of oxazoles, for their efficacy against a range of microbial strains. We will delve into the standardized methodologies for evaluation, present comparative data, and explore the critical structure-activity relationships that govern their antimicrobial potential.

The Rationale for Antimicrobial Susceptibility Testing

Before embarking on a comparative analysis, it is crucial to establish a robust and standardized method for evaluating antimicrobial efficacy. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5] This quantitative measure is the gold standard for assessing the in vitro activity of a new compound.

The Broth Microdilution Method is the most common and accepted technique for determining MIC values, recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7] Its advantages include the ability to test multiple compounds against various microbial strains simultaneously in a 96-well microtiter plate format, ensuring high throughput and reproducibility.[8] The choice of this method is based on its precision, scalability, and the wealth of historical data available for comparison with standard antibiotics.

Experimental Protocol: Broth Microdilution Assay

This section details the step-by-step protocol for determining the MIC of this compound derivatives, adhering to CLSI guidelines.

Objective: To quantitatively measure the in vitro antimicrobial activity (MIC) of test compounds against selected bacterial and fungal strains.

Materials:

  • Test Compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform a serial two-fold dilution of the compounds in the appropriate broth (CAMHB or RPMI) directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 100 µL of the 2x final concentration of the drug is added to wells 1 and 2. Then 100uL is serially diluted from well 2 to well 10. The final 100 µL from well 10 is discarded.[9] This creates a concentration gradient across the plate.

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparation, add 100 µL of the final diluted inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.

    • Column 11 serves as the growth control (inoculum without any compound).

    • Column 12 serves as the sterility control (broth only, no inoculum) to ensure the medium is not contaminated.[5][9]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C.

    • Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.[5]

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection for turbidity or by using a microplate reader to measure optical density (OD).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (or significant reduction in OD compared to the growth control).[5]

Workflow Visualization

BrothMicrodilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase stock 1. Prepare Compound Stock (in DMSO) serial_dil 2. Serial Dilution in Plate (2-fold dilutions in broth) stock->serial_dil inoculate 5. Inoculate Plate (Final Volume = 200 µL) serial_dil->inoculate inoculum_prep 3. Prepare 0.5 McFarland Standard Inoculum inoculum_dil 4. Dilute Inoculum to ~5x10^5 CFU/mL inoculum_prep->inoculum_dil inoculum_dil->inoculate controls Setup Controls: - Growth (Inoculum + Broth) - Sterility (Broth Only) inoculate->controls incubate 6. Incubate Plate (35°C, 16-24h) inoculate->incubate controls->incubate read_plate 7. Read Results (Visually or Spectrophotometer) incubate->read_plate determine_mic 8. Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Biological Data

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table presents representative MIC data for a hypothetical series of derivatives against common pathogenic microbes to illustrate a typical comparative analysis.

Compound ID R¹ Substituent R² Substituent MIC (µg/mL) vs. S. aureus (Gram+) MIC (µg/mL) vs. E. coli (Gram-) MIC (µg/mL) vs. P. aeruginosa (Gram-) MIC (µg/mL) vs. C. albicans (Fungus)
OM-01 -H-H64>128>128>128
OM-02 -Cl-H166412864
OM-03 -NO₂-H8326432
OM-04 -Cl-Phenyl4163216
OM-05 -NO₂-Phenyl28168
Ciprofloxacin N/AN/A10.51N/A
Fluconazole N/AN/AN/AN/AN/A4

Analysis of Data:

  • The unsubstituted parent compound (OM-01 ) shows weak activity.

  • Addition of an electron-withdrawing group at the R¹ position (e.g., -Cl in OM-02 , -NO₂ in OM-03 ) significantly improves activity, particularly against Gram-positive bacteria.

  • The introduction of a bulky aromatic group at the R² position (e.g., -Phenyl in OM-04 and OM-05 ) further enhances the antimicrobial potency across all tested strains.[10]

  • Compound OM-05 , combining a strong electron-withdrawing group at R¹ and a phenyl group at R², demonstrates the most potent and broad-spectrum activity in this series, with an MIC of 2 µg/mL against S. aureus.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the this compound derivatives and their biological activity is paramount for lead optimization.[2][4][11] SAR studies reveal which molecular modifications lead to enhanced potency, improved spectrum of activity, or better pharmacological properties.

Key SAR Observations:

  • The Oxazole Core: The 1,3-oxazole ring is a critical pharmacophore, likely involved in key interactions with the biological target.[11] Its planar structure and distribution of heteroatoms (oxygen and nitrogen) are essential for activity.

  • Substitution at Position 2 (R¹): This position is highly sensitive to modification. Small, electron-withdrawing groups (e.g., halogens, nitro groups) tend to increase potency. This may be due to enhanced binding affinity with the target enzyme or receptor.

  • Substitution at Position 4 (R²): Introducing hydrophobic and aromatic moieties at this position often leads to a significant boost in activity, particularly against Gram-positive bacteria.[12] This suggests the presence of a hydrophobic pocket in the target binding site.

  • The 5-Methanol Group (-CH₂OH): This group provides a crucial hydrogen bonding capability (both as a donor and acceptor). Its presence is often vital for anchoring the molecule within the active site of its target. Modifications to this group must be approached with caution, though esterification or etherification could be explored to create prodrugs with altered pharmacokinetic profiles.

SAR Visualization

Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.

Proposed Mechanism of Action

While the precise mechanism for all oxazole derivatives is not fully elucidated, related compounds in the broader oxazole and oxadiazole classes have been shown to target bacterial cell wall biosynthesis.[10][12] A prominent proposed mechanism is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12] By inhibiting PBPs, these compounds disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. This mode of action is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.

Other potential mechanisms for different oxazole derivatives include the inhibition of bacterial cell division by targeting the FtsZ protein or interfering with aminoacyl-tRNA synthetase activity.[13] Further mechanistic studies, such as enzyme inhibition assays and macromolecular synthesis assays, are required to confirm the specific target of the this compound series.

Conclusion and Future Directions

The biological evaluation detailed in this guide demonstrates that this compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The comparative data, supported by a robust broth microdilution methodology, clearly indicates that antimicrobial potency can be systematically enhanced through rational chemical modifications guided by SAR principles.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogues based on the SAR insights to further improve potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target to understand the basis of their antimicrobial effect and to predict potential resistance mechanisms.

  • Pharmacokinetic and Toxicity Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising lead compounds to determine their suitability for in vivo studies.

By following a structured and scientifically rigorous evaluation process, the potential of this compound derivatives can be fully explored, paving the way for a new generation of therapeutics to combat the global threat of infectious diseases.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
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  • Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. ResearchGate. (2025).
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  • CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). (2024).
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH).
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University. (2025).
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Oxazol-5-ylmethanol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. The "Oxazol-5-ylmethanol" scaffold has emerged as a promising starting point for the synthesis of a diverse range of small molecule inhibitors. Its synthetic tractability and presence in various biologically active compounds make it an attractive core for medicinal chemists.[1][2] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the characterization of inhibitor selectivity. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a critical step in understanding the true biological impact of a novel inhibitor.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of "this compound"-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data.

The Imperative of Selectivity Profiling

The oxazole moiety is a versatile heterocyclic ring known to interact with a wide array of biological targets, including protein kinases, enzymes involved in inflammatory pathways like cyclooxygenases (COX), and various receptors.[3][4] When developing an inhibitor based on the "this compound" core, it is crucial to understand its interaction profile across a broad spectrum of proteins. A highly selective inhibitor interacts primarily with its intended target, minimizing the potential for adverse effects. Conversely, a non-selective inhibitor may bind to multiple proteins, which can sometimes be leveraged for polypharmacology but more often leads to undesirable side effects.

To systematically characterize the selectivity of a novel inhibitor, a tiered approach is recommended. This typically begins with a broad screening against a large panel of related targets (e.g., the human kinome for a kinase inhibitor), followed by more focused cellular assays to confirm target engagement in a physiological context.

Tier 1: Broad Kinome Profiling for a Global View of Selectivity

For "this compound"-based inhibitors designed to target protein kinases, a comprehensive kinome scan is the industry-standard first step. This provides a global view of the inhibitor's selectivity across the human kinome.

The Principle of Kinome Scanning

Kinome scanning platforms, such as KINOMEscan®, utilize a competition binding assay. In this system, a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[5]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) to a commercial provider like Eurofins Discovery or Carna Biosciences.[3][6]

  • Assay Performance: The service provider will perform the competition binding assay against their panel of hundreds of human kinases.

  • Data Analysis: The results are typically provided as percent of control (%Ctrl) or percent inhibition. A low %Ctrl value signifies strong binding of the compound to the kinase. Data is often visualized on a TREEspot™ dendrogram, providing an intuitive graphical representation of the kinome-wide interactions.[6]

Interpreting Kinome Scan Data

The primary output is a table of binding interactions. To facilitate comparison, this data can be summarized to highlight the most potent off-target interactions.

Table 1: Representative Kinome Scan Data for a Hypothetical this compound-Based Inhibitor (Compound X)

Kinase TargetPercent of Control (%) @ 1 µMInterpretation
Primary Target (e.g., EGFR) 0.5 Potent binding to the intended target
Src2.1Significant off-target interaction
LCK3.5Significant off-target interaction
ABL115.2Moderate off-target interaction
FLT325.8Weak off-target interaction
... (other kinases)>50Minimal to no interaction

This table presents hypothetical data for illustrative purposes.

A selective inhibitor will show a very low %Ctrl for the primary target and significantly higher values for all other kinases. The number of off-targets and the potency of these interactions will guide the subsequent steps in the cross-reactivity assessment.

Tier 2: Cellular Target Engagement with CETSA

While in vitro assays like kinome scanning are powerful for identifying potential interactions, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the confirmation of target engagement within intact cells.[7][8]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[9] When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound has engaged its target.[10]

Experimental Workflow for CETSA

The general workflow for a CETSA experiment involves sample preparation, heat treatment, cell lysis, separation of soluble and aggregated proteins, and protein detection.

CETSA_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis start Culture Cells treat Treat with Inhibitor or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect detect Protein Detection (e.g., Western Blot) collect->detect

Figure 1: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

CETSA experiments generate two key types of data:

  • Melt Curves: These plots show the amount of soluble target protein as a function of temperature. A shift in the curve to the right in the presence of the inhibitor indicates target stabilization and therefore, engagement.[10]

  • Isothermal Dose-Response (ITDR) Curves: In this format, cells are treated with varying concentrations of the inhibitor and heated at a single, constant temperature. The resulting curve allows for the determination of the compound's potency (EC50) for target engagement in a cellular context.[11]

Table 2: Representative CETSA Data for Compound X Targeting EGFR

Experiment TypeParameterVehicle ControlCompound X (1 µM)Interpretation
Melt Curve Apparent Tm (°C)52.558.2Significant thermal stabilization of EGFR by Compound X.
ITDR Curve Cellular EC50 (nM)N/A85Potent target engagement in intact cells.

This table presents hypothetical data for illustrative purposes. Tm is the temperature at which 50% of the protein is denatured.

Tier 3: Unbiased Off-Target Identification by Affinity Chromatography

To identify unanticipated off-targets, an unbiased approach such as affinity chromatography coupled with mass spectrometry can be employed. This technique helps to deconvolve the complete target profile of a compound from a complex cellular lysate.[12][13]

The Principle of Affinity Chromatography-MS

In this method, the "this compound"-based inhibitor is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the inhibitor are captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[2][14]

Experimental Protocol: Affinity Chromatography
  • Probe Synthesis: Synthesize an analog of the inhibitor with a suitable linker for immobilization.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

  • Affinity Pull-down: Incubate the inhibitor-coupled beads with cell lysate.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a competing soluble inhibitor or by changing buffer conditions.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

Controlling for Non-Specific Binding

It is crucial to include proper controls to distinguish true targets from non-specific binders. This can be achieved by:

  • Using beads without the immobilized inhibitor.

  • Using an immobilized, structurally related but inactive analog of the inhibitor.

  • Pre-incubating the lysate with an excess of the free, soluble inhibitor to compete for binding to the true targets.[14]

Case Study: A Hypothetical "this compound"-based EGFR Inhibitor

Many oxazole-containing compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][9][15] Let's consider a hypothetical "this compound"-based inhibitor, "Oxazo-EGFRi," designed to target EGFR.

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[5][12][16] Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Ligand EGF/TGF-α Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Oxazo-EGFRi Inhibitor->EGFR inhibits

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of a hypothetical "this compound"-based inhibitor.

A cross-reactivity study of "Oxazo-EGFRi" would be essential to ensure that its therapeutic effect is primarily due to the inhibition of EGFR and not a constellation of off-target activities that could lead to toxicity. For instance, kinome scanning might reveal an unwanted interaction with Src family kinases, which are involved in numerous other signaling pathways.[6][14][17] This knowledge would be critical for the further optimization of the inhibitor to enhance its selectivity for EGFR.

Conclusion

The "this compound" scaffold represents a valuable starting point for the development of novel inhibitors. However, a deep understanding of an inhibitor's cross-reactivity profile is non-negotiable for its successful translation into a therapeutic agent. By employing a systematic, multi-tiered approach that combines broad-panel screening with cellular target engagement and unbiased proteomics, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development process but also provides invaluable insights into the compound's mechanism of action, ultimately paving the way for safer and more effective medicines.

References

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  • Lenz, T., et al. (2022). Melting curves (a) and dose–response curves (b) for selected proteins from the TPP-TR and TPP-CCR experiments.
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A Comparative Guide to the Catalytic Performance of Oxazoline-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is paramount. Among the privileged classes of ligands, those containing the oxazoline moiety have established themselves as mainstays in the synthetic chemist's toolbox.[1][2][3] Their widespread adoption stems from their modular nature, straightforward synthesis from readily available chiral amino alcohols, and the formation of well-defined, rigid coordination environments around a metal center, which is crucial for high stereochemical control.[1][3][4] This guide provides a comparative overview of the performance of a specific subclass, ligands bearing a hydroxymethyl group on the oxazoline ring, benchmarked against the well-established BOX (bis(oxazoline)) and PHOX (phosphinooxazoline) ligand families in key asymmetric transformations.

The Significance of the Oxazoline Scaffold

The efficacy of oxazoline-containing ligands lies in the close proximity of the chiral center to the coordinating nitrogen atom. This arrangement exerts a strong directing effect on the catalytic site, enabling high levels of asymmetric induction in a vast array of reactions.[1][4] The versatility of this ligand class is further enhanced by the ability to tune the steric and electronic properties through modifications at various positions of the oxazoline ring and the ligand backbone.

Representative "Hydroxymethyl-Oxazoline" Ligand in Asymmetric Addition

While direct catalytic performance data for ligands explicitly derived from "Oxazol-5-ylmethanol" in common benchmark reactions is not extensively reported in peer-reviewed literature, we can look to structurally analogous ligands to gauge their potential. A relevant example is the synthesis and application of (R)-4-hydroxymethyloxazoline ligands derived from (S)-serine methyl ester. These ligands have been successfully employed in the asymmetric addition of diethylzinc to benzaldehyde, a fundamental C-C bond-forming reaction.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following protocol is representative of the use of a hydroxymethyl-oxazoline ligand in an asymmetric addition reaction.

Materials:

  • (R)-4-hydroxymethyloxazoline ligand

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (R)-4-hydroxymethyloxazoline ligand (5 mol%).

  • Add anhydrous toluene to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.2 equivalents) to the stirred ligand solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality in Experimental Design: The choice of an anhydrous, inert atmosphere is critical due to the high reactivity of the organozinc reagent with water and oxygen. The pre-formation of the zinc-ligand complex at 0°C before the addition of the aldehyde is essential for achieving high enantioselectivity. The slow, dropwise addition of the aldehyde minimizes side reactions and helps maintain control over the reaction exotherm.

Benchmarking Against Established Ligands

To provide a comprehensive performance comparison, we will now examine the efficacy of two of the most prominent classes of oxazoline ligands, BOX and PHOX, in well-established benchmark reactions: the Diels-Alder reaction and the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

Copper(II)-Bis(oxazoline) (BOX) Complexes in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Copper(II) complexes of C2-symmetric bis(oxazoline) (BOX) ligands are highly effective catalysts for the enantioselective Diels-Alder reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone.[1]

Performance Data for Cu(II)-BOX Catalyzed Diels-Alder Reaction

Ligand (BOX type)DienophileDieneCatalyst Loading (mol%)Yield (%)Endo/Exo Ratioee (%)
(S,S)-t-Bu-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene1082-92>99:190-98 (endo)
(R,R)-Ph-BOXN-crotonoyl-2-oxazolidinoneCyclopentadiene1095>99:196 (endo)

Data compiled from representative literature.[1]

Phosphinooxazoline (PHOX) Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of C-C, C-N, and C-O bonds. Phosphinooxazoline (PHOX) ligands have proven to be highly effective in this transformation, particularly in the reaction of 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate.

Performance Data for Pd-PHOX Catalyzed Asymmetric Allylic Alkylation

Ligand (PHOX type)SubstrateNucleophileCatalyst Loading (mol%)Yield (%)ee (%)
(S)-t-Bu-PHOX1,3-diphenyl-2-propenyl acetateDimethyl malonate19899
(S)-i-Pr-PHOX1,3-diphenyl-2-propenyl acetateDimethyl malonate19598

Data compiled from representative literature.

Visualizing the Catalytic Cycles and Workflows

To better understand the processes described, the following diagrams illustrate a generalized catalytic cycle for a metal-catalyzed asymmetric reaction and a typical experimental workflow.

Catalytic_Cycle ML [M]-Ligand Complex Intermediate [M]-Ligand-Substrate Intermediate ML->Intermediate Coordination Sub Substrate Sub->Intermediate Prod Product Intermediate->ML Product Release Intermediate->Prod Catalytic Transformation

Caption: Generalized catalytic cycle for a metal-ligand complex.

Experimental_Workflow A Reaction Setup (Ligand, Metal, Solvent) B Addition of Reactants A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Workup and Extraction C->D E Purification (Column Chromatography) D->E F Analysis (NMR, HPLC for ee) E->F

Caption: A typical experimental workflow for asymmetric catalysis.

Conclusion

Oxazoline-containing ligands, in their various forms, are undeniably powerful tools in asymmetric catalysis. While ligands derived from "this compound" are not as extensively documented in benchmark reactions as their BOX and PHOX counterparts, the performance of structurally similar hydroxymethyl-oxazoline ligands in asymmetric addition reactions demonstrates their potential for inducing high stereoselectivity. The comparative data presented herein for the well-established BOX and PHOX ligands in the Diels-Alder and asymmetric allylic alkylation reactions, respectively, highlight the high yields and exceptional enantioselectivities that can be achieved with optimized oxazoline-based catalytic systems. The continued exploration and development of novel oxazoline ligand scaffolds, including those with hydroxymethyl functionalities, will undoubtedly lead to further advancements in the field of asymmetric synthesis, enabling the efficient construction of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]
  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202. [Link]
  • Rasmussen, T., & Jørgensen, K. A. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(3), 946-991. [Link]
  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(3), 946-991. [Link]
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric chiral bis (oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 111(11), PR284-PR437. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of oxazol-5-ylmethanol, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a primary resource, instilling confidence and demonstrating a commitment to safety that goes beyond the product itself.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 127232-41-1) is a heterocyclic alcohol with the molecular formula C4H5NO2.[1][2] While comprehensive toxicological data is not available for this specific compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC4H5NO2[1][2]
Molecular Weight99.09 g/mol [2]
Boiling Point212.8 °C at 760 mmHg[2]
Density1.25 g/cm³[2]
Flash Point82.49 °C[2]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is the strict segregation of waste streams to prevent unintended and potentially hazardous reactions.[3] this compound waste should never be casually discarded down the drain or mixed with general laboratory trash.

Waste Stream Identification

Three primary waste streams can be anticipated when working with this compound:

  • Concentrated/Unused Product: Pure or concentrated this compound.

  • Dilute Aqueous Solutions: Waste from quenching reactions or aqueous extractions containing this compound.

  • Contaminated Solid Waste: PPE (gloves, etc.), weigh boats, and absorbent materials that have come into contact with this compound.

Each of these streams requires a distinct and clearly labeled disposal pathway.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step reinforces safety and compliance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant laboratory coat.

Disposal of Concentrated this compound
  • Container Selection: Choose a clean, dry, and chemically compatible waste container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "127232-41-1"

    • The primary hazards: "Harmful," "Irritant"

    • The date of first addition of waste to the container.

  • Transfer: Carefully transfer the neat this compound into the designated waste container within a certified chemical fume hood.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[3]

Disposal of Dilute Aqueous Solutions
  • pH Neutralization: If the aqueous waste is acidic or basic, neutralize it to a pH between 6 and 8.

  • Container and Labeling: Use a designated "Aqueous Hazardous Waste" container, labeled with "this compound" and any other dissolved chemical constituents.

  • Collection: Collect the neutralized aqueous waste in this container. Do not mix with organic solvent waste.

Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) in a designated, sealed plastic bag or a labeled container for "Solid Hazardous Waste."

  • Labeling: Clearly label the bag or container with "Solid Waste Contaminated with this compound."

Chemical Compatibility Considerations

The oxazole ring is a stable aromatic system but can undergo ring-opening reactions under certain conditions, such as with strong oxidizing agents or some nucleophiles.[4] Therefore, it is crucial to avoid mixing this compound waste with the following:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide)

  • Strong Acids and Bases: While neutralization of aqueous solutions is recommended, do not mix concentrated acids and bases with this compound waste.

Final Disposal and Institutional Procedures

All generated waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office. Schedule a waste pickup with your EHS department, who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations. Never attempt to incinerate chemical waste yourself. Professional disposal services should be used.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Contact your institution's EHS department or emergency response team immediately.

Workflow Diagrams

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Disposal Pathways cluster_2 Action Steps cluster_3 Final Disposition Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Concentrated Concentrated or Unused Product WasteType->Concentrated Concentrated Aqueous Dilute Aqueous Solution WasteType->Aqueous Aqueous Solid Contaminated Solid Waste WasteType->Solid Solid LabelConcentrated Label 'Hazardous Waste: This compound' Concentrated->LabelConcentrated NeutralizeAqueous Neutralize pH (6-8) Aqueous->NeutralizeAqueous BagSolid Collect in Labeled Bag/Container Solid->BagSolid StoreConcentrated Store in SAA LabelConcentrated->StoreConcentrated EHSPickup Arrange for EHS Pickup StoreConcentrated->EHSPickup LabelAqueous Label 'Aqueous Hazardous Waste' NeutralizeAqueous->LabelAqueous CollectAqueous Collect in Designated Container LabelAqueous->CollectAqueous CollectAqueous->EHSPickup BagSolid->EHSPickup

Caption: Decision workflow for this compound waste segregation.

G Start Spill Occurs Location Spill in Fume Hood? Start->Location Size Small Spill? Location->Size Yes Evacuate Evacuate Area Location->Evacuate No Absorb Absorb with Inert Material Size->Absorb Yes Size->Evacuate No Collect Collect in Solid Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean ContactEHS Contact EHS/Emergency Response Evacuate->ContactEHS

Caption: Spill response protocol for this compound.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Wikipedia. (2023, December 1). Oxazole.
  • Journal of Advances in Pharmaceutical Technology & Research. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Capot Chemical. (2008, October 23). MSDS of Oxazole.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • ResearchGate. (2002, August 7). Theoretical study of deactivation processes of substituted oxazoles.
  • Journal of the American Chemical Society. (2024, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • YouTube. (2021, April 8). Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles).
  • National Institutes of Health. (n.d.). 1,3-Oxazol-5-ylmethanol.
  • OC-Praktikum.de. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • American Elements. (n.d.). This compound.
  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Chemsigma. (n.d.). BENZO[D]this compound [1488698-24-3].

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Personal protective equipment for handling Oxazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of Oxazol-5-ylmethanol

For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling of specialized chemical reagents is a non-negotiable cornerstone of scientific excellence and personal safety. This guide provides a detailed operational and safety framework for managing this compound, a heterocyclic compound whose potential is matched by its handling requirements. By moving beyond a simple checklist and embracing a scientifically grounded, procedural mindset, researchers can mitigate risks and foster a culture of safety and precision.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with several hazard statements that dictate the necessary precautions.

GHS Hazard Classification:

Hazard StatementCodeDescriptionGHS Pictogram
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3]GHS07 (Exclamation Mark)[2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]GHS07 (Exclamation Mark)[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]GHS07 (Exclamation Mark)[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]GHS07 (Exclamation Mark)[2]

The causality behind these classifications lies in the chemical reactivity of the oxazole ring and the methanol group. These functional groups can interact with biological macromolecules, leading to irritation and toxicity if exposure occurs. Therefore, the primary safety goal is to prevent direct contact and inhalation through a multi-layered defense system, beginning with Personal Protective Equipment (PPE).

Multi-Level Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific laboratory operation and the associated risk of exposure. The following table outlines a tiered PPE strategy for handling this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.[4]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile).[4][5]Recommended when heating, vortexing, transferring large volumes, or any activity that could generate splashes or aerosols.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[4]For responding to significant spills or uncontrolled releases of the compound.

Causality of PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly sealed goggles for splash-prone procedures, as standard safety glasses may not provide adequate protection from all angles.[6]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a field-proven technique that provides an additional barrier and allows for the safe removal of the contaminated outer glove without compromising the inner layer.[5]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] A respirator becomes essential when the concentration of airborne particulates or vapors cannot be controlled.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimizing exposure and ensuring a controlled laboratory environment. The following protocol is a self-validating system designed to build safety into the handling process from start to finish.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Procedure & Disposal Phase prep_ppe 1. Don Appropriate PPE (Refer to PPE Table) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_weigh 4. Weigh/Measure Compound Inside Fume Hood prep_materials->handle_weigh handle_transfer 5. Perform Transfers & Additions Slowly to Avoid Splashes handle_weigh->handle_transfer handle_monitor 6. Continuously Monitor Reaction for Exothermic Events handle_transfer->handle_monitor cleanup_deactivate 7. Quench Reaction & Neutralize (If Applicable) handle_monitor->cleanup_deactivate cleanup_segregate 8. Segregate Waste Streams (Solid vs. Liquid) cleanup_deactivate->cleanup_segregate cleanup_dispose 9. Package & Label Waste for Disposal cleanup_segregate->cleanup_dispose cleanup_decontaminate 10. Decontaminate Work Area & Equipment cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe 11. Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe

Workflow for Handling this compound.

Protocol Details:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[4] Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling: All manipulations, including weighing and transferring, must be conducted within the fume hood to contain any potential vapors or dust.

  • Reaction: Set up all reaction apparatus within the fume hood. Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

  • Post-Procedure: After the procedure, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[7][8]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of this compound and its associated waste is a serious compliance and safety issue. All chemical waste must be managed as hazardous waste.[9]

Waste Segregation and Disposal Protocol:

  • Consult EHS: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[9] Never dispose of this chemical down the drain.[10]

  • Waste Containers:

    • Solid Waste: Collect any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix this waste with other chemical streams to prevent unknown reactions.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[9]

  • Pickup: Arrange for waste pickup through your institution's EHS office. This ensures the waste is transported and disposed of in compliance with all regulations by a licensed hazardous waste disposal company.[9][11]

Emergency Procedures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water.[8][12] Seek medical attention if irritation persists.
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[8][11] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills Evacuate the area. Wearing appropriate PPE (Level 3), absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[7][11] Ventilate the area and wash the spill site after material pickup is complete.[7]

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both the integrity of their work and the safety of the laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem.
  • American Elements. (n.d.). This compound.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Porphyrin-Systems. (n.d.). This compound.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol.
  • ChemSynthesis. (2025). oxazol-2-yl-oxazol-5-yl-methanol.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.